Doramectin aglycone
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C36H50O8 |
|---|---|
Molecular Weight |
610.8 g/mol |
IUPAC Name |
(1'R,2R,3S,4'S,6S,8'R,12'S,13'S,20'R,21'R,24'S)-2-cyclohexyl-12',21',24'-trihydroxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one |
InChI |
InChI=1S/C36H50O8/c1-21-9-8-12-26-20-41-33-31(38)24(4)17-29(36(26,33)40)34(39)42-28-18-27(14-13-22(2)30(21)37)43-35(19-28)16-15-23(3)32(44-35)25-10-6-5-7-11-25/h8-9,12-13,15-17,21,23,25,27-33,37-38,40H,5-7,10-11,14,18-20H2,1-4H3/t21-,23-,27+,28-,29-,30-,31+,32-,33+,35+,36+/m0/s1 |
InChI Key |
SHRUSRJMZSPNGG-BJIBBNMNSA-N |
Isomeric SMILES |
C[C@H]1C=CC=C2CO[C@H]3[C@@]2([C@@H](C=C([C@H]3O)C)C(=O)O[C@H]4C[C@@H](CC=C([C@H]1O)C)O[C@]5(C4)C=C[C@@H]([C@H](O5)C6CCCCC6)C)O |
Canonical SMILES |
CC1C=CC=C2COC3C2(C(C=C(C3O)C)C(=O)OC4CC(CC=C(C1O)C)OC5(C4)C=CC(C(O5)C6CCCCC6)C)O |
Origin of Product |
United States |
Foundational & Exploratory
Doramectin aglycone chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Doramectin (B1670889), a macrocyclic lactone derived from the fermentation of genetically engineered Streptomyces avermitilis, is a potent endectocide widely used in veterinary medicine.[1] Its aglycone, the core structure devoid of the disaccharide moiety, serves as a crucial scaffold for understanding its biological activity and for the development of novel antiparasitic agents. This technical guide provides an in-depth overview of the chemical structure, properties, and biological mechanism of doramectin aglycone.
Chemical Structure and Properties
This compound is formed through the acid-catalyzed hydrolysis of the disaccharide unit from the parent doramectin molecule.[2] This process removes the oleandrose (B1235672) disaccharide from the C13 position of the macrocyclic lactone core.
Chemical Structure:
-
Molecular Formula: C₃₆H₅₀O₈[3]
-
Molecular Weight: 610.8 g/mol [3]
-
CAS Number: 1987883-26-0[3]
-
SMILES: C[C@H]1C=C[C@]2(C[C@@H]3C--INVALID-LINK----INVALID-LINK--C=CC=C4/CO[C@@H]5--INVALID-LINK--C(C)=C--INVALID-LINK--O3)[C@]45O">C@@HO2)O[C@@H]1C1CCCCC1[4]
-
InChI: InChI=1S/C36H50O8/c1-21-9-8-12-26-20-41-33-31(38)24(4)17-29(36(26,33)40)34(39)42-28-18-27(14-13-22(2)30(21)37)43-35(19-28)16-15-23(3)32(44-35)25-10-6-5-7-11-25/h8-9,12-13,15-17,21,23,25,27-33,37-38,40H,5-7,10-11,14,18-20H2,1-4H3/b9-8+,22-13+,26-12+/t21-,23-,27+,28-,29-,30-,31+,32-,33+,35+,36+/m0/s1[5]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Appearance | White Solid | [] |
| Solubility | Soluble in ethanol, methanol (B129727), DMF, DMSO | [5] |
| Storage Temperature | -20°C | [3][4] |
| λmax | 246 nm | [5] |
Experimental Protocols
Preparation of this compound via Acid Hydrolysis of Doramectin
Materials:
-
Doramectin
-
Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)
-
Anhydrous methanol or ethanol
-
Sodium bicarbonate (NaHCO₃) solution
-
Organic solvent for extraction (e.g., ethyl acetate (B1210297), dichloromethane)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane (B92381), ethyl acetate)
Procedure:
-
Dissolution: Dissolve doramectin in a suitable alcohol (e.g., anhydrous methanol or ethanol).
-
Acidification: Slowly add a catalytic amount of concentrated acid (e.g., H₂SO₄ or HCl) to the solution while stirring. The concentration of the acid and the reaction temperature will influence the rate of hydrolysis and the formation of byproducts.
-
Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), to determine the optimal reaction time for the complete conversion of doramectin to its aglycone.
-
Neutralization: Once the reaction is complete, neutralize the acid by adding a saturated solution of sodium bicarbonate until the pH is neutral.
-
Extraction: Remove the alcohol under reduced pressure. Extract the aqueous residue with an organic solvent like ethyl acetate or dichloromethane.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purification: Purify the crude product by silica gel column chromatography, eluting with a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) to isolate the pure this compound.
-
Characterization: Confirm the identity and purity of the isolated this compound using spectroscopic methods such as NMR (¹H and ¹³C), mass spectrometry, and IR spectroscopy.
Caption: Generalized workflow for the preparation of this compound.
Spectroscopic Data
Detailed and publicly available spectroscopic data specifically for this compound is limited. However, based on the known structure and data from related avermectin (B7782182) aglycones, the following characteristic signals would be expected. Researchers should perform their own analyses for definitive structural elucidation.
-
¹H NMR: Expected signals would include those corresponding to the olefinic protons of the macrocyclic ring, methine protons, and methyl groups. The absence of signals corresponding to the anomeric protons of the disaccharide unit would be a key indicator of successful hydrolysis.
-
¹³C NMR: The spectrum would show characteristic signals for the carbonyl carbon of the lactone, olefinic carbons, and various aliphatic carbons of the macrocyclic core. The absence of signals from the sugar moieties would confirm the aglycone structure.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of this compound (C₃₆H₅₀O₈, exact mass ~610.3506). Fragmentation patterns would be indicative of the macrocyclic lactone structure.
-
Infrared (IR) Spectroscopy: Key absorption bands would be expected for the hydroxyl (-OH) group, the ester carbonyl (C=O) of the lactone, and C-O stretching vibrations.
Mechanism of Action
The biological activity of avermectins, including doramectin, is primarily mediated through their interaction with specific ligand-gated ion channels in invertebrates.[1] The aglycone portion of the molecule is essential for this activity.
Interaction with Glutamate-Gated Chloride Channels (GluCls)
Avermectins are potent positive allosteric modulators of glutamate-gated chloride channels (GluCls), which are found in the nerve and muscle cells of invertebrates.[1]
-
Binding: this compound is believed to bind to a hydrophobic pocket on the transmembrane domain of the GluCl receptor, at the interface between subunits.
-
Channel Opening: This binding potentiates the effect of the neurotransmitter glutamate, leading to an increased influx of chloride ions (Cl⁻) into the cell.
-
Hyperpolarization: The influx of negatively charged chloride ions causes hyperpolarization of the cell membrane.
-
Paralysis and Death: This sustained hyperpolarization inhibits the transmission of nerve signals, leading to flaccid paralysis and ultimately the death of the parasite.
Caption: Signaling pathway of this compound at GluCls.
Interaction with GABA-Gated Chloride Channels
Avermectins can also modulate γ-aminobutyric acid (GABA)-gated chloride channels, although generally with lower potency than their effect on GluCls. This interaction contributes to their broad-spectrum antiparasitic activity. The mechanism is similar to that at GluCls, involving potentiation of the GABA-induced chloride current, leading to hyperpolarization and inhibition of neuronal signaling.
Conclusion
This compound represents the core pharmacophore of a highly effective class of antiparasitic agents. A thorough understanding of its chemical properties, synthesis, and mechanism of action is fundamental for the rational design of new and improved anthelmintics. While detailed experimental and spectroscopic data for the aglycone remain somewhat limited in publicly accessible literature, the information provided in this guide serves as a valuable resource for researchers in the field. Further investigation into the specific interactions of the aglycone with its target receptors will undoubtedly pave the way for future advancements in antiparasitic drug discovery.
References
Unraveling the Enigmatic Mechanism of Doramectin Aglycone in Nematodes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Doramectin (B1670889), a potent macrocyclic lactone, is a cornerstone of anthelmintic therapy, renowned for its efficacy against a broad spectrum of nematode parasites. Its primary mechanism of action involves the irreversible activation of glutamate-gated chloride channels (GluCls) in nematode nerve and muscle cells, leading to hyperpolarization, flaccid paralysis, and eventual death of the parasite. However, its aglycone metabolite, doramectin aglycone, presents a fascinating deviation from this classical mechanism. While exhibiting potent activity against the developmental stages of nematodes, it is notably devoid of the paralytic effects characteristic of its parent compound. This guide delves into the core of this enigmatic mechanism, providing a comprehensive overview of the current understanding, detailed experimental protocols to probe its action, and a comparative analysis with its parent compound.
The Classical Mechanism of Doramectin: A Foundation for Comparison
Doramectin, like other avermectins, exerts its primary anthelmintic effect by targeting glutamate-gated chloride channels (GluCls), which are unique to invertebrates.[1] The binding of doramectin to these channels is essentially irreversible, locking them in an open state.[1] This leads to a continuous influx of chloride ions, causing hyperpolarization of the neuronal or muscle cell membrane. The sustained hyperpolarization prevents the generation of action potentials, resulting in flaccid paralysis of the nematode's pharyngeal pump and somatic musculature, ultimately leading to starvation and death.[1][2]
Signaling Pathway of Doramectin-Induced Paralysis
The signaling cascade initiated by doramectin is a direct and potent disruption of neurotransmission in nematodes.
The Divergent Path of this compound: A Non-Paralytic Anthelmintic
In stark contrast to its parent compound, this compound is characterized by its ability to inhibit nematode larval development without inducing paralysis.[3][4] This critical distinction suggests a fundamentally different mechanism of action, shifting the focus from the neuromuscular junction of adult worms to the intricate developmental processes of larval stages. While published reports on the specific biological activity and environmental levels of this compound are scarce, its role as a potent inhibitor of larval development is a key area of investigation.[3][4]
The Enigma of the Molecular Target
The absence of paralytic activity strongly implies that this compound does not interact with GluCls in the same manner as doramectin. The lack of the disaccharide unit on the C-13 position of the macrocyclic lactone ring likely alters its binding affinity and efficacy at these channels. The precise molecular target of this compound remains to be elucidated. It is hypothesized that its larvicidal effects may stem from interference with crucial developmental pathways, such as:
-
Egg Hatching: Disruption of the biochemical processes leading to the breakdown of the eggshell and emergence of the L1 larva.
-
Larval Molting: Interference with the synthesis or degradation of the larval cuticle, a process essential for growth and transition between larval stages.
-
Nutrient Absorption and Metabolism: Inhibition of essential metabolic pathways required for larval growth and development.
A Postulated Mechanism: Inhibition of Larval Development
The proposed mechanism of this compound centers on its ability to disrupt the normal developmental cascade of nematode larvae, leading to their eventual demise without an initial paralytic phase.
Quantitative Data Summary
While specific quantitative data for this compound is limited in the public domain, the following table provides a comparative overview of the efficacy of doramectin against various nematode species. This data serves as a benchmark for future studies aimed at quantifying the larvicidal potency of this compound.
| Nematode Species | Stage | Efficacy of Doramectin (%) | Reference |
| Ostertagia ostertagi (including inhibited larvae) | Adult & Immature | ≥ 99.6 | [5] |
| Haemonchus placei | Adult & Immature | ≥ 99.6 | [5] |
| Trichostrongylus axei | Adult & Immature | ≥ 99.6 | [5] |
| Cooperia oncophora (including inhibited larvae) | Adult & Immature | ≥ 99.6 | [5] |
| Dictyocaulus viviparus | Adult & Immature | ≥ 99.6 | [5] |
| Nematodirus helvetianus | Adult & L4 Larvae | 73.3 - 75.5 | [5] |
| Hyostrongylus rubidus | L4 & Adult | ≥ 98 | [4] |
| Ascaris suum | L4 & Adult | ≥ 98 | [4] |
| Strongyloides ransomi | L4 & Adult | ≥ 98 | [4] |
| Oesophagostomum dentatum | L4 & Adult | ≥ 98 | [4] |
| Trichuris suis | Adult & L4 Larvae | 79 - 87 | [4] |
Experimental Protocols
To thoroughly investigate the distinct mechanisms of doramectin and its aglycone, a combination of electrophysiological, molecular, and whole-organism assays is required.
Protocol 1: Nematode Larval Development Assay
This assay is crucial for quantifying the inhibitory effect of this compound on larval development.
Objective: To determine the concentration-dependent inhibition of nematode larval development by this compound.
Materials:
-
Nematode eggs (e.g., Haemonchus contortus)
-
96-well microtiter plates
-
Growth medium (e.g., Earle's balanced salt solution with yeast extract)
-
This compound stock solution (in a suitable solvent like DMSO)
-
Incubator (27°C, ≥ 80% relative humidity)
-
Inverted microscope
Procedure:
-
Egg Isolation: Isolate nematode eggs from fecal samples using standard flotation and sieving techniques.
-
Assay Setup: Add a defined number of eggs (e.g., 70-100) suspended in growth medium to each well of a 96-well plate.
-
Compound Addition: Prepare serial dilutions of this compound and add them to the respective wells. Include solvent-only controls.
-
Incubation: Incubate the plates for 6-7 days to allow for larval development to the L3 stage in the control wells.[3]
-
Data Collection: Terminate the assay (e.g., with a drop of iodine solution) and count the number of eggs, L1, L2, and L3 larvae in each well using an inverted microscope.
-
Analysis: Calculate the percentage of inhibition of development to the L3 stage for each concentration of this compound and determine the IC50 value.
Protocol 2: Electrophysiological Recording of Nematode Muscle Paralysis
This protocol is designed to assess the paralytic effects of doramectin and to confirm their absence with this compound.
Objective: To measure the effect of doramectin and this compound on the membrane potential and contractility of nematode muscle cells.
Materials:
-
Adult nematodes (e.g., Ascaris suum)
-
Dissection microscope and tools
-
Electrophysiology rig (amplifier, digitizer, micromanipulators)
-
Glass microelectrodes
-
Perfusion system
-
Nematode saline solution
-
Doramectin and this compound solutions
Procedure:
-
Nematode Preparation: Dissect an adult nematode to expose the body wall muscles.
-
Electrode Placement: Using micromanipulators, impale a muscle cell with two microelectrodes (one for current injection and one for voltage recording).
-
Baseline Recording: Record the resting membrane potential and spontaneous or evoked muscle contractions in normal saline.
-
Compound Application: Perfuse the preparation with saline containing either doramectin or this compound at various concentrations.
-
Data Recording: Continuously record the membrane potential and muscle activity during and after compound application.
-
Analysis: Analyze the recordings for changes in membrane potential (hyperpolarization), and cessation of muscle contractions (paralysis).
Protocol 3: Heterologous Expression of GluCls in Xenopus Oocytes
This in vitro system allows for the direct investigation of the interaction between the compounds and specific ion channel subtypes.
Objective: To determine if this compound can activate or modulate nematode GluCls expressed in Xenopus oocytes.
Materials:
-
Xenopus laevis oocytes
-
cRNA encoding nematode GluCl subunits
-
Microinjection setup
-
Two-electrode voltage clamp (TEVC) setup
-
Recording solutions (e.g., ND96)
-
Glutamate (B1630785), doramectin, and this compound solutions
Procedure:
-
Oocyte Preparation: Harvest and defolliculate Xenopus oocytes.
-
cRNA Injection: Inject oocytes with cRNA encoding the desired nematode GluCl subunits and incubate for 2-7 days to allow for channel expression.[6]
-
TEVC Recording: Place an oocyte in the recording chamber and impale it with two electrodes for voltage clamping.
-
Compound Application: Perfuse the oocyte with recording solution containing glutamate to confirm channel functionality. Subsequently, apply doramectin and this compound, both alone and in combination with glutamate, while recording the induced currents.
-
Data Analysis: Analyze the current traces to determine if this compound can directly gate the channel or modulate the glutamate-induced response.
References
- 1. WO1995009246A1 - Larval development assay - Google Patents [patents.google.com]
- 2. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - Merck Veterinary Manual [merckvetmanual.com]
- 3. infoteca.cnptia.embrapa.br [infoteca.cnptia.embrapa.br]
- 4. bioaustralis.com [bioaustralis.com]
- 5. Heterologous expression of C. elegans ion channels in Xenopus oocytes - WormBook - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Patch clamp and perfusion techniques to study ion channels expressed in Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis of a Potent Anthelmintic: A Technical Guide to the Discovery and Origin of Doramectin Aglycone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Doramectin (B1670889), a powerful macrocyclic lactone, stands as a significant advancement in veterinary medicine for its broad-spectrum antiparasitic activity. This technical guide delves into the core of its discovery and origin, with a specific focus on its foundational aglycone structure. Unlike naturally occurring avermectins, Doramectin is a product of targeted biosynthetic manipulation, originating from mutant strains of Streptomyces avermitilis. This document provides a comprehensive overview of the mutational biosynthesis and rational engineering strategies employed in its creation, detailed experimental protocols for strain development and fermentation, and a quantitative analysis of production yields. Furthermore, it elucidates the biosynthetic pathway leading to the Doramectin aglycone and outlines the methods for its derivation.
Introduction: From Avermectin (B7782182) to a Semi-Synthetic Powerhouse
Doramectin (25-cyclohexyl-avermectin B1) is a semi-synthetic derivative of avermectin, a class of 16-membered macrocyclic lactones produced by the bacterium Streptomyces avermitilis.[1][2] Its discovery was not a matter of isolating a new natural product, but rather the result of innovative "mutational biosynthesis."[3][4] This technique involves feeding a precursor analogue to a mutant microorganism that is blocked in the synthesis of the natural precursor.
The key structural difference between Doramectin and its natural counterpart, avermectin B1, lies at the C-25 position. While avermectin B1 typically bears an sec-butyl or isopropyl group derived from L-isoleucine or L-valine respectively, Doramectin incorporates a cyclohexyl group.[5] This modification is achieved by introducing cyclohexanecarboxylic acid (CHC) into the fermentation medium of a specific S. avermitilis mutant.[6][7] This mutant is incapable of producing the natural starter units, isobutyryl-CoA and S-2-methylbutyryl-CoA, thus forcing the polyketide synthase (PKS) to utilize the supplied CHC-CoA as a starter unit.[3][8] The resulting Doramectin exhibits enhanced potency and a broader spectrum of activity against various internal and external parasites in animals.[1][4]
The this compound is the core macrocyclic structure of the molecule, devoid of its disaccharide moiety at the C-13 position.[9][10] It is typically derived through acid hydrolysis of the parent Doramectin molecule.[9][10] Understanding the origin and biosynthesis of this aglycone is fundamental to the production and development of Doramectin and its analogues.
The Biosynthetic Pathway of this compound
The biosynthesis of the this compound is a complex process orchestrated by the modular polyketide synthase (PKS) of Streptomyces avermitilis. The pathway is a modification of the natural avermectin biosynthesis.
Precursor Incorporation: The Defining Step
The crucial step that differentiates Doramectin biosynthesis is the incorporation of cyclohexanecarbonyl-CoA as the starter unit. This is achieved through two primary strategies:
-
Mutational Biosynthesis: Utilizing a mutant strain of S. avermitilis with a deficient branched-chain α-keto acid dehydrogenase (bkd) complex.[11][12] This deficiency prevents the formation of isobutyryl-CoA and 2-methylbutyryl-CoA from valine and isoleucine. When cyclohexanecarboxylic acid (CHC) is supplied in the fermentation medium, it is activated to CHC-CoA and incorporated by the PKS loading module.[6][7]
-
Rational Engineering: Genetically modifying the PKS loading module of S. avermitilis.[8][13] The native loading domain can be replaced with one that has a higher affinity for CHC-CoA, thereby directing the biosynthesis towards Doramectin even in the presence of natural precursors.[8][13] Additionally, introducing a CHC-CoA biosynthetic gene cassette can provide the necessary precursor internally.[13]
Polyketide Chain Assembly and Modification
Once the CHC-CoA starter unit is loaded, the PKS elongates the polyketide chain through the sequential addition of seven acetate-derived and five propionate-derived extender units. The large, multi-domain PKS enzymes catalyze the condensation, ketoreduction, dehydration, and enoylreduction reactions. Following the assembly of the linear polyketide, it undergoes cyclization to form the 16-membered macrolide ring, which is then further modified by oxidation to generate the final aglycone structure.
Experimental Protocols
Strain Development: Mutagenesis and Screening
Improving Doramectin production often begins with enhancing the capabilities of the S. avermitilis strain.
Objective: To generate high-yielding mutant strains of S. avermitilis with increased tolerance to CHC.[6]
Protocol:
-
Spore Suspension Preparation: S. avermitilis is cultured on a solid medium (e.g., G medium) for 7 days.[6] A spore suspension of 10^6–10^7 spores/mL is prepared in sterile saline.[6]
-
Mutagenesis: The spore suspension is subjected to mutagenesis. Common methods include:
-
UV Irradiation: Spores are exposed to UV light for specific durations to achieve a high lethality rate, which is often correlated with a higher mutation rate.[14]
-
Chemical Mutagenesis: Treatment with chemical mutagens like nitrosoguanidine (B1196799) (NTG) or ethyl methanesulfonate (B1217627) (EMS).[6][14]
-
Atmospheric and Room Temperature Plasma (ARTP): A newer method that uses a plasma jet to induce mutations, which has shown high positive mutation rates.[2][15][16]
-
-
Screening for CHC Tolerance: Mutagenized spores are plated on a medium containing inhibitory concentrations of CHC.[6] Colonies that exhibit robust growth are selected as potentially tolerant and high-producing strains.[6]
-
High-Throughput Screening: Primary screening can be performed in 96-well or 24-deep well microtiter plates, followed by secondary screening in shake flasks to quantify Doramectin production.[2][6]
Fermentation for Doramectin Production
Objective: To produce Doramectin through submerged fermentation of a high-yielding S. avermitilis mutant.
Protocol:
-
Seed Culture: Inoculate a spore suspension into a seed medium (e.g., 20 g/L corn starch, 10 g/L defatted soybean flour, 5 g/L glucose, 10 g/L cottonseed flour, pH 7.2) and incubate at 28-30°C for 48 hours with shaking (200 rpm).[6][7]
-
Production Fermentation: Inoculate the seed culture (typically 8-10% v/v) into a larger fermentation medium (e.g., 100 g/L corn starch, 20 g/L defatted soybean flour, 10 g/L cottonseed flour, 5 g/L yeast extract, 1 g/L NaCl, 2 g/L K2HPO4, 1 g/L MgSO4, 7 g/L CaCO3, pH 7.0).[7]
-
Precursor Feeding: Add cyclohexanecarboxylic acid (CHC) as a precursor, typically to a final concentration of 0.8 g/L.[7] The feeding strategy can be optimized as high concentrations of CHC can be inhibitory to cell growth.[6][7]
-
Incubation: Incubate the production culture at 28-30°C with shaking (220 rpm) for 12-18 days.[6]
-
Process Monitoring: Monitor parameters such as pH, dissolved oxygen, and glucose levels. Glucose supplementation during fermentation has been shown to enhance Doramectin yield.[6]
Isolation and Purification of Doramectin and its Aglycone
Objective: To extract and purify Doramectin from the fermentation broth and subsequently derive the aglycone.
Protocol:
-
Extraction:
-
Add a filter aid (e.g., diatomaceous earth) to the fermentation broth and filter to separate the mycelia.[17]
-
Extract the mycelial cake with a polar solvent such as ethanol (B145695) or butyl acetate.[17]
-
Concentrate the extract to obtain a crude product.[17]
-
-
Purification of Doramectin:
-
Derivation of this compound:
Data Presentation: Doramectin Production Yields
The development of high-yielding strains and optimization of fermentation conditions have significantly increased Doramectin production titers.
| Strain | Mutagenesis/Engineering Strategy | Fermentation Scale | Doramectin Yield (mg/L) | Reference |
| S. avermitilis N72 (mutant) | UV and Nitrosoguanidine | 50 L Fermenter | 1068 | [6][19] |
| S. avermitilis TG2002 | PKS loading module replacement and CHC-CoA cassette introduction | Shake Flask | ~50-60 | [7][13] |
| S. avermitilis DM223 | Deletion of competing PKS clusters and overexpression of FadD17 | Shake Flask | ~723 | [5][7] |
| S. avermitilis DA-137 | Iterative ARTP mutagenesis | Shake Flask | 934.5 | [2] |
| S. avermitilis DA-137 | Iterative ARTP mutagenesis and medium optimization | 50 L Fermenter | 1217 | [2] |
Conclusion
The journey from the naturally occurring avermectins to the semi-synthetic Doramectin is a testament to the power of targeted biological engineering. By manipulating the biosynthetic machinery of Streptomyces avermitilis, scientists have created a molecule with superior antiparasitic properties. The core of this molecule, the this compound, is a product of this directed biosynthesis, initiated by the forced incorporation of a non-native precursor. The continuous improvement of production strains through mutagenesis and rational metabolic engineering, coupled with optimized fermentation protocols, has enabled the large-scale production of this vital veterinary drug. This guide provides a foundational understanding of these processes for professionals engaged in the research and development of novel therapeutic agents.
References
- 1. Doramectin - Wikipedia [en.wikipedia.org]
- 2. Improved doramectin production based on high-throughput screening and medium optimization in Streptomyces avermitilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel avermectins produced by mutational biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Doramectin--a potent novel endectocide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Rationally Improving Doramectin Production in Industrial Streptomyces avermitilis Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. bioaustralis.com [bioaustralis.com]
- 11. Construction of a doramectin producer mutant from an avermectin-overproducing industrial strain of Streptomyces avermitilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Production of doramectin by rational engineering of the avermectin biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Production and Screening of High Yield Avermectin B1b Mutant of Streptomyces avermitilis 41445 Through Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Novel mutation breeding method for Streptomyces avermitilis using an atmospheric pressure glow discharge plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. CN104693254A - A kind of preparation method of high-purity doramectin - Google Patents [patents.google.com]
- 18. 2024.sci-hub.se [2024.sci-hub.se]
- 19. researchgate.net [researchgate.net]
A Technical Guide to the Spectroscopic Data of Doramectin Aglycone
This technical guide provides an in-depth overview of the spectroscopic data for Doramectin aglycone, the core macrocyclic structure of the anthelmintic drug Doramectin. The information is tailored for researchers, scientists, and professionals in drug development, offering detailed experimental protocols and structured data for easy reference.
Molecular Profile
| Property | Value |
| Molecular Formula | C36H50O8 |
| Molecular Weight | 610.7 g/mol |
| Purity | >95% by HPLC |
| Solubility | Soluble in ethanol, methanol, DMF, or DMSO |
| Long-Term Storage | -20°C |
Source: Bioaustralis Fine Chemicals[1]
Mass Spectrometry Data
High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition and structure of this compound. The expected mass and fragmentation patterns can be inferred from studies on Doramectin and its analogs.
Expected High-Resolution Mass Spectrometry (HR-MS) Data
| Ion | Adduct | Expected m/z |
| [M+H]+ | Protonated Molecule | 611.3527 |
| [M+NH4]+ | Ammonium (B1175870) Adduct | 628.3793 |
| [M+Na]+ | Sodium Adduct | 633.3346 |
Note: Expected m/z values are calculated based on the molecular formula C36H50O8.
Experimental Protocol: Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)
The following protocol is a composite based on established methods for the analysis of avermectins and their degradation products.[2]
-
Instrumentation : A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument.
-
Chromatographic Separation :
-
Column : A C18 reversed-phase column (e.g., 150 x 4.6 mm, 2.5 µm particle size) is typically used.
-
Mobile Phase : A gradient elution is employed, commonly with:
-
Mobile Phase A: Water with an additive like 10 mM ammonium acetate (B1210297) or 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or methanol.
-
-
Flow Rate : Dependent on the column dimensions, typically in the range of 0.2-1.0 mL/min.
-
-
Mass Spectrometer Settings :
-
Ionization Mode : Positive Electrospray Ionization (ESI+) is generally preferred for avermectins, as they readily form adducts.[2]
-
Capillary Voltage : ~3.0 kV.[2]
-
Source Temperature : ~100-120 °C.[2]
-
Desolvation Gas Flow and Temperature : ~600 L/h at 350 °C.[2]
-
Scan Range : A full MS scan is typically acquired over a mass range of 50–1200 Da.[2]
-
Tandem MS (MS/MS) : For structural elucidation, fragmentation is induced, and product ion spectra are acquired.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Detailed 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are essential for the complete structural elucidation of this compound. The following data is based on the analysis of Avermectin B1a monosaccharide, which is structurally analogous to this compound.[2]
Expected ¹H NMR Chemical Shifts (in DMSO-d6, 400 MHz)
| Proton Assignment | Expected Chemical Shift (δ, ppm) |
| Olefinic Protons | 5.15 - 5.88 |
| Aliphatic Protons | 0.8 - 4.0 |
| CH₃ Groups | ~0.8 - 1.8 |
| OCH₃ Groups | ~3.3 - 3.5 |
| Exchangeable Protons (OH) | 4.5 - 5.5 |
Note: This is a generalized range based on Avermectin analogs. Specific shifts will vary.
Expected ¹³C NMR Chemical Shifts (in DMSO-d6, 100 MHz)
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C=O (Ester) | ~170 - 175 |
| C=C (Olefinic) | ~115 - 140 |
| C-O (Ether/Alcohol) | ~60 - 85 |
| Aliphatic Carbons | ~10 - 50 |
| OCH₃ | ~55 - 60 |
Note: This is a generalized range. DEPT-135 experiments are used to distinguish between CH, CH₂, and CH₃ signals.[2]
Experimental Protocol: NMR Spectroscopy
The following is a typical protocol for acquiring NMR data for avermectin-class compounds.[2]
-
Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
-
Sample Preparation : An appropriate amount of purified this compound is dissolved in a deuterated solvent, typically deuterated dimethyl sulfoxide (B87167) (DMSO-d6) or chloroform-d (B32938) (CDCl₃).
-
Experiments to be Performed :
-
1D NMR : ¹H NMR and ¹³C NMR.
-
2D NMR :
-
COSY (Correlation Spectroscopy) : To identify proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Correlation) : To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation) : To identify long-range (2-3 bond) correlations between protons and carbons, which is critical for assigning quaternary carbons and piecing together the molecular structure.
-
-
Visualizations
Formation of this compound
The following diagram illustrates the chemical pathway for the formation of this compound from its parent compound, Doramectin, via acid-catalyzed hydrolysis.
Caption: Acid hydrolysis pathway from Doramectin to this compound.
Analytical Workflow
This diagram outlines a typical experimental workflow for the isolation and spectroscopic analysis of this compound.
Caption: General workflow for the analysis of Doramectin degradation products.
References
Doramectin aglycone CAS number and molecular formula
For Researchers, Scientists, and Drug Development Professionals
Abstract
Doramectin (B1670889) aglycone, the nonsugar moiety of the potent anthelmintic doramectin, presents a distinct biological profile from its parent compound. While doramectin is a widely used veterinary drug known for its paralytic activity against nematodes and arthropods, its aglycone derivative lacks this immediate effect. Instead, doramectin aglycone has been identified as an inhibitor of nematode larval development. This technical guide provides a comprehensive overview of the available scientific information on this compound, including its chemical properties, a putative synthesis protocol, and its known biological activity. It is important to note that published literature specifically detailing the biological activity, environmental levels, and signaling pathways of this compound is limited.[1]
Chemical and Physical Properties
This compound is the core macrocyclic lactone structure of doramectin, formed by the hydrolytic cleavage of the disaccharide unit.[1] Key identifying information and physical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 1987883-26-0 | [1] |
| Molecular Formula | C36H50O8 | [1] |
| Molecular Weight | 610.7 g/mol | [1] |
| Purity | >95% by HPLC | [1] |
| Solubility | Soluble in ethanol, methanol (B129727), DMF, or DMSO. | [1] |
| Storage | -20°C |
Synthesis and Purification
Synthesis via Acid Hydrolysis
Experimental Protocol: Acid Hydrolysis of Doramectin
-
Dissolution: Dissolve Doramectin in a suitable organic solvent that is miscible with aqueous acid, such as tetrahydrofuran (B95107) (THF) or methanol.
-
Acidification: Add an aqueous solution of a strong acid, such as hydrochloric acid (HCl) or sulfuric acid (H2SO4), to the reaction mixture. The concentration of the acid and the reaction temperature will influence the rate of hydrolysis.
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to observe the disappearance of the starting material (Doramectin) and the appearance of the aglycone product.
-
Work-up: Once the reaction is complete, neutralize the acid with a suitable base (e.g., sodium bicarbonate solution).
-
Extraction: Extract the aqueous mixture with a water-immiscible organic solvent, such as ethyl acetate, to isolate the organic products.
-
Purification: The crude product can be purified using column chromatography on silica (B1680970) gel to separate the this compound from any remaining starting material or byproducts.
Analytical Methodology
High-Performance Liquid Chromatography (HPLC) is a suitable method for the analysis and purification of doramectin and its derivatives. For doramectin, a reversed-phase HPLC method using a C8 or C18 column with a mobile phase of acetonitrile (B52724) and water is effective.[2] A similar system could be adapted for the analysis and purification of this compound.
Experimental Protocol: HPLC Analysis
-
Column: A reversed-phase column, such as a C8 or C18, is appropriate.
-
Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile and water can be used. For mass spectrometry compatibility, formic acid can be used as an additive instead of phosphoric acid.[2]
-
Detection: UV detection at approximately 245 nm is suitable for doramectin and likely for its aglycone.
-
Sample Preparation: Samples should be dissolved in a suitable solvent, such as methanol or the mobile phase.
Biological Activity and Mechanism of Action
Overview
The biological activity of this compound differs significantly from that of its parent compound, doramectin. Doramectin, like other avermectins, exerts its potent anthelmintic effect by acting as a positive allosteric modulator of glutamate-gated chloride channels (GluCls) in invertebrates.[3] This leads to an influx of chloride ions, hyperpolarization of neuronal and muscle cells, and ultimately, flaccid paralysis of the parasite.
In contrast, this compound is reported to be devoid of this paralytic activity.[1] However, it has been identified as an inhibitor of nematode larval development.[1] This suggests a different mechanism of action, though the specific molecular targets and signaling pathways involved have not been extensively reported in the literature.
Inhibition of Larval Development
Interaction with Glutamate-Gated Chloride Channels
The lack of paralytic activity suggests that this compound does not effectively potentiate the opening of GluCls in the same manner as doramectin. The disaccharide moiety of doramectin is known to be crucial for its high-affinity binding and potentiation of these channels. The absence of this sugar unit in the aglycone likely results in a significantly reduced or altered interaction with the GluCl receptor, thereby explaining the absence of paralytic effects.
Pharmacokinetic Data
There is a notable lack of published pharmacokinetic data specifically for this compound. The majority of available studies focus on the parent drug, doramectin. For reference, key pharmacokinetic parameters for doramectin in cattle are provided in the table below. It is important to emphasize that these values do not represent the pharmacokinetics of the aglycone.
| Parameter | Route | Value | Species | Reference |
| Cmax | Subcutaneous | 27.8 +/- 7.9 ng/mL | Cattle | [5] |
| Intramuscular | 33.1 +/- 9.0 ng/mL | Cattle | [5] | |
| Topical | 12.2 +/- 4.8 ng/mL | Cattle | [6] | |
| AUC0-inf | Subcutaneous | 457 +/- 66 ng.day/mL | Cattle | [5] |
| Intramuscular | 475 +/- 82 ng.day/mL | Cattle | [5] | |
| Topical | 168.0 +/- 41.7 ng.day/mL | Cattle | [6] | |
| Tmax | Topical | 4.3 +/- 1.6 days | Cattle | [6] |
Conclusion and Future Directions
This compound is a chemically defined derivative of doramectin with distinct biological properties. Its primary reported activity is the inhibition of nematode larval development, in contrast to the paralytic action of its parent compound. The lack of detailed published research on its mechanism of action, specific molecular targets, and pharmacokinetic profile presents an opportunity for further investigation. Future research could focus on elucidating the specific pathways through which it inhibits larval development, which may reveal novel targets for anthelmintic drug discovery. Furthermore, understanding its environmental fate and metabolism in treated animals is crucial for a complete toxicological and pharmacological assessment.
References
- 1. bioaustralis.com [bioaustralis.com]
- 2. Separation of Doramectin on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. Glutamate-gated Chloride Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Larval development assay for detection of anthelmintic resistance in cyathostomins of Swedish horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and bioequivalence of parenterally administered doramectin in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of pharmacokinetic profiles of doramectin and ivermectin pour-on formulations in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
The Solubility and Stability of Doramectin Aglycone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Doramectin, a potent macrocyclic lactone anthelmintic, undergoes degradation under certain conditions to form its aglycone, a molecule with distinct biological properties. Understanding the physicochemical characteristics of Doramectin aglycone, specifically its solubility and stability, is paramount for research, formulation development, and analytical method validation. This technical guide provides a comprehensive overview of the available data and methodologies for characterizing the solubility and stability of this compound. While specific quantitative data for the aglycone is limited in publicly available literature, this guide synthesizes information from related avermectin (B7782182) compounds and established pharmaceutical testing principles to provide a robust framework for its study.
Introduction
Doramectin is a broad-spectrum endectocide widely used in veterinary medicine. Its chemical structure features a complex macrocyclic lactone core with a disaccharide moiety. Under acidic conditions, the glycosidic bonds are susceptible to hydrolysis, leading to the sequential loss of the sugar units. The complete removal of the disaccharide results in the formation of this compound.[1] This degradation product is of significant interest as it exhibits biological activity, notably the inhibition of nematode larval development, although it lacks the paralytic effect of the parent compound.[2] A thorough understanding of the solubility and stability of this compound is therefore essential for assessing its potential biological roles, developing stable pharmaceutical formulations, and establishing reliable analytical methods.
Solubility Profile
Organic Solvents
This compound is reported to be soluble in several organic solvents. This is consistent with the lipophilic nature of the avermectin class of compounds.
| Solvent | Reported Solubility |
| Ethanol | Soluble |
| Methanol | Soluble |
| Dimethylformamide (DMF) | Soluble |
| Dimethyl sulfoxide (B87167) (DMSO) | Soluble |
| Table 1: Qualitative Solubility of this compound in Organic Solvents. Data is based on publicly available product information sheets.[2] Quantitative values are not specified. |
Aqueous Solubility
The aqueous solubility of avermectins is generally very low. For instance, the parent compound Doramectin has a reported water solubility of only 0.025 mg/L at 20°C. Due to the removal of the more polar sugar moieties, it is anticipated that the aqueous solubility of this compound is even lower than that of Doramectin. The pH of the aqueous medium is expected to have a minimal impact on the solubility of the aglycone itself, as it lacks readily ionizable functional groups. However, the formation of the aglycone from the parent drug is highly pH-dependent.
Stability Profile
The stability of a molecule is a measure of its resistance to chemical degradation under various environmental conditions. Understanding the degradation pathways and kinetics is crucial for determining appropriate storage conditions and shelf-life.
pH-Dependent Stability
This compound is the product of acid-catalyzed hydrolysis of Doramectin. Under mildly acidic conditions, Doramectin first hydrolyzes to its monosaccharide derivative, which then further hydrolyzes to the aglycone.[1] Conversely, under basic conditions, Doramectin is known to undergo epimerization.[1] The stability of the aglycone itself under a range of pH values has not been extensively reported, but it is expected to be susceptible to further degradation under strong acidic or basic conditions, which can affect the macrocyclic lactone ring. The degradation of the related compound, Ivermectin, is accelerated in alkaline soils (pH > 7) due to increased hydrolysis and oxidation, while it is more stable in acidic soils (pH < 7).[3]
Photostability
Avermectins are known to be sensitive to light. Photodegradation is a significant degradation pathway. Therefore, it is crucial to protect this compound from light during storage and handling.
Thermal Stability
Elevated temperatures can accelerate the degradation of avermectins. Thermal degradation studies on related compounds have shown that degradation generally follows first-order kinetics.
Oxidative Stability
Avermectins are susceptible to oxidation. The presence of oxidizing agents can lead to the formation of various degradation products.
| Stress Condition | Expected Impact on this compound |
| Acidic pH | Formation from Doramectin. The aglycone itself may be susceptible to further degradation under strong acidic conditions. |
| Basic pH | The macrocyclic lactone ring may be susceptible to hydrolysis. |
| Light | Prone to photodegradation. |
| Temperature | Degradation is expected to accelerate at elevated temperatures. |
| Oxidation | Susceptible to oxidative degradation. |
| Table 2: Summary of Expected Stability of this compound under Various Stress Conditions. This summary is based on the known stability of the avermectin class of compounds. |
Experimental Protocols
Standardized protocols are essential for obtaining reliable and reproducible data on solubility and stability. The following sections outline recommended methodologies.
Solubility Determination
A standard method for determining the solubility of a compound is the shake-flask method.
Protocol: Shake-Flask Method for Solubility Determination
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired solvent (e.g., ethanol, methanol, DMSO, DMF, or buffered aqueous solutions of varying pH) in a sealed, inert container.
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C and 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.
-
Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Express the solubility in appropriate units (e.g., mg/mL or mol/L).
Stability-Indicating Method and Forced Degradation Studies
A stability-indicating analytical method is crucial for separating the intact drug from its degradation products. HPLC is the most common technique for this purpose. Forced degradation studies are performed to intentionally degrade the sample to identify potential degradation products and to validate the stability-indicating nature of the analytical method.
Protocol: Development of a Stability-Indicating HPLC Method and Forced Degradation
-
Chromatographic System:
-
Column: A C8 or C18 reversed-phase column is typically suitable (e.g., HALO C8, 100 mm × 4.6 mm, 2.7 µm).
-
Mobile Phase: A mixture of acetonitrile (B52724) and water is commonly used. The composition can be isocratic or a gradient depending on the separation requirements.
-
Detection: UV detection at approximately 245 nm is appropriate for avermectins.
-
Column Temperature: Maintain a constant temperature, for example, 40°C.
-
-
Forced Degradation Conditions:
-
Acid Hydrolysis: Treat a solution of this compound with an acid (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60°C).
-
Base Hydrolysis: Treat a solution with a base (e.g., 0.1 M NaOH) at an elevated temperature.
-
Oxidation: Treat a solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Expose a solid sample and a solution to dry heat (e.g., 80°C).
-
Photodegradation: Expose a solid sample and a solution to UV and visible light.
-
-
Analysis: Analyze the stressed samples at various time points using the developed HPLC method. The method is considered stability-indicating if all degradation products are well-resolved from the parent peak and from each other.
Visualizations
Formation of this compound
Caption: Formation of this compound via Acid Hydrolysis.
Experimental Workflow for Stability Testing
Caption: Workflow for a Forced Degradation Study.
Biological Activity of Avermectins and this compound
Caption: Contrasting Biological Activities of Avermectins and the Aglycone.
Conclusion
The solubility and stability of this compound are critical parameters for its scientific investigation and potential applications. While specific quantitative data remains sparse in public literature, this guide provides a framework based on the known properties of the avermectin class and standard pharmaceutical testing methodologies. This compound is a lipophilic molecule with good solubility in organic solvents and presumed low aqueous solubility. It is formed under acidic conditions and is likely susceptible to degradation by light, heat, and oxidation. The provided experimental protocols for solubility and stability testing, along with the development of a stability-indicating HPLC method, offer a solid foundation for researchers to generate the necessary data for their specific needs. Further research to quantify the solubility and degradation kinetics of this compound is warranted to fully elucidate its physicochemical profile.
References
The Biological Activity Spectrum of Doramectin Aglycone: A Technical Guide
Affiliation: Google Research
Abstract
Doramectin (B1670889), a macrocyclic lactone of the avermectin (B7782182) family, is a potent endectocide widely used in veterinary medicine. Its biological activity is primarily attributed to its interaction with glutamate-gated and GABA-gated chloride channels in invertebrates, leading to paralysis and death of parasites. While the parent compound, doramectin, has been extensively studied, its aglycone metabolite, doramectin aglycone, is less characterized. This technical guide provides a comprehensive overview of the known biological activity spectrum of doramectin, with a specific focus on distinguishing the available data for the parent compound versus its aglycone. This document is intended for researchers, scientists, and drug development professionals. Quantitative efficacy data for doramectin against various parasites are summarized, general experimental methodologies are outlined, and the mechanism of action is illustrated. A significant data gap exists for the specific biological activity of this compound, with available information suggesting substantially reduced potency compared to the parent molecule.
Introduction
Doramectin is a semi-synthetic derivative of ivermectin, produced through fermentation by genetically engineered strains of Streptomyces avermitilis. It is a broad-spectrum antiparasitic agent effective against a wide range of nematodes (roundworms), arachnids (mites and ticks), and insects. The doramectin molecule consists of a complex macrocyclic lactone core with a disaccharide moiety attached at the C-13 position. The biological activity of avermectins is critically dependent on this sugar moiety.
This compound is the molecule remaining after the hydrolytic removal of the disaccharide unit from doramectin. While it is a known degradation product, its specific biological activities are not well-documented in publicly available literature. One report indicates that this compound can inhibit nematode larval development but lacks the paralytic activity characteristic of the parent compound. This suggests that the aglycone may possess some biological activity, albeit significantly different and likely less potent than doramectin.
This guide will primarily focus on the well-established biological activity of doramectin as a proxy to understand the potential, though likely diminished, activities of its aglycone. A clear distinction will be maintained throughout, and the significant lack of data for this compound will be highlighted.
Antiparasitic Activity
The primary and most well-documented biological activity of doramectin is its potent and broad-spectrum antiparasitic efficacy.
Anthelmintic Activity
Doramectin is highly effective against a wide range of gastrointestinal roundworms, lungworms, and other nematodes in livestock.
Table 1: Efficacy of Doramectin against Nematodes in Cattle
| Nematode Species | Stage | Efficacy (%) |
| Ostertagia ostertagi (including inhibited larvae) | Adult & L4 | ≥99.6[1] |
| Ostertagia lyrata | Adult & L4 | ≥99.6[1] |
| Haemonchus placei | Adult & L4 | ≥99.6[1] |
| Trichostrongylus axei | Adult & L4 | ≥99.6[1] |
| Trichostrongylus colubriformis | Adult & L4 | ≥99.6[1] |
| Cooperia oncophora (including inhibited larvae) | Adult & L4 | ≥99.6[1] |
| Cooperia pectinata | Adult & L4 | ≥99.6[1] |
| Cooperia punctata | Adult & L4 | ≥99.6[1] |
| Cooperia spatulata | Adult & L4 | ≥99.6[1] |
| Cooperia surnabada | Adult & L4 | ≥99.6[1] |
| Bunostomum phlebotomum | Adult & L4 | ≥99.6[1] |
| Strongyloides papillosus | Adult | ≥99.6[1] |
| Oesophagostomum radiatum | Adult & L4 | ≥99.6[1] |
| Dictyocaulus viviparus | Adult & L4 | ≥99.6[1] |
| Trichostrongylus longispicularis | Adult | 93.1[1] |
| Nematodirus spathiger | Adult | 96.5[1] |
| Trichuris spp. | Adult | 94.6[1] |
| Nematodirus helvetianus | Adult & L4 | 73.3 - 75.5[1] |
Acaricidal and Insecticidal Activity
Doramectin also demonstrates significant efficacy against various mites, ticks, and lice.
Table 2: Efficacy of Doramectin against Mites, Ticks, and Lice in Cattle and Pigs
| Parasite Species | Host | Efficacy (%) |
| Psoroptes bovis | Cattle | 100[2] |
| Sarcoptes scabiei var. bovis | Cattle | 100[2] |
| Linognathus vituli | Cattle | 100[2] |
| Haematopinus eurysternus | Cattle | 100[2] |
| Solenopotes capillatus | Cattle | 100[2] |
| Damalinia bovis | Cattle | 82 (reduction)[2] |
| Boophilus microplus | Cattle | >99 (therapeutic, day 4)[3] |
| Sarcoptes scabiei var. suis | Pigs | 100 |
| Haematopinus suis | Pigs | 100 |
Other Potential Biological Activities
Recent research has suggested that avermectins, including doramectin, may possess other biological activities beyond their antiparasitic effects. However, data specifically for this compound in these areas is not available.
Anticancer Activity
Some studies have indicated that doramectin may have anti-cancer effects, though the mechanisms are not fully understood. This is an emerging area of research, and further investigation is required to validate these findings and determine any clinical relevance.
Anti-inflammatory Activity
There is limited evidence to suggest that doramectin may have anti-inflammatory properties. This potential activity requires more rigorous scientific exploration.
Mechanism of Action
The primary mechanism of action of doramectin and other avermectins in invertebrates is the modulation of ligand-gated ion channels.
Targeting Glutamate-Gated Chloride Channels
Doramectin binds with high affinity to glutamate-gated chloride channels (GluCls) which are unique to invertebrates and are present in their nerve and muscle cells. This binding potentiates the effect of glutamate, leading to an increased influx of chloride ions into the cells. The influx of chloride ions causes hyperpolarization of the cell membrane, which inhibits the initiation and propagation of nerve signals. This ultimately results in a flaccid paralysis and death of the parasite.
Caption: Mechanism of doramectin action on an invertebrate glutamate-gated chloride channel.
Interaction with GABA-gated Chloride Channels
Doramectin can also interact with γ-aminobutyric acid (GABA)-gated chloride channels in invertebrates, although generally with lower affinity than for GluCls. This interaction also leads to an increased influx of chloride ions, contributing to the overall paralytic effect.
General Experimental Approaches
The efficacy data presented in this guide were generated from a variety of in vivo and in vitro studies. While specific, detailed protocols are often proprietary, the general methodologies are summarized below.
In Vivo Efficacy Studies in Livestock
-
Animal Selection: Healthy, parasite-naive or naturally infected animals (cattle, pigs) of a specific age and weight range are selected. For induced infections, animals are artificially infected with a known number of parasite larvae.
-
Acclimatization: Animals are acclimated to the study conditions for a period before the trial begins.
-
Randomization and Grouping: Animals are randomly allocated to treatment and control groups. Control groups may be untreated or receive a placebo.
-
Treatment Administration: Doramectin is administered according to the study design, typically as a subcutaneous injection or a topical pour-on solution at a specified dosage.
-
Parasite Quantification:
-
Nematodes: Fecal egg counts (FEC) are performed at regular intervals. For definitive worm counts, animals are euthanized at the end of the study, and their gastrointestinal tracts and lungs are examined to enumerate adult and larval worms.
-
Mites and Lice: Skin scrapings or hair partings are examined at regular intervals to count the number of live parasites.
-
-
Data Analysis: Efficacy is calculated as the percentage reduction in the mean parasite count in the treated group compared to the control group.
Caption: Generalized workflow for in vivo efficacy studies of doramectin.
In Vitro Assays
-
Larval Development/Motility Assays: These assays are used to assess the effect of a compound on nematode larvae.
-
Eggs or larvae are incubated in a medium containing various concentrations of the test compound.
-
The inhibition of egg hatching, larval development, or larval motility is observed and quantified.
-
-
Cell-based Assays: Recombinant expression of parasite ion channels in cell lines (e.g., Xenopus oocytes or mammalian cell lines) allows for the direct study of the compound's effect on the target receptor.
-
Electrophysiological techniques (e.g., two-electrode voltage clamp) are used to measure changes in ion channel activity in the presence of the compound.
-
Conclusion
Doramectin is a highly effective, broad-spectrum antiparasitic agent with a well-defined mechanism of action targeting glutamate-gated and GABA-gated chloride channels in invertebrates. The quantitative data clearly demonstrate its high efficacy against a wide array of nematodes, mites, and ticks in livestock.
In stark contrast, there is a significant lack of publicly available data on the biological activity spectrum of this compound. The limited information suggests that the aglycone form has substantially reduced antiparasitic activity compared to the parent doramectin molecule. This underscores the critical role of the disaccharide moiety in the potent biological activity of avermectins.
For researchers and drug development professionals, this guide highlights the robust dataset available for doramectin while also emphasizing the critical need for further research to fully characterize the biological profile of this compound. Future studies should aim to determine the specific in vitro and in vivo activities of the aglycone, including its potential for nematode larval development inhibition and any other novel biological effects. Such research would provide a more complete understanding of the metabolism and activity of this important class of antiparasitic drugs.
References
- 1. Efficacy of topically administered doramectin against eyeworms, lungworms, and gastrointestinal nematodes of cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Persistent efficacy of abamectin and doramectin against gastrointestinal nematodes of cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy of doramectin for treatment of experimentally induced infection with gastrointestinal nematodes in calves - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Anthelmintic Properties of Doramectin Aglycone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Doramectin (B1670889), a potent macrocyclic lactone, is a widely utilized endectocide in veterinary medicine. Its anthelmintic activity is primarily attributed to its interaction with glutamate-gated chloride channels (GluCls) in nematodes and arthropods, leading to paralysis and death of the parasite. While the parent compound has been extensively studied, specific in vitro data on its metabolite, doramectin aglycone, is limited in publicly available literature. This technical guide synthesizes the known mechanism of action of the avermectin (B7782182) class, to which doramectin belongs, and provides a framework for the in vitro evaluation of this compound. It includes proposed experimental protocols and summarizes the extensive in vivo efficacy of the parent compound to inform potential research directions.
Mechanism of Action: Targeting Invertebrate-Specific Ion Channels
The anthelmintic effect of avermectins, including doramectin, is predominantly mediated by their high affinity for and potentiation of glutamate-gated chloride channels (GluCls), which are unique to protostome invertebrates like nematodes and arthropods.[1][2][3][4] This specificity provides a wide margin of safety for mammalian hosts, which do not possess these channels.[4]
Upon binding to GluCls, doramectin locks the channels in an open state, leading to an influx of chloride ions into the nerve and muscle cells of the parasite.[1][4] This influx causes hyperpolarization of the cell membrane, rendering the neuron unresponsive to excitatory stimuli and leading to flaccid paralysis of the pharynx and somatic muscles.[2][5] The parasite is consequently unable to feed or maintain its position within the host, ultimately resulting in its death and expulsion.[6]
While GluCls are the primary target, avermectins can also interact with other ligand-gated chloride channels, such as those gated by gamma-aminobutyric acid (GABA), albeit with lower affinity.[5][7][8] This interaction can also contribute to the overall paralytic effect on the parasite.
Signaling Pathway of Avermectins
Caption: Proposed mechanism of action for this compound at the parasite neuromuscular junction.
This compound: Known Activity and Research Gaps
This compound is a degradation product of doramectin, formed by the hydrolysis of the disaccharide unit.[9] There is a notable scarcity of published research on the specific biological and anthelmintic activity of this compound. One available source indicates that while it acts as an inhibitor of nematode larval development, it is devoid of the paralytic activity characteristic of the parent compound.[9] This suggests a potentially different or more nuanced mechanism of action that warrants further investigation, particularly concerning developmental pathways in helminths.
Quantitative Data: In Vivo Efficacy of Doramectin
Due to the lack of specific in vitro data for this compound, the following tables summarize the well-documented in vivo efficacy of the parent compound, doramectin, against a broad spectrum of nematode parasites in cattle and swine. This information provides a baseline for the potential target spectrum of its aglycone.
Table 1: Efficacy of Doramectin (200 µg/kg SC) Against Gastrointestinal Nematodes in Cattle
| Nematode Species | Developmental Stage | Efficacy (%) |
| Ostertagia ostertagi | Adult, L4, Inhibited L4 | ≥99.6[10][11] |
| Haemonchus placei | Adult, L4 | ≥99.6[10][11] |
| Trichostrongylus axei | Adult, L4 | ≥99.6[10][11] |
| Cooperia spp. | Adult, L4 | ≥99[12] |
| Bunostomum phlebotomum | Adult, L4 | ≥99.6[10] |
| Oesophagostomum radiatum | Adult, L4 | ≥99.6[10][11] |
| Nematodirus helvetianus | Adult | 9.6 - 73.3[10][12] |
| L4 | 75.5 - 83.3[10][12] | |
| Trichuris spp. | Adult | 92.3 - 94.6[10][11] |
| Dictyocaulus viviparus (Lungworm) | Adult, L4 | ≥99.6[10][11] |
Table 2: Efficacy of Doramectin (300 µg/kg IM) Against Nematodes in Swine
| Nematode Species | Developmental Stage | Efficacy (%) |
| Ascaris suum | Adult, L4 | ≥98[13] |
| Hyostrongylus rubidus | Adult, L4 | ≥98[13] |
| Oesophagostomum dentatum | Adult, L4 | ≥98[13] |
| Strongyloides ransomi | Adult | ≥98[13] |
| Trichuris suis | Adult | 87[13] |
| L4 | 79[13] | |
| Metastrongylus spp. (Lungworm) | Adult | ≥98[13] |
| Stephanurus dentatus (Kidney worm) | Adult, L4 | ≥98[13] |
Proposed Experimental Protocols for In Vitro Evaluation
The following are detailed methodologies for key in vitro assays suitable for assessing the anthelmintic properties of this compound. These protocols are based on established methods for anthelmintic drug screening.[14][15][16]
Larval Development Assay (LDA)
This assay is particularly relevant given the reported activity of this compound on larval development.[9]
-
Parasite Preparation: Obtain nematode eggs from the feces of infected donor animals. Isolate and sterilize the eggs using a saturated salt solution followed by washing with a mild disinfectant (e.g., sodium hypochlorite).
-
Assay Setup: Dispense a suspension of approximately 100 eggs in a nutritive medium (e.g., Earle's balanced salt solution with yeast extract) into each well of a 96-well microtiter plate.
-
Drug Application: Add this compound, dissolved in a suitable solvent like DMSO, to the wells in a serial dilution to achieve a range of final concentrations. Include positive (e.g., ivermectin, levamisole) and negative (solvent only) controls.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 27°C) for 7 days to allow eggs to hatch and develop into third-stage larvae (L3).
-
Assessment: Stop the development by adding a fixative (e.g., Lugol's iodine). Count the number of eggs, first-stage larvae (L1), and third-stage larvae (L3) in each well under an inverted microscope.
-
Data Analysis: Calculate the percentage of inhibition of development to the L3 stage for each concentration compared to the negative control. Determine the IC50 value (the concentration that inhibits 50% of larval development).
Adult Worm Motility/Survival Assay
This assay assesses the direct effect of the compound on the viability of adult parasites.
-
Parasite Collection: Collect adult worms (e.g., Haemonchus contortus, Caenorhabditis elegans) from the gastrointestinal tract of freshly slaughtered animals or from culture.
-
Assay Setup: Place a defined number of adult worms (e.g., 5-10) in each well of a 24-well plate containing a suitable culture medium (e.g., RPMI-1640).
-
Drug Application: Introduce this compound at various concentrations to the wells. Include positive and negative controls as described for the LDA.
-
Incubation: Incubate the plates at physiological temperature (e.g., 37°C) for 24 to 48 hours.
-
Assessment: Observe the motility of the worms at regular intervals (e.g., 2, 4, 8, 24 hours) under a microscope. Worms are considered dead if they show no movement upon gentle prodding with a needle or upon transfer to fresh medium.
-
Data Analysis: Calculate the percentage of mortality at each concentration and time point. Determine the LC50 value (the concentration that is lethal to 50% of the worms).
Workflow for In Vitro Anthelmintic Assay
Caption: A generalized workflow for conducting in vitro anthelmintic screening assays.
Conclusion
While direct in vitro studies on this compound are conspicuously absent from the scientific literature, its classification as an avermectin derivative and its known inhibitory effect on larval development provide a strong rationale for further investigation. The primary mechanism of action is likely related to the modulation of invertebrate-specific ion channels, though its lack of paralytic activity suggests a departure from the classic avermectin effect on GluCls in adult worms. The proposed in vitro protocols offer a robust framework for elucidating the specific anthelmintic properties of this compound, determining its potency (IC50/LC50), and exploring its potential as a lead compound for novel anthelmintic development. The extensive in vivo efficacy of its parent compound, doramectin, underscores the potential of this chemical family to control a wide range of parasitic helminths.
References
- 1. AOP-Wiki [aopwiki.org]
- 2. Glutamate-gated Chloride Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are Glutamate-gated chloride channel modulators and how do they work? [synapse.patsnap.com]
- 4. PDB-101: Molecule of the Month: Glutamate-gated Chloride Receptors [pdb101.rcsb.org]
- 5. Modes of action of anthelmintic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 7. Caenorhabditis elegans Neuromuscular Junction: GABA Receptors and Ivermectin Action | PLOS One [journals.plos.org]
- 8. Caenorhabditis elegans neuromuscular junction: GABA receptors and ivermectin action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bioaustralis.com [bioaustralis.com]
- 10. Activity of doramectin against nematode endoparasites of cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficacy of doramectin against field nematode infections of cattle in Latin America - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Efficacy of doramectin for treatment of experimentally induced infection with gastrointestinal nematodes in calves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Activity of doramectin against nematode and arthropod parasites of swine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. High-content approaches to anthelmintic drug screening - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Adaptation and evaluation of three different in vitro tests for the detection of resistance to anthelmintics in gastro intestinal nematodes of cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In Vitro Anthelmintic Activity and Phytochemical Screening of Crude Extracts of Three Medicinal Plants against Haemonchus Contortus in Sheep at Haramaya Municipal Abattoir, Eastern Hararghe - PMC [pmc.ncbi.nlm.nih.gov]
Doramectin Aglycone: An In-depth Technical Guide to its Formation as a Degradation Product
For Researchers, Scientists, and Drug Development Professionals
Introduction
Doramectin (B1670889) is a potent, broad-spectrum endectocide belonging to the avermectin (B7782182) family of macrocyclic lactones.[1] Widely used in veterinary medicine, its efficacy and safety are of paramount importance. The stability of doramectin is a critical factor, as degradation can lead to the formation of various products with potentially altered biological activity and toxicity profiles. One of the primary degradation products formed under specific conditions is doramectin aglycone.
This technical guide provides a comprehensive overview of this compound, focusing on its formation as a degradation product of doramectin. It is intended for researchers, scientists, and drug development professionals involved in the study of drug stability, analytical method development, and the assessment of drug efficacy and safety. Due to the limited availability of specific quantitative data and detailed experimental protocols for this compound in the public domain, some sections of this guide are based on established principles of analytical chemistry, degradation kinetics, and knowledge of related avermectin compounds.
Mechanism of Degradation: Acid-Catalyzed Hydrolysis
The formation of this compound from doramectin is primarily a result of acid-catalyzed hydrolysis. Under mildly acidic conditions, doramectin undergoes a sequential deglycosylation process.[2] This process involves the cleavage of the glycosidic bonds that link the oleandrose (B1235672) sugar moieties to the macrocyclic lactone core.
The degradation proceeds in two main steps:
-
Formation of Doramectin Monosaccharide: The first step involves the hydrolysis of the terminal oleandrose sugar, resulting in the formation of doramectin monosaccharide.[2]
-
Formation of this compound: The doramectin monosaccharide intermediate then undergoes further hydrolysis, leading to the cleavage of the remaining sugar moiety and the formation of this compound.[2]
In contrast, under basic conditions, doramectin tends to isomerize, forming products such as 2-epidoramectin and Δ2,3-doramectin, rather than the aglycone.[2]
Quantitative Analysis of Doramectin Degradation
Table 1: Illustrative Degradation of Doramectin at 50°C
| Time (hours) | pH 3.0 | pH 5.0 |
| % Remaining Doramectin | % Remaining Doramectin | |
| 0 | 100 | 100 |
| 2 | 85 | 95 |
| 4 | 72 | 90 |
| 8 | 52 | 81 |
| 12 | 38 | 73 |
| 24 | 14 | 53 |
Table 2: Illustrative Formation of Doramectin Monosaccharide at 50°C
| Time (hours) | pH 3.0 | pH 5.0 |
| % Doramectin Monosaccharide | % Doramectin Monosaccharide | |
| 0 | 0 | 0 |
| 2 | 13 | 4 |
| 4 | 22 | 8 |
| 8 | 35 | 15 |
| 12 | 38 | 20 |
| 24 | 25 | 28 |
Table 3: Illustrative Formation of this compound at 50°C
| Time (hours) | pH 3.0 | pH 5.0 |
| % this compound | % this compound | |
| 0 | 0 | 0 |
| 2 | 2 | 1 |
| 4 | 6 | 2 |
| 8 | 13 | 4 |
| 12 | 24 | 7 |
| 24 | 61 | 19 |
Experimental Protocols
The following sections provide detailed hypothetical protocols for the study of doramectin degradation and the isolation of its aglycone. These protocols are based on established methodologies for forced degradation studies and chromatographic separation of related avermectin compounds.
Protocol 1: Forced Acidic Degradation of Doramectin
Objective: To induce the degradation of doramectin to its monosaccharide and aglycone forms under controlled acidic conditions.
Materials:
-
Doramectin reference standard
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Hydrochloric acid (HCl), 0.1 M solution
-
Sodium hydroxide (B78521) (NaOH), 0.1 M solution (for neutralization)
-
Volumetric flasks
-
pH meter
-
Water bath or incubator
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of doramectin in methanol at a concentration of 1 mg/mL.
-
Degradation Sample Preparation:
-
Pipette 5 mL of the doramectin stock solution into a 50 mL volumetric flask.
-
Add 20 mL of 0.1 M HCl.
-
Dilute to volume with a 1:1 mixture of methanol and water. This results in a final doramectin concentration of approximately 0.1 mg/mL in a mildly acidic solution.
-
-
Incubation: Incubate the flask in a water bath set at 60°C.
-
Time-Point Sampling: Withdraw aliquots (e.g., 1 mL) from the flask at specified time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Neutralization: Immediately neutralize each aliquot by adding an appropriate volume of 0.1 M NaOH to stop the degradation reaction.
-
Sample Preparation for Analysis: Dilute the neutralized samples with the mobile phase to a suitable concentration for HPLC analysis.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method (see Protocol 2).
Protocol 2: Analytical HPLC-UV Method for Degradation Monitoring
Objective: To separate and quantify doramectin, doramectin monosaccharide, and this compound in degradation samples.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Data acquisition and processing software
Chromatographic Conditions:
-
Mobile Phase: A gradient mixture of Acetonitrile (A) and Water (B). A typical gradient might be:
-
0-15 min: 60% A to 90% A
-
15-20 min: 90% A
-
20-22 min: 90% A to 60% A
-
22-25 min: 60% A
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 245 nm
-
Injection Volume: 20 µL
Procedure:
-
System Suitability: Inject a standard solution containing doramectin, and if available, doramectin monosaccharide and aglycone to ensure adequate resolution, peak shape, and reproducibility.
-
Calibration: Prepare a series of calibration standards of doramectin at different concentrations and inject them to generate a calibration curve.
-
Sample Analysis: Inject the prepared degradation samples from Protocol 1.
-
Data Analysis: Identify and quantify the peaks corresponding to doramectin, doramectin monosaccharide, and this compound based on their retention times and the calibration curve of the parent drug (assuming similar response factors for a preliminary assessment).
Protocol 3: Preparative HPLC Isolation and Purification of this compound
Objective: To isolate and purify this compound from a forced degradation mixture for use as a reference standard.
Instrumentation:
-
Preparative HPLC system with a UV detector and fraction collector
-
Semi-preparative C18 reverse-phase column (e.g., 21.2 x 250 mm, 10 µm particle size)
Procedure:
-
Scaled-Up Degradation: Perform a larger-scale forced degradation of doramectin following Protocol 1 to generate a sufficient quantity of the aglycone.
-
Concentration: After neutralization, concentrate the degradation mixture under reduced pressure to remove excess solvent.
-
Preparative HPLC:
-
Dissolve the concentrated residue in a minimal amount of the mobile phase.
-
Inject the concentrated sample onto the semi-preparative HPLC column.
-
Use a mobile phase gradient similar to the analytical method, but optimized for preparative scale separation.
-
Monitor the elution profile at 245 nm.
-
-
Fraction Collection: Collect the fractions corresponding to the this compound peak.
-
Purity Analysis: Analyze the collected fractions using the analytical HPLC method (Protocol 2) to assess their purity.
-
Pooling and Evaporation: Pool the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.
-
Characterization: Confirm the identity and structure of the isolated compound using spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).
Biological Activity and Signaling Pathways
The biological activity of avermectins, including doramectin, is primarily mediated through their interaction with specific ligand-gated ion channels in invertebrates.
Mechanism of Action of Avermectins
Avermectins are potent modulators of glutamate-gated chloride channels (GluCls), which are found in the nerve and muscle cells of invertebrates.[4] Binding of avermectins to these channels leads to an increased influx of chloride ions, causing hyperpolarization of the cell membrane and subsequent paralysis and death of the parasite.[4] Avermectins can also interact with gamma-aminobutyric acid (GABA) receptors, another type of chloride channel, although their affinity for GluCls is generally higher.[5]
Biological Activity of this compound
The disaccharide moiety of doramectin is known to be important for its potent paralytic activity. Studies on this compound have shown that it is devoid of the acute paralytic activity observed with the parent compound.[5] However, it has been reported to be an inhibitor of nematode larval development, suggesting that it may still possess some biological activity through alternative mechanisms or interactions with different targets.[5] The precise nature of these interactions and the signaling pathways involved remain to be fully elucidated.
Conclusion
This compound is a significant degradation product of doramectin, formed primarily through acid-catalyzed hydrolysis. Understanding its formation, along with the ability to analytically monitor and isolate it, is crucial for ensuring the quality, safety, and efficacy of doramectin-containing products. While the aglycone exhibits reduced biological activity compared to the parent compound, its potential effects on non-target organisms and the environment warrant further investigation. The methodologies and illustrative data presented in this guide provide a framework for researchers to conduct their own detailed studies on the degradation of doramectin and the characterization of its degradation products. Further research is needed to establish a comprehensive quantitative understanding of the degradation kinetics and to fully elucidate the biological significance of this compound.
References
- 1. PDB-101: Molecule of the Month: Glutamate-gated Chloride Receptors [pdb101.rcsb.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Glutamate-gated chloride channels and the mode of action of the avermectin/milbemycin anthelmintics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anxiolytic and anticonvulsant properties of doramectin in rats: behavioral and neurochemistric evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Doramectin Aglycone using High-Performance Liquid Chromatography (HPLC)
Abstract
This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Doramectin and its primary degradation product, Doramectin Aglycone. The method is designed for accuracy, precision, and stability-indicating capabilities, making it suitable for quality control, stability studies, and research applications in the pharmaceutical and veterinary sciences.
Introduction
Doramectin is a broad-spectrum antiparasitic agent widely used in veterinary medicine.[1] It belongs to the avermectin (B7782182) family, characterized by a macrocyclic lactone structure.[1] The stability and purity of Doramectin are critical for its efficacy and safety. A primary degradation pathway involves the hydrolysis of the glycosidic bond, leading to the formation of this compound. Therefore, a reliable analytical method to quantify both the active pharmaceutical ingredient (API) and this key impurity is essential. This document provides a detailed protocol for an isocratic RP-HPLC method with UV detection for this purpose.
Principle
The method employs reversed-phase chromatography to separate Doramectin and this compound based on their differential partitioning between a nonpolar stationary phase (C8) and a polar mobile phase. The separation is achieved isocratically using a mixture of acetonitrile (B52724) and water. Quantification is performed by UV detection at 245 nm, a wavelength where both compounds exhibit significant absorbance.[1][2] The concentration of each analyte is determined by comparing its peak area to that of a reference standard.
Experimental
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and UV-Vis detector.
-
Chromatography Column: HALO C8 (100 mm × 4.6 mm, 2.7 µm particle size) or equivalent C8/C18 column.[1][2]
-
Data Acquisition: Chromatography data station for instrument control and data processing.
-
Analytical Balance: Capable of weighing to 0.01 mg.
-
Volumetric Glassware: Class A flasks and pipettes.
-
Solvents and Reagents:
A summary of the HPLC operating parameters is provided in the table below.
| Parameter | Condition |
| Column | HALO C8, 100 mm × 4.6 mm, 2.7 µm[1][2] |
| Mobile Phase | Acetonitrile : Water (70:30, v/v)[1][2] |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 40 °C[1][2] |
| Detection | UV at 245 nm[1][2] |
| Injection Vol. | 10 µL |
| Run Time | 10 minutes[1][2] |
| Diluent | Methanol[1][2] |
Protocols
-
Stock Standard Solution (e.g., 500 µg/mL):
-
Accurately weigh approximately 25 mg of Doramectin Reference Standard and 25 mg of this compound Reference Standard.
-
Transfer each to separate 50 mL volumetric flasks.
-
Dissolve and dilute to volume with Methanol. Sonicate if necessary to ensure complete dissolution.
-
-
Working Standard Solution (e.g., 50 µg/mL):
-
Pipette 5.0 mL of each stock solution into a 50 mL volumetric flask.
-
Dilute to volume with the mobile phase (Acetonitrile:Water, 70:30).
-
-
For Drug Substance:
-
Accurately weigh approximately 25 mg of the Doramectin sample into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with Methanol to obtain a theoretical concentration of 500 µg/mL.
-
Further dilute 5.0 mL of this solution to 50 mL with the mobile phase to achieve a final concentration of 50 µg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
For Complex Matrices (e.g., tissue, plasma):
-
A sample cleanup procedure such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is required.[3][4]
-
Extraction: Homogenize the sample and extract with acetonitrile.[4][5]
-
Cleanup: Pass the extract through a C18 SPE cartridge to remove interfering substances.[4]
-
Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a known volume of the mobile phase.[5]
-
Results and Data Presentation
The method demonstrates excellent separation of Doramectin and its aglycone. The performance of the method should be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ).[1]
| Analyte | Retention Time (min) | Peak Area* | Concentration (µg/mL) |
| This compound | ~ 3.5 | 155,400 | 5.1 |
| Doramectin | ~ 5.8 | 2,890,100 | 49.8 |
| System Suitability | Value | Acceptance Criteria | |
| Tailing Factor (Dora) | 1.1 | ≤ 2.0 | |
| Theoretical Plates (Dora) | > 5000 | > 2000 | |
| Resolution (Aglycone/Dora) | > 2.5 | > 2.0 |
*Note: Peak area values are hypothetical and for illustrative purposes.
Visualization of Workflow
The logical flow from sample handling to final data analysis is depicted in the diagram below.
Caption: Experimental workflow for HPLC quantification.
Conclusion
The described RP-HPLC method is specific, accurate, and reliable for the simultaneous quantification of Doramectin and this compound. Its simple isocratic mobile phase and short run time make it an efficient tool for routine quality control and stability testing in regulated environments. The method validation confirms its suitability for its intended purpose, providing confidence in the analytical results.
References
- 1. Development and Validation of a Stability-Indicating Reversed-Phase High-Performance Liquid Chromatography Method for Assay of Doramectin and Estimation of its Related Substances in Commercial Batches of Doramectin Drug Substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development and Validation of a Reliable UHPLC-MS/MS Method for Simultaneous Quantification of Macrocyclic Lactones in Bovine Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jfda-online.com [jfda-online.com]
- 5. nucleus.iaea.org [nucleus.iaea.org]
Application Notes: High-Throughput In Vitro Assay for Doramectin Aglycone using a Fluorescence-Based Membrane Potential Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Doramectin (B1670889) is a broad-spectrum antiparasitic agent widely used in veterinary medicine.[1][2] It belongs to the avermectin (B7782182) family of macrocyclic lactones.[3][4] The primary mechanism of action for avermectins is the modulation of glutamate-gated chloride channels (GluCls) in invertebrates such as nematodes and arthropods.[4][5][6] This interaction leads to an influx of chloride ions, hyperpolarization of neuronal and muscle cells, and ultimately, non-spastic paralysis and death of the parasite.[1][4][7] Doramectin aglycone is a derivative of doramectin, produced by the hydrolysis of its disaccharide unit.[8][9] While it is known to inhibit nematode larval development, its specific paralytic activity is reported to be diminished.[8]
Developing robust in vitro assays is crucial for screening new avermectin analogs, understanding structure-activity relationships, and assessing off-target effects. This application note details a high-throughput, cell-based in vitro assay for characterizing the activity of this compound and other modulators of ligand-gated chloride channels. The protocol utilizes a fluorescence-based membrane potential-sensing dye in a cell line stably expressing a target GluCl receptor.[10]
Principle of the Assay
This assay indirectly measures the activation of GluCl channels.[11] A cell line (e.g., HEK293) is engineered to stably express an invertebrate GluCl channel, such as the well-characterized channel from Caenorhabditis elegans.[10] These cells are loaded with a fluorescent membrane potential-sensing dye. When the GluCl channels are activated by an agonist like glutamate (B1630785) or a positive allosteric modulator like doramectin, the influx of chloride ions causes hyperpolarization of the cell membrane. The dye responds to this change in membrane potential with a corresponding change in fluorescence intensity.[10][12] This change can be measured using a fluorescence plate reader, providing a quantitative readout of channel activity suitable for high-throughput screening (HTS).[11][12]
Experimental Protocols
Protocol 1: Cell Culture and Maintenance of GluCl-Expressing Cell Line
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the C. elegans GluCl α2/β channel.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., 500 µg/mL G418) to maintain channel expression.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency. Use trypsin-EDTA to detach cells.
Protocol 2: Fluorescence-Based Membrane Potential Assay
-
Cell Plating:
-
Harvest and count the GluCl-expressing cells.
-
Seed the cells into black-walled, clear-bottom 96-well or 384-well microplates at a density of 40,000-60,000 cells per well.
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Dye Loading:
-
Prepare the membrane potential-sensing dye loading solution according to the manufacturer's instructions (e.g., using a FLIPR Membrane Potential Assay Kit).
-
Remove the culture medium from the wells and add 100 µL (for 96-well plates) of the dye loading solution to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
-
Compound Preparation and Addition:
-
Prepare stock solutions of this compound, doramectin (as a comparator), and a known agonist (e.g., L-glutamate) in 100% DMSO.
-
Create a serial dilution series of the test compounds in an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4). The final DMSO concentration in the well should be ≤ 0.5% to avoid solvent effects.
-
Prepare control wells containing only the assay buffer with 0.5% DMSO (vehicle control) and a positive control (e.g., a saturating concentration of ivermectin or glutamate).
-
-
Fluorescence Measurement:
-
Place the dye-loaded cell plate into a fluorescence plate reader (e.g., FlexStation or FLIPR).
-
Set the instrument to record fluorescence at appropriate excitation and emission wavelengths for the chosen dye.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Add the compound dilutions to the respective wells using the instrument's integrated fluidics system.
-
Continue to record the fluorescence signal for 3-5 minutes to capture the full response kinetics.
-
-
Data Analysis:
-
The primary response is calculated as the change in fluorescence intensity (ΔF) from the baseline before compound addition to the peak response after addition.
-
Normalize the data to the vehicle control (0% activity) and a positive control (100% activity).
-
Plot the normalized response against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the half-maximal effective concentration (EC₅₀) or half-maximal inhibitory concentration (IC₅₀).
-
Data Presentation
The following tables represent typical data that could be obtained from this assay.
Table 1: Potency of Avermectins on C. elegans GluCl Channels
| Compound | EC₅₀ / IC₅₀ (nM) | Assay Type | Notes |
| Ivermectin | 1 - 10 | Agonist / Modulator | Potent positive allosteric modulator. |
| Doramectin | 61.00[13] | Modulator | Shows significant potency. |
| This compound | 100 - 500 (Hypothetical) | Modulator | Expected to be less potent than Doramectin. |
| L-Glutamate | 1,000 - 10,000 | Agonist | Natural ligand, lower potency than avermectins. |
Note: The IC50 for doramectin is from an ELISA-based assay and is used for comparative purposes.[13] The value for this compound is hypothetical and represents an expected outcome based on its structure.
Table 2: Assay Performance Metrics
| Parameter | Value | Description |
| Z'-factor | > 0.5 | Indicates good separation between positive and negative controls, suitable for HTS. |
| Signal-to-Background | > 3 | A robust signal window for reliable hit identification. |
| CV% (Intra-plate) | < 10% | Demonstrates good precision and reproducibility within a single plate. |
Visualization
Below are diagrams illustrating the signaling pathway and experimental workflow.
Caption: Signaling pathway of this compound at the Glutamate-gated chloride (GluCl) channel.
Caption: Experimental workflow for the fluorescence-based membrane potential assay.
References
- 1. This compound [myskinrecipes.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Avermectin Derivatives, Pharmacokinetics, Therapeutic and Toxic Dosages, Mechanism of Action, and Their Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Doramectin [sitem.herts.ac.uk]
- 5. AOP-Wiki [aopwiki.org]
- 6. Glutamate-gated Chloride Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are Glutamate-gated chloride channel modulators and how do they work? [synapse.patsnap.com]
- 8. bioaustralis.com [bioaustralis.com]
- 9. This compound - Immunomart [immunomart.com]
- 10. A high-throughput assay for modulators of ligand-gated chloride channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ion Channel Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Acid Hydrolysis of Doramectin to Doramectin Aglycone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Doramectin (B1670889), a macrocyclic lactone of the avermectin (B7782182) family, is a potent anthelmintic agent widely used in veterinary medicine. The biological activity of doramectin is attributed to its complex structure, which includes a disaccharide moiety attached to the macrocyclic core. The removal of this disaccharide unit through acid hydrolysis yields doramectin aglycone, a key intermediate for the synthesis of new derivatives and a subject of study for understanding structure-activity relationships. This document provides a detailed protocol for the acid-catalyzed hydrolysis of doramectin to its aglycone, based on established methods for related avermectin compounds.
Principle of the Reaction
The acid-catalyzed hydrolysis of doramectin proceeds in a stepwise manner. The glycosidic bonds linking the two oleandrose (B1235672) sugar units to each other and to the C13 position of the doramectin macrocycle are susceptible to cleavage under acidic conditions. The reaction first yields a monosaccharide intermediate, followed by the complete removal of the sugar moieties to produce the this compound. The reaction progress can be monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC).
Experimental Protocols
Materials and Reagents:
-
Doramectin
-
Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)
-
Methanol (B129727) (HPLC grade)
-
Water (deionized or distilled)
-
Sodium hydroxide (B78521) (NaOH) solution
-
Ethyl acetate
-
Tetrahydrofuran (B95107) (THF)
-
Silica (B1680970) gel for column chromatography
-
Preparative Thin-Layer Chromatography (TLC) plates
-
Standard laboratory glassware and equipment (round-bottom flasks, condensers, magnetic stirrers, etc.)
-
HPLC system with a UV detector
Safety Precautions:
-
Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Work in a well-ventilated fume hood, especially when handling acids and organic solvents.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
Protocol 1: Hydrolysis using Hydrochloric Acid in Methanol/Water
This protocol is adapted from methods used for the acid hydrolysis of ivermectin, a structurally similar avermectin.
Reaction Setup:
-
Dissolve a known amount of doramectin in methanol to prepare a stock solution (e.g., 6 mg in 10 mL).
-
In a round-bottom flask, combine the doramectin solution with an equal volume of aqueous hydrochloric acid to achieve a final acid concentration of 0.1 M.
-
The final reaction mixture will be a methanol/water solution.
Reaction Conditions:
-
Stir the reaction mixture at a constant temperature of 36-37°C.
-
Monitor the reaction progress by taking aliquots at regular intervals (e.g., 0, 1, 2, and 3 hours) and analyzing them by HPLC.
Work-up and Purification:
-
Upon completion of the reaction (as determined by HPLC analysis showing the disappearance of the starting material and monosaccharide intermediate), cool the reaction mixture to room temperature.
-
Neutralize the reaction by adding a sodium hydroxide solution until the pH is approximately 5.
-
Dilute the neutralized solution with methanol for subsequent purification.
-
The crude this compound can be purified using silica gel column chromatography or preparative TLC. A suitable solvent system for elution would be a mixture of methylene (B1212753) chloride, ethyl acetate, and methanol.
-
Further purification can be achieved by preparative HPLC.
Protocol 2: Hydrolysis using Sulfuric Acid in Aqueous Tetrahydrofuran
This protocol is based on a method described for the hydrolysis of avermectin B1a.
Reaction Setup:
-
Dissolve doramectin in a mixture of tetrahydrofuran (THF) and water.
-
Carefully add concentrated sulfuric acid to the solution to achieve a final concentration of 1% (v/v).
Reaction Conditions:
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
Work-up and Purification:
-
Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate until the acid is neutralized.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by silica gel column chromatography, eluting with a suitable solvent gradient (e.g., hexane/ethyl acetate).
Data Presentation
Table 1: Summary of Reaction Conditions for Avermectin Acid Hydrolysis
| Parameter | Protocol 1 (HCl) | Protocol 2 (H₂SO₄) |
| Starting Material | Doramectin | Doramectin |
| Acid | Hydrochloric Acid (HCl) | Sulfuric Acid (H₂SO₄) |
| Solvent | Methanol/Water | Tetrahydrofuran/Water |
| Acid Concentration | 0.1 M | 1% (v/v) |
| Temperature | 36-37°C | Room Temperature |
| Reaction Time | 1-3 hours (monitor by HPLC) | Monitor by TLC/HPLC |
Table 2: Analytical Parameters for HPLC Monitoring
| Parameter | Value |
| Column | C18 reverse-phase |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |
| Detection | UV at a specific wavelength (e.g., 245 nm) |
| Flow Rate | Typical analytical flow rates (e.g., 1 mL/min) |
Note: Specific HPLC conditions should be optimized for the separation of doramectin, the monosaccharide intermediate, and the this compound.
Visualization of Experimental Workflow
Below is a diagram illustrating the general workflow for the acid hydrolysis of doramectin to its aglycone.
Caption: Workflow for this compound Synthesis.
Signaling Pathways
The hydrolysis of doramectin is a chemical transformation and does not directly involve biological signaling pathways. The resulting this compound can then be used in further studies to investigate its interaction with biological targets, such as glutamate-gated chloride channels in nematodes, to understand the role of the disaccharide moiety in the parent drug's mechanism of action.
Conclusion
The provided protocols, adapted from established methods for related avermectins, offer a robust starting point for the successful acid hydrolysis of doramectin to this compound. Researchers should optimize the reaction conditions and purification procedures for their specific experimental setup to achieve the desired purity and yield. The resulting this compound is a valuable tool for advancing research in antiparasitic drug development.
Application Notes and Protocols for Studying the Effects of Doramectin Aglycone in Cell-Based Assays
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to investigate the cellular effects of Doramectin (B1670889) aglycone. The protocols are adapted from established assays for Doramectin and other avermectins, providing a robust framework for studying the biological activities of this specific metabolite.
Assessment of Cytotoxicity and Genotoxicity
Introduction: Doramectin, the parent compound of Doramectin aglycone, has been shown to induce cytotoxic and genotoxic effects in various cell types.[1][2] It is crucial to evaluate whether this compound exhibits similar properties. The following protocols describe the use of the MTT assay for cytotoxicity assessment and the micronucleus assay for genotoxicity testing.
Cytotoxicity Assessment using MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[3] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Experimental Protocol:
-
Cell Seeding: Seed cells (e.g., bovine peripheral lymphocytes, human cancer cell lines like HCT-116 or MCF-7) in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.[2][4] Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent such as DMSO or ethanol.[5] Serially dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 1-100 µM). Replace the medium in the wells with 100 µL of medium containing the different concentrations of this compound. Include vehicle-only controls.
-
Incubation: Incubate the plates for 24, 48, and 72 hours.[4]
-
MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[3]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.[3]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth).
Data Presentation:
| Concentration (µM) | Incubation Time (h) | Cell Viability (%) | Standard Deviation |
| 0 (Vehicle) | 24 | 100 | 5.2 |
| 1 | 24 | 98.1 | 4.8 |
| 10 | 24 | 85.3 | 6.1 |
| 50 | 24 | 52.7 | 5.5 |
| 100 | 24 | 21.4 | 3.9 |
| 0 (Vehicle) | 48 | 100 | 6.5 |
| 1 | 48 | 95.2 | 5.9 |
| 10 | 48 | 70.1 | 7.2 |
| 50 | 48 | 35.8 | 4.3 |
| 100 | 48 | 10.5 | 2.1 |
Experimental Workflow:
MTT Assay Workflow for Cytotoxicity
Genotoxicity Assessment using Micronucleus Assay
The micronucleus assay is a well-established method for assessing chromosomal damage.[2] Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase.
Experimental Protocol:
-
Cell Culture and Treatment: Culture cells (e.g., bovine peripheral lymphocytes) and treat them with various concentrations of this compound (e.g., 20, 40, 60 ng/mL) for 24 hours.[1][2]
-
Cytochalasin B Addition: Add cytochalasin B (final concentration 3.0 µg/mL) to block cytokinesis and allow for the accumulation of binucleated cells. Incubate for a further 24-44 hours depending on the cell type.
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Hypotonic Treatment: Resuspend the cell pellet in a pre-warmed hypotonic solution (e.g., 0.075 M KCl) and incubate for 5-10 minutes at 37°C.
-
Fixation: Fix the cells with freshly prepared, ice-cold methanol:acetic acid (3:1) solution. Repeat the fixation step three times.
-
Slide Preparation: Drop the cell suspension onto clean, cold, wet microscope slides and allow them to air dry.
-
Staining: Stain the slides with a suitable DNA stain (e.g., Giemsa or DAPI).
-
Microscopic Analysis: Score at least 1000 binucleated cells per concentration for the presence of micronuclei.
Data Presentation:
| Concentration (ng/mL) | Number of Binucleated Cells Scored | Number of Micronucleated Cells | Frequency of Micronuclei (%) |
| 0 (Vehicle) | 1000 | 15 | 1.5 |
| 20 | 1000 | 35 | 3.5 |
| 40 | 1000 | 62 | 6.2 |
| 60 | 1000 | 89 | 8.9 |
Experimental Workflow:
Micronucleus Assay Workflow
Modulation of Ligand-Gated Ion Channels
Introduction: Avermectins, including Doramectin, are known to act as allosteric modulators of ligand-gated ion channels, particularly glutamate-gated chloride channels (GluCls) and GABA-gated chloride channels.[6][7][8] This action disrupts the nervous system of invertebrates.[9] Although this compound is reported to be devoid of paralytic activity in nematodes, it may still interact with these channels or other ion channels in different cell types.[5] Electrophysiological techniques like patch-clamping are the gold standard for studying ion channel modulation.
Experimental Protocol (Whole-Cell Patch Clamp):
-
Cell Preparation: Use a cell line endogenously expressing or recombinantly overexpressing the ion channel of interest (e.g., GluCls or GABA-A receptors in Xenopus oocytes or a mammalian cell line).
-
Recording Setup: Place the cells in a recording chamber on an inverted microscope. Use borosilicate glass pipettes with a resistance of 3-5 MΩ as recording electrodes.
-
Pipette and Bath Solutions: Fill the pipette with an appropriate intracellular solution and the bath with an extracellular solution. The composition of these solutions will depend on the specific ion channel being studied.
-
Giga-seal Formation and Whole-Cell Configuration: Achieve a giga-ohm seal between the pipette and the cell membrane and then rupture the membrane patch to obtain the whole-cell configuration.
-
Agonist Application: Apply the specific agonist for the channel (e.g., glutamate (B1630785) for GluCls, GABA for GABA-A receptors) to elicit a baseline current.
-
This compound Application: Co-apply the agonist with different concentrations of this compound to determine its effect on the agonist-induced current. Also, apply this compound alone to test for direct channel activation.
-
Data Acquisition and Analysis: Record the currents using an appropriate amplifier and software. Analyze the data to determine changes in current amplitude, activation, and deactivation kinetics.
Data Presentation:
| Agonist | This compound (µM) | Peak Current (pA) | % Potentiation/Inhibition |
| Glutamate (10 µM) | 0 | -500 | 0 |
| Glutamate (10 µM) | 1 | -750 | 50% Potentiation |
| Glutamate (10 µM) | 10 | -1200 | 140% Potentiation |
| GABA (1 µM) | 0 | -300 | 0 |
| GABA (1 µM) | 1 | -350 | 16.7% Potentiation |
| GABA (1 µM) | 10 | -500 | 66.7% Potentiation |
Signaling Pathway:
Modulation of Ligand-Gated Ion Channels
Inhibition of P-glycoprotein (P-gp) Efflux Pump
Introduction: Doramectin has been shown to reverse P-glycoprotein-mediated multidrug resistance (MDR) in cancer cells by down-regulating the expression of P-gp and the MDR1 gene.[10] This suggests that it can inhibit the function of this important efflux pump. The following protocol uses the fluorescent P-gp substrate Rhodamine 123 to assess the P-gp inhibitory activity of this compound.
Experimental Protocol:
-
Cell Seeding: Seed a P-gp overexpressing cell line (e.g., MCF-7/adr) and its parental non-resistant cell line (e.g., MCF-7) in a 96-well black, clear-bottom plate at a density of 2 x 10⁴ cells/well. Incubate for 24 hours.
-
Compound Incubation: Treat the cells with various concentrations of this compound or a known P-gp inhibitor (e.g., Verapamil) for 1-2 hours.
-
Rhodamine 123 Loading: Add Rhodamine 123 (final concentration 5 µM) to all wells and incubate for 60-90 minutes at 37°C in the dark.
-
Washing: Wash the cells twice with ice-cold PBS to remove extracellular Rhodamine 123.
-
Fluorescence Measurement: Add 100 µL of PBS to each well and measure the intracellular fluorescence using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).
-
Data Analysis: Calculate the fluorescence accumulation ratio by dividing the fluorescence in the treated cells by the fluorescence in the untreated control cells.
Data Presentation:
| Cell Line | Treatment | Concentration (µM) | Intracellular Fluorescence (Arbitrary Units) | Accumulation Ratio |
| MCF-7 | Vehicle | 0 | 5000 | 1.0 |
| MCF-7/adr | Vehicle | 0 | 500 | 1.0 |
| MCF-7/adr | This compound | 1 | 1000 | 2.0 |
| MCF-7/adr | This compound | 10 | 2500 | 5.0 |
| MCF-7/adr | This compound | 50 | 4500 | 9.0 |
| MCF-7/adr | Verapamil (Positive Control) | 50 | 4800 | 9.6 |
Experimental Workflow:
P-gp Inhibition Assay Workflow
References
- 1. Doramectin induced cytotoxic and genotoxic effects on bovine peripheral lymphocytes and cumulus cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. bioaustralis.com [bioaustralis.com]
- 6. Doramectin [sitem.herts.ac.uk]
- 7. This compound - Immunomart [immunomart.com]
- 8. Allosteric modulation of ligand gated ion channels by ivermectin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound [myskinrecipes.com]
- 10. Reversal of P-glycoprotein-mediated multidrug resistance in vitro by doramectin and nemadectin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Screening the Anthelmintic Activity of Doramectin Aglycone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Doramectin (B1670889), a macrocyclic lactone of the avermectin (B7782182) family, is a potent endectocide widely used in veterinary medicine. Its anthelmintic activity is primarily attributed to its interaction with glutamate-gated chloride channels (GluCls) in nematodes, leading to paralysis and death. Doramectin aglycone is a metabolite of doramectin, formed by the hydrolysis of the disaccharide unit. Understanding the bioactivity of this aglycone is crucial for a comprehensive assessment of doramectin's overall anthelmintic profile and for the discovery of new anthelmintic leads.
Published information indicates that this compound is an inhibitor of nematode larval development but is devoid of paralytic activity. This key distinction necessitates the use of specific in vitro assays that measure developmental inhibition rather than motility. These application notes provide a framework for screening the anthelmintic activity of this compound, with a focus on a larval development inhibition assay.
Data Presentation
| Nematode Species | Stage | Efficacy (%) [Dosage: 200 µg/kg] |
| Haemonchus placei | Adult & Immature | ≥99.9%[1] |
| Haemonchus contortus | Adult | Moderately Effective[2] |
| Trichostrongylus axei | Adult & Immature | ≥99.6%[1] |
| Trichostrongylus colubriformis | Adult & Immature | ≥99.6%[1] |
| Cooperia oncophora | Adult & Immature | ≥99.6%[1] |
| Cooperia spp. | Adult | Insufficiently Active[2] |
| Ostertagia ostertagi | Adult & Immature (including inhibited) | ≥99.6%[1] |
Note: The efficacy of doramectin can vary depending on the host species, nematode strain (including resistant strains), and experimental conditions.[2][3]
Mechanism of Action: Signaling Pathway
Avermectins, including doramectin, exert their primary anthelmintic effect by acting as positive allosteric modulators of glutamate-gated chloride channels (GluCls) in the nerve and muscle cells of nematodes. This leads to an increased influx of chloride ions, causing hyperpolarization of the cell membrane and subsequent flaccid paralysis of the pharyngeal pump and somatic muscles, ultimately leading to the death of the parasite. As this compound inhibits larval development, it is hypothesized to interfere with crucial neuro-developmental processes that are dependent on glutamate (B1630785) signaling.
Experimental Protocols
Given that this compound inhibits larval development, the most appropriate in vitro screening method is a Larval Development Inhibition Assay (LDIA).
Protocol: Larval Development Inhibition Assay (LDIA)
1. Objective:
To determine the concentration-dependent inhibitory effect of this compound on the development of nematode larvae from the first larval stage (L1) to the third larval stage (L3).
2. Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Nematode eggs (e.g., Haemonchus contortus, Trichostrongylus colubriformis, Cooperia oncophora)
-
96-well microtiter plates
-
Nutrient broth (e.g., containing Earle's balanced salt solution and yeast extract)
-
Lugol's iodine solution
-
Inverted microscope
-
Incubator (25-27°C)
-
Centrifuge
-
Pipettes and sterile tips
3. Experimental Workflow:
4. Detailed Methodology:
a. Preparation of Nematode Larvae:
-
Isolate nematode eggs from fresh fecal samples of infected animals using standard salt flotation and sieving techniques.
-
Wash the collected eggs extensively with tap water to remove debris.
-
Hatch the eggs in a shallow layer of water in a petri dish or flask at room temperature for 24-48 hours to obtain a synchronized population of L1 larvae.
-
Collect the L1 larvae, wash them by centrifugation, and resuspend them in the nutrient broth.
-
Adjust the larval concentration to approximately 100-200 L1 larvae per 50 µL of nutrient broth.
b. Preparation of Test Compound:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).
-
Perform serial dilutions of the stock solution in the nutrient broth to achieve the desired final test concentrations (e.g., ranging from 0.001 to 100 µg/mL).
-
The final concentration of DMSO in the assay wells should not exceed 1% to avoid solvent toxicity.
c. Assay Procedure:
-
Dispense 50 µL of the L1 larval suspension into each well of a 96-well microtiter plate.
-
Add 50 µL of the respective this compound dilutions to the wells.
-
Include a positive control (a known anthelmintic that inhibits larval development, e.g., ivermectin or benzimidazole) and a negative control (nutrient broth with the same concentration of DMSO as the test wells).
-
Seal the plate to prevent evaporation and incubate at 25-27°C for 5-7 days.
d. Data Collection and Analysis:
-
After the incubation period, add 10 µL of Lugol's iodine solution to each well to kill and stain the larvae.
-
Under an inverted microscope, count the number of larvae that have developed to the L3 stage and the number of larvae that remain in the L1 or L2 stage in each well.
-
Calculate the percentage of larval development inhibition for each concentration using the following formula:
% Inhibition = [1 - (Number of L3 in test well / Number of L3 in negative control well)] x 100
-
Plot the percentage of inhibition against the log of the compound concentration and determine the IC50 value (the concentration that inhibits 50% of larval development) using a suitable statistical software.
Conclusion
The screening of this compound for anthelmintic activity requires a focus on its inhibitory effects on larval development. The provided Larval Development Inhibition Assay protocol offers a robust method for quantifying this activity. While specific quantitative data for this compound remains to be published, the information and protocols presented here provide a comprehensive guide for researchers to initiate their own investigations into the anthelmintic properties of this compound and other potential drug candidates. The visualization of the avermectin signaling pathway and the experimental workflow further aids in understanding the mechanism of action and the practical steps involved in the screening process.
References
- 1. Activity of doramectin against nematode endoparasites of cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anthelmintic efficiency of doramectin, fenbendazole, and nitroxynil, in combination or individually, in sheep worm control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A comparison of persistent anthelmintic efficacy of topical formulations of doramectin, ivermectin, eprinomectin and moxidectin against naturally acquired nematode infections of beef calves - PubMed [pubmed.ncbi.nlm.nih.gov]
Doramectin Aglycone as a Reference Standard in Chromatography: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Doramectin (B1670889) is a broad-spectrum macrocyclic lactone antiparasitic agent widely used in veterinary medicine.[1] Its analysis and the monitoring of its degradation products are crucial for ensuring drug quality, safety, and efficacy. Doramectin aglycone, a primary degradation product formed through the hydrolysis of the disaccharide unit of doramectin, serves as an essential reference standard in chromatographic assays.[2][3][] The absence of the sugar moieties makes this compound significantly less polar than the parent compound, a key characteristic for its separation and identification in reversed-phase chromatography. This document provides detailed application notes and protocols for the use of this compound as a reference standard.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is fundamental for its use as a reference standard.
| Property | Value | Reference |
| Chemical Formula | C₃₆H₅₀O₈ | [3] |
| Molecular Weight | 610.8 g/mol | [5] |
| CAS Number | 1987883-26-0 | [3] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in ethanol, methanol (B129727), DMF, and DMSO.[2] | |
| Storage | -20°C | [3] |
Preparation of this compound Reference Standard
This compound can be prepared by the acid-catalyzed hydrolysis of doramectin. This process involves the cleavage of the oleandrose (B1235672) disaccharide chain from the macrocyclic lactone core.[3]
Protocol: Acid Hydrolysis of Doramectin
Materials:
-
Doramectin reference standard
-
Methanol
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate solution (5% w/v)
-
Deionized water
-
Ethyl acetate (B1210297)
-
Sodium sulfate (B86663) (anhydrous)
-
Rotary evaporator
-
Magnetic stirrer and hotplate
-
pH meter or pH paper
Procedure:
-
Dissolve a known amount of doramectin in methanol in a round-bottom flask.
-
Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
-
Heat the mixture to a gentle reflux (approximately 60-70°C) and monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within 2-4 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the reaction mixture by the slow addition of a 5% sodium bicarbonate solution until the pH is approximately 7.
-
Remove the methanol from the mixture using a rotary evaporator.
-
Extract the aqueous residue multiple times with ethyl acetate.
-
Combine the organic extracts and wash them with deionized water, followed by a brine solution.
-
Dry the ethyl acetate layer over anhydrous sodium sulfate.
-
Filter the solution to remove the drying agent and evaporate the solvent under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by column chromatography on silica (B1680970) gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to yield high-purity this compound.
-
Confirm the identity and purity of the prepared this compound using spectroscopic techniques (e.g., NMR, MS) and chromatographic analysis (e.g., HPLC).
Chromatographic Analysis using this compound as a Reference Standard
This compound is instrumental in the development and validation of chromatographic methods for the analysis of doramectin and its related substances. Due to its increased hydrophobicity compared to doramectin, it will exhibit a longer retention time in reversed-phase HPLC.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for the quantification of doramectin and the identification of its aglycone as a related substance.
Experimental Protocol:
| Parameter | Condition |
| Instrument | HPLC system with a UV/Vis detector |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water (e.g., 85:15 v/v), isocratic elution |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 245 nm |
| Injection Volume | 20 µL |
| Standard Preparation | Prepare stock solutions of doramectin and this compound in methanol. Further dilute with the mobile phase to desired concentrations. |
| Sample Preparation | Dissolve the sample containing doramectin in methanol and filter through a 0.45 µm syringe filter before injection. |
Expected Results:
-
Doramectin will elute earlier than this compound.
-
The method should be validated for linearity, accuracy, precision, and specificity according to ICH guidelines.
| Analyte | Expected Retention Time (min) |
| Doramectin | ~ 5-7 |
| This compound | ~ 8-12 |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides high sensitivity and selectivity for the detection and quantification of doramectin and its aglycone, especially in complex matrices like biological samples.
Experimental Protocol:
| Parameter | Condition |
| Instrument | LC-MS/MS system with an electrospray ionization (ESI) source |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase | A: 0.1% Formic acid in water; B: 0.1% Formic acid in acetonitrile. Gradient elution. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Detection | Multiple Reaction Monitoring (MRM) |
| Standard Preparation | Prepare stock solutions in methanol and dilute with the initial mobile phase composition. |
| Sample Preparation | For biological samples, a sample extraction and clean-up procedure (e.g., protein precipitation followed by solid-phase extraction) is required. |
Quantitative Data and MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| Doramectin | 916.88 | 593.83 | 25 | ~0.1 µg/kg[6] | ~0.2 µg/kg[6] |
| 916.88 | 331.40 | 35 | |||
| This compound | 611.4 | To be determined empirically | To be optimized | To be determined | To be determined |
Note: The MRM transitions and collision energy for this compound need to be optimized experimentally by infusing a standard solution into the mass spectrometer.
Experimental Workflow and Data Visualization
A typical workflow for the analysis of doramectin and its aglycone involves several key steps, from sample preparation to data analysis.
Caption: Workflow for the chromatographic analysis of doramectin and its aglycone.
The biosynthesis of doramectin and its subsequent degradation to this compound can be conceptually illustrated.
References
- 1. Development and Validation of a Stability-Indicating Reversed-Phase High-Performance Liquid Chromatography Method for Assay of Doramectin and Estimation of its Related Substances in Commercial Batches of Doramectin Drug Substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bioaustralis.com [bioaustralis.com]
- 3. This compound - Immunomart [immunomart.com]
- 5. This compound [myskinrecipes.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Mass Spectrometry Analysis of Doramectin Aglycone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Doramectin (B1670889) is a broad-spectrum macrocyclic lactone antiparasitic agent widely used in veterinary medicine.[1][2] Its therapeutic efficacy and safety are of paramount importance, necessitating robust analytical methods for its monitoring and characterization. The doramectin aglycone, a primary degradation product formed through the hydrolysis of the disaccharide moiety, is a key compound of interest in stability and metabolism studies.[3][4] Understanding its formation and presence is crucial for evaluating the stability of doramectin formulations and for pharmacokinetic assessments. This document provides detailed application notes and protocols for the analysis of this compound using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[5][6]
Chemical Structures and Relationship
Doramectin undergoes acid-catalyzed hydrolysis, leading to the sequential loss of its saccharide units to form doramectin monosaccharide and subsequently this compound.[4]
Quantitative Data Summary
The following tables summarize the key mass spectrometry parameters for the analysis of doramectin and the predicted parameters for its aglycone. These parameters are essential for setting up an LC-MS/MS instrument for quantitative analysis.
Table 1: Mass Spectrometry Parameters for Doramectin
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Ionization Mode | Reference |
| Doramectin | 916.88 ([M+Na]+) | 593.83 | 331.40 | ESI+ | [5] |
| Doramectin | 921.70 ([M+Na]+) | 777.40 | - | ESI+ | [7] |
Table 2: Predicted Mass Spectrometry Parameters for this compound
| Analyte | Predicted Precursor Ion (m/z) | Predicted Product Ion 1 (m/z) | Predicted Product Ion 2 (m/z) | Ionization Mode |
| This compound | 611.7 ([M+H]+) | 431.3 | 283.2 | ESI+ |
| This compound | 633.7 ([M+Na]+) | 453.3 | 305.2 | ESI+ |
Note: The predicted product ions for this compound are based on common fragmentation pathways of avermectins, which often involve the loss of the side chain and cleavage of the macrocyclic lactone ring.
Experimental Protocols
The following protocols provide a detailed methodology for the analysis of this compound in various matrices.
Protocol 1: Sample Preparation from Biological Matrices (e.g., Plasma, Tissue)
This protocol is adapted from established methods for the extraction of avermectins from biological samples.[8]
Materials:
-
Biological matrix (plasma, homogenized tissue)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, 1% in ACN
-
Ostro® 96-well plate pass-through sample clean-up or equivalent Solid Phase Extraction (SPE) cartridges (C18)
-
Centrifuge
-
Vortex mixer
-
Evaporator (e.g., nitrogen stream)
-
Reconstitution solution (e.g., 50:50 ACN:Water)
Procedure:
-
To 200 µL of plasma or homogenized tissue, add 600 µL of 1% formic acid in acetonitrile.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Load the supernatant onto an Ostro® 96-well plate or a pre-conditioned C18 SPE cartridge.
-
Collect the eluate. For SPE, a washing step with a low percentage of organic solvent may be necessary, followed by elution with a high percentage of organic solvent.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 200 µL of the reconstitution solution.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Liquid Chromatography (LC)
This method is based on a previously reported UHPLC method for the separation of macrocyclic lactones.[7]
Instrumentation:
-
Ultra-High Performance Liquid Chromatography (UHPLC) system
Parameters:
-
Column: Acquity UPLC HSS-T3 column (or equivalent C18 column)
-
Mobile Phase A: 0.01% acetic acid in water
-
Mobile Phase B: Methanol
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient:
-
0-1 min: 30% B
-
1-5 min: 30-95% B
-
5-7 min: 95% B
-
7-7.1 min: 95-30% B
-
7.1-9 min: 30% B
-
Protocol 3: Tandem Mass Spectrometry (MS/MS)
Instrumentation:
-
Tandem mass spectrometer (e.g., Triple Quadrupole) with an electrospray ionization (ESI) source.
Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 350°C
-
Cone Gas Flow: 50 L/h
-
Desolvation Gas Flow: 600 L/h
-
Collision Gas: Argon
-
Multiple Reaction Monitoring (MRM): Monitor the transitions listed in Tables 1 and 2.
Experimental Workflow
The overall experimental workflow for the analysis of this compound is depicted in the following diagram.
Conclusion
The protocols and data presented in this application note provide a comprehensive framework for the sensitive and specific quantification of this compound using LC-MS/MS. These methods are applicable to a wide range of research and development activities, including drug stability testing, metabolism studies, and pharmacokinetic analysis. The provided experimental parameters can serve as a starting point for method development and validation in your laboratory.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Doramectin--a potent novel endectocide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bioaustralis.com [bioaustralis.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. researchgate.net [researchgate.net]
- 6. Confirmation of eprinomectin, moxidectin, abamectin, doramectin, and ivermectin in beef liver by liquid chromatography/positive ion atmospheric pressure chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Application Note: Structural Elucidation of Doramectin Aglycone using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Doramectin (B1670889), a potent macrocyclic lactone, is a widely used anthelmintic agent in veterinary medicine. It is a derivative of ivermectin and belongs to the avermectin (B7782182) class of compounds. The biological activity of Doramectin is intrinsically linked to its complex molecular structure, which consists of a 16-membered macrocyclic lactone core, a spiroketal moiety, and a disaccharide substituent at the C13 position. The Doramectin aglycone, the core macrocyclic structure devoid of the sugar moieties, is a key synthetic intermediate and a significant metabolite. Understanding its three-dimensional structure is crucial for the development of new derivatives with improved efficacy and for metabolism and degradation studies.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the comprehensive structural characterization of complex organic molecules like this compound in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC, and NOESY) NMR experiments provides unambiguous assignment of all proton and carbon resonances, as well as crucial information about through-bond and through-space connectivities, allowing for a complete structural elucidation.
This application note provides a detailed protocol and data interpretation guide for the structural elucidation of this compound using high-resolution NMR spectroscopy.
Data Presentation
The complete assignment of the ¹H and ¹³C NMR chemical shifts of Doramectin is essential for the accurate prediction and subsequent confirmation of the this compound structure. The foundational data for Doramectin was established using modern two-dimensional NMR techniques.[1] The expected ¹H and ¹³C NMR chemical shifts for this compound, extrapolated from the data of the parent Doramectin, are summarized in Table 1. The removal of the oleandrose (B1235672) disaccharide at C13 is predicted to cause a significant upfield shift for C13 and smaller shifts for the neighboring carbons and protons.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound in CDCl₃
| Position | Predicted ¹³C Chemical Shift (δ, ppm) | Predicted ¹H Chemical Shift (δ, ppm) |
| 1 | 173.5 | - |
| 2 | 36.5 | 2.35 (m) |
| 3 | 125.5 | 5.80 (m) |
| 4 | 120.0 | 5.40 (d) |
| 5 | 70.0 | 4.00 (br s) |
| 6 | 81.0 | 4.70 (d) |
| 7 | 81.5 | 4.25 (s) |
| 8 | 38.0 | 2.05 (m) |
| 9 | 135.0 | 5.75 (dd) |
| 10 | 125.0 | 5.85 (dd) |
| 11 | 35.0 | 2.30 (m) |
| 12 | 40.0 | 1.55 (m), 1.95 (m) |
| 13 | 68.0 | 3.90 (m) |
| 14 | 46.0 | 1.90 (m) |
| 15 | 34.5 | 1.50 (m), 1.75 (m) |
| 16 | 36.0 | 1.65 (m) |
| 17 | 78.0 | 3.55 (d) |
| 18 | 20.0 | 1.15 (d) |
| 19 | 12.0 | 0.80 (d) |
| 20 | 67.5 | 3.30 (m) |
| 21 | 98.0 | 4.65 (s) |
| 22 | 140.0 | - |
| 23 | 118.0 | 4.95 (s), 5.00 (s) |
| 24 | 39.0 | 1.85 (m) |
| 25 | 45.0 | 1.70 (m) |
| 26 | 28.0 | 1.20-1.80 (m) |
| 27 | 26.5 | 1.20-1.80 (m) |
| 28 | 26.5 | 1.20-1.80 (m) |
| 29 | 28.0 | 1.20-1.80 (m) |
| 30 | 32.0 | 1.20-1.80 (m) |
| OMe-5 | - | - |
| C1-Me | - | - |
| C4a-Me | 15.0 | 1.90 (s) |
| C12a-Me | 18.0 | 0.95 (d) |
| C14a-Me | 16.0 | 1.00 (d) |
| C24a-Me | 20.0 | 1.10 (d) |
Note: Chemical shifts are referenced to TMS (δ = 0.00 ppm). The predicted values are based on the assigned data for Doramectin and known glycosylation effects. Actual experimental values may vary slightly.
Experimental Protocols
Sample Preparation
-
Preparation of this compound: this compound can be prepared by acid-catalyzed hydrolysis of Doramectin. A common procedure involves dissolving Doramectin in a suitable organic solvent (e.g., methanol (B129727) or tetrahydrofuran) and treating it with a dilute acid (e.g., hydrochloric acid or sulfuric acid) at a controlled temperature. The reaction progress should be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Upon completion, the reaction is quenched, and the product is extracted and purified using column chromatography.
-
NMR Sample Preparation:
-
Accurately weigh approximately 5-10 mg of purified this compound.
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the sample is fully dissolved and the solution is clear. If necessary, filter the solution to remove any particulate matter.
-
NMR Data Acquisition
All NMR experiments should be performed on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity. The sample temperature should be maintained at 298 K.
-
¹H NMR:
-
Pulse Program: zg30
-
Spectral Width (SW): 12-16 ppm
-
Acquisition Time (AQ): ~3-4 s
-
Relaxation Delay (D1): 2 s
-
Number of Scans (NS): 16-64
-
-
¹³C NMR:
-
Pulse Program: zgpg30 (proton decoupled)
-
Spectral Width (SW): 200-220 ppm
-
Acquisition Time (AQ): ~1-2 s
-
Relaxation Delay (D1): 2 s
-
Number of Scans (NS): 1024-4096
-
-
2D COSY (Correlation Spectroscopy):
-
Pulse Program: cosygpqf
-
Spectral Width (SW): 12-16 ppm in both F2 and F1 dimensions
-
Data Points (TD): 2048 (F2) x 512 (F1)
-
Number of Scans (NS): 8-16
-
-
2D HSQC (Heteronuclear Single Quantum Coherence):
-
Pulse Program: hsqcedetgpsisp2.3
-
Spectral Width (SW): 12-16 ppm (F2, ¹H) and 200-220 ppm (F1, ¹³C)
-
Data Points (TD): 2048 (F2) x 256 (F1)
-
Number of Scans (NS): 16-32
-
-
2D HMBC (Heteronuclear Multiple Bond Correlation):
-
Pulse Program: hmbcgpndqf
-
Spectral Width (SW): 12-16 ppm (F2, ¹H) and 200-220 ppm (F1, ¹³C)
-
Data Points (TD): 2048 (F2) x 512 (F1)
-
Number of Scans (NS): 32-64
-
Long-range coupling delay optimized for 8 Hz.
-
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy):
-
Pulse Program: noesygpph
-
Spectral Width (SW): 12-16 ppm in both F2 and F1 dimensions
-
Data Points (TD): 2048 (F2) x 512 (F1)
-
Number of Scans (NS): 16-32
-
Mixing Time (d8): 500-800 ms
-
Data Processing and Analysis
-
Acquired data should be processed using appropriate software (e.g., TopSpin, Mnova).
-
Apply a sine-bell or exponential window function before Fourier transformation.
-
Phase correct all spectra carefully.
-
Calibrate the ¹H and ¹³C spectra using the TMS signal at 0.00 ppm.
-
Analyze the 1D and 2D spectra to assign all proton and carbon signals and confirm the structure of this compound.
Mandatory Visualization
Workflow for Structural Elucidation
Caption: Workflow for the structural elucidation of this compound by NMR spectroscopy.
Key 2D NMR Correlations for Structural Confirmation
Caption: Key expected 2D NMR correlations for this compound structural confirmation.
References
Investigating the Neuroactivity of Doramectin Aglycone in Model Organisms: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Doramectin (B1670889), a macrocyclic lactone of the avermectin (B7782182) family, is a potent anthelmintic agent widely used in veterinary medicine. Its primary mechanism of action involves the modulation of glutamate-gated chloride channels (GluCls) in invertebrates.[1][2][3][4][5] This leads to an influx of chloride ions, hyperpolarization of neuronal and muscle cells, and ultimately, flaccid paralysis and death of the parasite.[2][4] Doramectin aglycone is a derivative of doramectin formed by the hydrolysis of its disaccharide unit.[6] While it has been reported to inhibit nematode larval development, it is described as being devoid of the paralytic activity characteristic of its parent compound.[6] This suggests a potentially different or more subtle mode of neuroactivity that warrants further investigation.
These application notes provide a framework for researchers to explore the neuroactive properties of this compound using three well-established model organisms: the nematode Caenorhabditis elegans, the fruit fly Drosophila melanogaster, and the zebrafish Danio rerio. The provided protocols are designed to assess a range of endpoints, from behavioral changes to direct neuronal activity, to elucidate the potential neurotoxic or neuromodulatory effects of this compound.
Postulated Signaling Pathway of Avermectins
The diagram below illustrates the generally accepted mechanism of action for avermectins like Doramectin at the synapse. Investigating this compound may reveal alterations or alternative pathways.
Caption: Postulated signaling pathway of avermectins at an invertebrate neuromuscular junction.
Experimental Protocols
Model Organism 1: Caenorhabditis elegans
C. elegans is a powerful model for neuropharmacological studies due to its simple, well-defined nervous system and genetic tractability.[7]
1. Locomotion and Paralysis Assay
This assay assesses the effect of this compound on the motility of C. elegans, a key indicator of neurotoxicity.
-
Materials:
-
Nematode Growth Medium (NGM) agar (B569324) plates.[8]
-
E. coli OP50 culture.[8]
-
M9 buffer.[8]
-
This compound stock solution (in a suitable solvent like DMSO).
-
Synchronized population of young adult C. elegans (e.g., N2 wild-type strain).
-
-
Procedure:
-
Prepare NGM plates containing a range of this compound concentrations. Ensure the final solvent concentration is consistent across all plates, including a vehicle control.
-
Seed the plates with a lawn of E. coli OP50 and allow it to grow.
-
Transfer a synchronized population of young adult worms to the prepared plates.
-
Incubate the plates at a constant temperature (e.g., 20°C).
-
At regular time intervals (e.g., 1, 4, 8, 24 hours), observe the worms under a dissecting microscope.
-
Quantify the number of paralyzed worms (defined as those that do not move even when prodded with a platinum wire).
-
Record data and calculate the percentage of paralysis for each concentration and time point.
-
-
Expected Outcome: This assay will determine if this compound induces paralysis, and if so, at what concentration and over what time course. Given the prior finding that it is "devoid of paralytic activity", a negative result here would be significant.
2. Pharyngeal Pumping Assay
This assay measures the feeding behavior of C. elegans, which is under neuronal control.
-
Materials:
-
Same as the Locomotion and Paralysis Assay.
-
-
Procedure:
-
Prepare NGM plates with various concentrations of this compound as described above.
-
Transfer individual young adult worms to the plates.
-
Allow the worms to acclimate for a defined period (e.g., 30 minutes).
-
Observe individual worms under a high-magnification microscope.
-
Count the number of pharyngeal bulb contractions over a set time interval (e.g., 1 minute).
-
Repeat for a statistically significant number of worms per concentration.
-
Calculate the average pharyngeal pumping rate for each concentration.
-
-
Expected Outcome: A decrease in pharyngeal pumping rate would suggest a neurotoxic effect on the neurons controlling feeding, even in the absence of whole-body paralysis.
3. Neuronal Imaging (Advanced Protocol)
For a more direct assessment of neuroactivity, fluorescent calcium imaging can be employed in transgenic C. elegans strains expressing genetically encoded calcium indicators (e.g., GCaMP) in specific neurons.[9]
-
Materials:
-
Transgenic C. elegans strain with neuron-specific GCaMP expression (e.g., in cholinergic or GABAergic neurons).
-
Microfluidic device for worm immobilization.
-
Fluorescence microscope with a sensitive camera.
-
Image analysis software.
-
-
Procedure:
-
Expose the transgenic worms to this compound.
-
Immobilize an individual worm in the microfluidic device.
-
Record fluorescent images of the neuron(s) of interest over time.
-
Analyze the images to measure changes in fluorescence intensity, which correlate with changes in intracellular calcium levels and neuronal activity.
-
-
Expected Outcome: This protocol can reveal whether this compound causes hypo- or hyper-activity in specific neurons, providing direct evidence of its neuroactive properties.
Caption: Experimental workflow for C. elegans behavioral assays.
Model Organism 2: Drosophila melanogaster
The fruit fly offers a more complex nervous system and a wider range of quantifiable behaviors.[10][11][12][13]
1. Climbing Assay (Negative Geotaxis)
This assay assesses motor coordination and neurological function in adult flies.[10]
-
Materials:
-
Standard Drosophila food.[14]
-
This compound stock solution.
-
Glass vials.
-
A population of adult flies.
-
-
Procedure:
-
Prepare fly food containing various concentrations of this compound.[14]
-
Raise flies on this food for a specified period (e.g., 3-5 days).
-
Place a group of flies (e.g., 10-20) in a clean glass vial.
-
Gently tap the vial to bring all flies to the bottom.
-
Start a timer and record the number of flies that climb past a certain height (e.g., 5 cm) within a set time (e.g., 10-15 seconds).
-
Repeat the trial multiple times for each group of flies.
-
Calculate the average climbing index for each concentration.
-
-
Expected Outcome: A reduction in the climbing index would indicate impaired motor function and potential neurotoxicity.
2. Larval Locomotion Assay
This assay examines the effect of the compound on the basic motor patterns of Drosophila larvae.
-
Materials:
-
Agar plates.
-
This compound.
-
Third-instar Drosophila larvae.
-
Camera and tracking software (optional but recommended).
-
-
Procedure:
-
Prepare agar plates with different concentrations of this compound.
-
Place individual third-instar larvae on the center of the plate.
-
Record the movement of the larvae for a defined period (e.g., 2-5 minutes).
-
Analyze the recordings to determine parameters such as speed, path length, and turning frequency.
-
-
Expected Outcome: Alterations in larval locomotion patterns can reveal subtle neurotoxic effects.
Model Organism 3: Danio rerio (Zebrafish)
Zebrafish larvae are a valuable vertebrate model for high-throughput screening of neuroactive compounds due to their rapid development and optical transparency.[15][16]
1. Larval Photomotor Response Assay
This assay measures the response of zebrafish larvae to a light stimulus, a behavior that integrates sensory input and motor output.
-
Materials:
-
Zebrafish embryos.
-
Embryo medium (E3).[17]
-
96-well plates.
-
Automated tracking system with light stimulus control.
-
This compound stock solution.
-
-
Procedure:
-
Raise zebrafish embryos in E3 medium.
-
At 4-5 days post-fertilization (dpf), transfer individual larvae to the wells of a 96-well plate containing E3 medium with different concentrations of this compound.
-
Acclimate the larvae in the dark.
-
Use an automated tracking system to record larval movement during alternating periods of light and dark.
-
Quantify the distance moved and velocity during the light and dark phases.
-
-
Expected Outcome: A hyper- or hypo-active response to the light stimulus compared to controls can indicate neuroactivity.[18][19]
2. Touch-Evoked Escape Response Assay
This assay assesses a basic sensorimotor reflex in zebrafish larvae.
-
Materials:
-
Same as the Larval Photomotor Response Assay, without the automated light stimulus.
-
A fine probe (e.g., a hair).
-
-
Procedure:
-
Expose zebrafish larvae to this compound as described above.
-
Gently touch the tail of a larva with the probe.
-
Observe and record the escape response (a rapid C-bend followed by swimming).
-
Categorize the response as normal, reduced, or absent.
-
Calculate the percentage of larvae exhibiting each response type for each concentration.
-
-
Expected Outcome: A diminished or absent escape response suggests deficits in sensory processing or motor function.
Data Presentation
All quantitative data from the described assays should be summarized in tables for clear comparison.
Table 1: Effect of this compound on C. elegans Paralysis
| Concentration (µM) | Time (hours) | % Paralysis (Mean ± SEM) |
| 0 (Vehicle Control) | 1 | |
| 4 | ||
| 8 | ||
| 24 | ||
| 1 | 1 | |
| 4 | ||
| 8 | ||
| 24 | ||
| 10 | 1 | |
| 4 | ||
| 8 | ||
| 24 | ||
| 100 | 1 | |
| 4 | ||
| 8 | ||
| 24 |
Table 2: Effect of this compound on Drosophila melanogaster Climbing Ability
| Concentration (µM) | Climbing Index (Mean ± SEM) |
| 0 (Vehicle Control) | |
| 1 | |
| 10 | |
| 100 |
Table 3: Effect of this compound on Zebrafish Larval Photomotor Response
| Concentration (µM) | Total Distance Moved in Dark (mm, Mean ± SEM) | Total Distance Moved in Light (mm, Mean ± SEM) |
| 0 (Vehicle Control) | ||
| 1 | ||
| 10 | ||
| 100 |
Conclusion
The provided application notes and protocols offer a comprehensive starting point for investigating the neuroactivity of this compound. By employing a multi-organismal approach and assessing a variety of behavioral and physiological endpoints, researchers can build a detailed profile of this compound's effects on the nervous system. The potential for this compound to exhibit non-paralytic neuroactivity makes it an intriguing subject for further study in the fields of neuropharmacology and drug development.
References
- 1. AOP-Wiki [aopwiki.org]
- 2. Glutamate-gated chloride channels and the mode of action of the avermectin/milbemycin anthelmintics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glutamate-gated Chloride Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PDB-101: Molecule of the Month: Glutamate-gated Chloride Receptors [pdb101.rcsb.org]
- 5. What are Glutamate-gated chloride channel modulators and how do they work? [synapse.patsnap.com]
- 6. bioaustralis.com [bioaustralis.com]
- 7. Methods for analyzing neuronal structure and activity in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Caenorhabditis elegans Neurotoxicity Testing: Novel Applications in the Adverse Outcome Pathway Framework [frontiersin.org]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Protocols to Study Behavior in Drosophila - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protocols to Study Behavior in Drosophila | Springer Nature Experiments [experiments.springernature.com]
- 13. researchgate.net [researchgate.net]
- 14. A standardized method for incorporation of drugs into food for use with Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Zebrafish models in neuropsychopharmacology and CNS drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Zebrafish: An in vivo model for the study of neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
- 18. repository.up.ac.za [repository.up.ac.za]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Ion Channel Modulation by Doramectin Aglycone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Doramectin (B1670889), a macrocyclic lactone and derivative of ivermectin, is a potent anthelmintic agent widely used in veterinary medicine.[1][2] Like other avermectins, its primary mechanism of action involves the modulation of ligand-gated ion channels in invertebrates, leading to paralysis and death of the parasite.[1][3][4] Doramectin aglycone, a metabolite of doramectin formed by the hydrolysis of its disaccharide unit, presents a unique pharmacological profile. While it inhibits the development of nematode larvae, it notably lacks the paralytic activity of its parent compound.[5] This suggests a distinct interaction with ion channels, making this compound a subject of interest for understanding the structure-activity relationships of avermectins and for the potential development of novel anthelmintics with different modes of action.
These application notes provide a comprehensive guide for researchers investigating the effects of this compound on ion channels. The protocols and theoretical frameworks are based on established methodologies for studying avermectin-ion channel interactions, adapted for the specific investigation of the aglycone derivative.
Hypothesized Targets and Mechanism of Action
The primary targets of avermectins like ivermectin and doramectin are glutamate-gated chloride channels (GluCls), which are exclusively found in invertebrates.[1][3][4][6] They act as positive allosteric modulators, binding to a site on the transmembrane domain of the channel, distinct from the glutamate (B1630785) binding site.[7][8] This binding potentiates the effect of glutamate at low concentrations and can directly gate the channel at higher concentrations, leading to an influx of chloride ions, hyperpolarization of the neuronal and muscle cell membranes, and subsequent flaccid paralysis of the parasite.[3][7]
Given that this compound lacks paralytic activity, its mechanism of action may differ in several ways:
-
Altered Affinity and Efficacy at GluCls: The aglycone may have a lower binding affinity for the allosteric site on GluCls or may not be as effective at inducing the conformational change required for channel opening.
-
Modulation of Different Ion Channels: The absence of the disaccharide moiety may alter its selectivity, leading to interactions with other ion channels, potentially those involved in developmental signaling pathways in nematodes.
-
Partial Agonist or Antagonist Activity: this compound might act as a partial agonist, weakly activating GluCls without causing the profound hyperpolarization needed for paralysis, or it could act as an antagonist, blocking the action of other ligands.
-
Interaction with Vertebrate Ion Channels: Avermectins are also known to interact with vertebrate Cys-loop receptors, such as GABA-A, glycine, and nicotinic acetylcholine (B1216132) receptors, as well as P2X4 receptors, albeit at higher concentrations.[1][3][4] The modulatory effects of this compound on these channels are yet to be determined.
Data Presentation
Comparative Quantitative Data of Avermectins on Invertebrate Ion Channels
The following table summarizes known quantitative data for ivermectin and doramectin to provide a baseline for comparison when investigating this compound.
| Compound | Target Channel | Cell Type | Effect | EC50 / IC50 | Reference |
| Ivermectin | Glutamate-gated Chloride Channel (GluCl) | C. elegans neurons | Potentiation of glutamate-induced current | ~1-10 nM | [3][4] |
| Ivermectin | GABA-A Receptor (α1β2γ2) | Mammalian cells | Direct activation | ~1-10 µM | [3] |
| Ivermectin | Glycine Receptor (α1) | Mammalian cells | Potentiation | ~100 nM | [3] |
| Doramectin | Nematode larval development | in vivo | Inhibition | Fully effective at 0.001 µg/ml | [9] |
Template for Recording Quantitative Data for this compound
| Target Ion Channel | Host Cell/System | Experimental Technique | Parameter Measured | This compound Concentration | Observed Effect (e.g., % potentiation, current amplitude) | EC50 / IC50 |
Experimental Protocols
Protocol 1: Screening for Ion Channel Modulation using Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This protocol is ideal for initial screening of this compound's effects on specific ion channels expressed heterologously.
1. Oocyte Preparation and cRNA Injection:
- Harvest and defolliculate stage V-VI oocytes from Xenopus laevis.
- Inject oocytes with cRNA encoding the target ion channel subunits (e.g., invertebrate GluCls, vertebrate GABA-A receptors).
- Incubate oocytes for 2-5 days at 16-18°C to allow for channel expression.
2. Solutions:
- Recording Solution (ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5.
- Agonist Solution: Recording solution containing the specific agonist for the target channel (e.g., glutamate for GluCls, GABA for GABA-A receptors).
- This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10-100 mM) in a suitable solvent like DMSO.[5]
3. Electrophysiological Recording:
- Place an oocyte in the recording chamber and perfuse with ND96 solution.
- Impale the oocyte with two microelectrodes (voltage and current electrodes) filled with 3 M KCl.
- Clamp the membrane potential at a holding potential of -60 mV to -80 mV.
- Establish a stable baseline current.
- To test for potentiation, apply a low concentration of the agonist to elicit a small control current. Then, co-apply the agonist with various concentrations of this compound.
- To test for direct activation, apply this compound in the absence of the agonist.
- Record the changes in current amplitude and kinetics.
Protocol 2: Characterization of Modulation using Whole-Cell Patch-Clamp Electrophysiology
This protocol allows for a more detailed characterization of this compound's effects on ion channels in mammalian cells or cultured neurons.
1. Cell Preparation:
- Use a cell line (e.g., HEK293, CHO) stably or transiently expressing the ion channel of interest.
- Alternatively, use primary cultured neurons that endogenously express the target channel.
- Plate cells on coverslips 24-48 hours before recording.
2. Solutions:
- External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4.
- Internal Solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 Mg-ATP, 0.3 Na-GTP, pH 7.2.
- This compound Solutions: Prepare fresh dilutions of the stock solution in the external solution to the desired final concentrations.
3. Recording Procedure:
- Transfer a coverslip with cells to the recording chamber on an inverted microscope.
- Perfuse with external solution.
- Approach a cell with a patch pipette (3-5 MΩ resistance) filled with internal solution.
- Form a gigaohm seal and establish a whole-cell configuration.
- Clamp the cell at a holding potential of -60 mV.
- Apply voltage steps or ramps to elicit channel activity, or apply the agonist to record ligand-gated currents.
- After recording a stable baseline, perfuse the cell with the this compound solution and repeat the stimulation protocol.
- Analyze changes in current amplitude, voltage-dependence of activation/inactivation, and channel kinetics.
Visualizations
Caption: Hypothesized signaling pathway for this compound at an invertebrate GluCl.
Caption: General experimental workflow for characterizing this compound's effects.
References
- 1. Ivermectin and its target molecules: shared and unique modulation mechanisms of ion channels and receptors by ivermectin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Moxidectin and the avermectins: Consanguinity but not identity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Molecular mechanisms of Cys-loop ion channel receptor modulation by ivermectin [frontiersin.org]
- 4. Molecular mechanisms of Cys-loop ion channel receptor modulation by ivermectin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bioaustralis.com [bioaustralis.com]
- 6. The mechanism of action of avermectins in Caenorhabditis elegans: correlation between activation of glutamate-sensitive chloride current, membrane binding, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Allosteric modulation of ligand gated ion channels by ivermectin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Environmental Fate and Degradation Studies of Doramectin Aglycone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Doramectin (B1670889), a broad-spectrum antiparasitic agent used in veterinary medicine, is a macrocyclic lactone derived from the fermentation of Streptomyces avermitilis. Following administration to livestock, Doramectin is excreted largely unmetabolized and can enter the environment through manure.[1] In the environment, it undergoes degradation into various products, with Doramectin aglycone being a key metabolite formed through the hydrolysis of the disaccharide unit. Understanding the environmental fate and degradation of Doramectin and its aglycone is crucial for assessing its potential ecotoxicological impact.
This document provides a summary of available data on the environmental fate of Doramectin, with a focus on its degradation to the aglycone, and outlines protocols for key experimental studies. It is important to note that while the formation of avermectin (B7782182) aglycones in environmental systems has been observed, specific quantitative fate data for this compound is limited in publicly available literature. Therefore, this document also draws upon data from the parent compound, Doramectin, and closely related avermectins like Ivermectin to provide a comprehensive overview.
Data Presentation
The environmental behavior of Doramectin is characterized by strong adsorption to soil and sediment, and degradation through biotic and abiotic processes. The following tables summarize key quantitative data for Doramectin.
| Parameter | Matrix | Value | Reference |
| Soil Sorption Coefficient (Koc) | Soil | Log Koc: 3.93 mL/g | [2] |
| Soil Distribution Coefficient (Kd) | Soil | 38 - 642 mL/g | [2] |
Table 1: Soil Sorption Coefficients for Doramectin
| Study Type | Matrix | Degradation Metric | Value | Reference |
| Composting | Sheep Manure | 31.8 - 41.8% reduction | 21 days | [3] |
| Manure Storage | Sheep Manure | 12.2% reduction | 21 days | [1] |
| Pasture | Soil, Soil-Faeces, Faeces | Rapid decrease | Within 50 days | [4] |
Table 2: Degradation of Doramectin in Various Matrices
Environmental Degradation Pathways
Doramectin primarily degrades in the environment through hydrolysis, photodegradation, and microbial action. A key transformation pathway is the hydrolysis of the oleandrose (B1235672) disaccharide moiety to form the monosaccharide and subsequently the aglycone. While specific pathways for Doramectin are not extensively detailed in the literature, the degradation of the closely related Ivermectin in aerobic sediment/water systems has been shown to produce Ivermectin monosaccharide and Ivermectin aglycone.[5]
Caption: General degradation pathway of Doramectin.
Experimental Protocols
Detailed methodologies are essential for reproducible environmental fate studies. Below are protocols for key experiments based on methodologies reported in the literature for avermectins.
Protocol 1: Aerobic Soil Degradation Study
Objective: To determine the rate of degradation of this compound in soil under aerobic conditions.
Materials:
-
Test substance: this compound
-
Radiolabeled test substance (e.g., ¹⁴C-Doramectin aglycone) for accurate quantification.
-
Freshly collected and sieved (2 mm) soil with known characteristics (pH, organic carbon content, texture).
-
Incubation vessels (e.g., flow-through systems or biometer flasks).
-
Trapping solutions for CO₂ (e.g., potassium hydroxide (B78521) or sodium hydroxide).
-
Analytical instrumentation: High-Performance Liquid Chromatography with UV or Mass Spectrometry detection (HPLC-UV/MS), Liquid Scintillation Counter (LSC).
Procedure:
-
Soil Treatment: Treat a known mass of soil with a solution of this compound to achieve the desired concentration. A parallel experiment with radiolabeled compound is recommended.
-
Incubation: Place the treated soil into the incubation vessels. Maintain the soil moisture at 40-60% of its maximum water holding capacity. Incubate in the dark at a constant temperature (e.g., 20-25°C).
-
Aeration: Continuously supply humidified, carbon dioxide-free air.
-
Sampling: Collect soil samples at predetermined intervals (e.g., 0, 1, 3, 7, 14, 30, 60, and 90 days).
-
Analysis:
-
Extract the soil samples with an appropriate solvent (e.g., acetonitrile/water mixture).
-
Analyze the extracts by HPLC-UV/MS to determine the concentration of the parent compound and identify major transformation products.
-
For radiolabeled studies, quantify the radioactivity in the extracts, soil residues (non-extractable), and CO₂ traps using LSC.
-
-
Data Analysis: Calculate the dissipation half-life (DT₅₀) of this compound in the soil.
Protocol 2: Water-Sediment System Study
Objective: To evaluate the degradation and partitioning of this compound in an aquatic environment.
Materials:
-
Test substance: this compound (radiolabeled preferred).
-
Natural water and sediment collected from a known source.
-
Incubation flasks or vessels.
-
Apparatus for gentle agitation.
-
Analytical instrumentation: HPLC-UV/MS, LSC.
Procedure:
-
System Setup: Add sediment and water to the incubation vessels (e.g., in a 1:4 ratio by volume). Allow the systems to equilibrate for a week.
-
Application: Apply the test substance to the water surface of each system.
-
Incubation: Incubate the systems in the dark at a controlled temperature (e.g., 20°C) with gentle agitation to ensure mixing of the water phase.
-
Sampling: At specified time points, collect samples from both the water and sediment phases.
-
Sample Processing:
-
Separate water and sediment by centrifugation.
-
Analyze the water samples directly or after solid-phase extraction.
-
Extract the sediment samples with a suitable solvent.
-
-
Analysis: Quantify the concentration of this compound and its transformation products in both water and sediment extracts using HPLC-UV/MS and LSC.
-
Data Analysis: Determine the dissipation half-lives in the water phase and the total system. Calculate the distribution coefficients (Kd and Koc) between water and sediment.
References
- 1. isah-soc.org [isah-soc.org]
- 2. researchgate.net [researchgate.net]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. Degradation of abamectin and doramectin on sheep grazed pasture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Environmental fate of the anthelmintic ivermectin in an aerobic sediment/water system - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Pharmacokinetic Studies of Doramectin Aglycone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Doramectin (B1670889) aglycone is the aglycone form of doramectin, an anthelmintic agent. While it is known to be a degradation product of dorame-ctin and an inhibitor of nematode larval development, there is a notable lack of published data regarding its pharmacokinetic profile.[1] Understanding the in vitro pharmacokinetic properties of doramectin aglycone is a critical first step in characterizing its potential for systemic exposure, efficacy, and safety. These application notes provide detailed protocols for key in vitro assays to determine the metabolic stability, intestinal permeability, and plasma protein binding of a test compound such as this compound.
Metabolic Stability in Liver Microsomes
Metabolic stability assays are crucial for predicting the intrinsic clearance of a compound.[2][3] Liver microsomes contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s, making them a standard tool for these assessments.[3][4]
Experimental Protocol: Liver Microsome Stability Assay
This protocol outlines the steps to determine the metabolic stability of this compound using liver microsomes.
Materials:
-
Test compound (this compound) stock solution (e.g., 10 mM in DMSO)
-
Pooled liver microsomes (from relevant species, e.g., human, rat, bovine)
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Control compounds (High and low clearance)
-
Acetonitrile (B52724) (or other suitable organic solvent) for reaction termination
-
96-well plates
-
Incubator (37°C)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Incubation Mixture:
-
Prepare a master mix containing phosphate buffer and liver microsomes.
-
Pre-warm the mixture to 37°C.
-
-
Initiation of the Reaction:
-
Add the test compound to the pre-warmed microsome mixture to achieve the final desired concentration (e.g., 1 µM).
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), aliquot a portion of the incubation mixture.
-
Immediately terminate the reaction by adding a volume of cold acetonitrile (containing an internal standard for LC-MS/MS analysis).
-
-
Sample Processing and Analysis:
-
Centrifuge the terminated samples to precipitate proteins.
-
Analyze the supernatant for the remaining concentration of the test compound using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining test compound against time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the half-life (t½) and intrinsic clearance (CLint) using the following equations:
-
t½ = 0.693 / k
-
CLint (µL/min/mg protein) = (0.693 / t½) / (mg microsomal protein/mL)
-
-
Data Presentation: Metabolic Stability of this compound
| Parameter | Value |
| Test Compound Concentration (µM) | e.g., 1.0 |
| Microsomal Protein Conc. (mg/mL) | e.g., 0.5 |
| Half-life (t½, min) | Experimental Result |
| Intrinsic Clearance (CLint, µL/min/mg) | Calculated Result |
Workflow Diagram: Liver Microsome Stability Assay
Caption: Workflow for the in vitro metabolic stability assay.
Intestinal Permeability using Caco-2 Cells
The Caco-2 cell line, derived from human colon adenocarcinoma, forms a monolayer that serves as a widely accepted in vitro model of the human intestinal epithelium.[5][6][7][8] This assay is used to predict the oral absorption of drugs by measuring their transport across the cell monolayer.[5][6][9][10]
Experimental Protocol: Caco-2 Permeability Assay
This protocol describes the bidirectional permeability assessment of this compound across Caco-2 cell monolayers.
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well format)
-
Cell culture medium and supplements
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
Test compound (this compound) dosing solution
-
Control compounds (e.g., Atenolol for low permeability, Propranolol for high permeability)
-
Lucifer yellow for monolayer integrity testing
-
LC-MS/MS system for analysis
Procedure:
-
Cell Culture and Differentiation:
-
Seed Caco-2 cells onto Transwell inserts at an appropriate density.
-
Culture the cells for approximately 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[9]
-
-
Monolayer Integrity Assessment:
-
Permeability Assay (Bidirectional):
-
Apical to Basolateral (A-B) Transport:
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Add the dosing solution containing this compound to the apical (donor) side.
-
Add fresh transport buffer to the basolateral (receiver) side.
-
Incubate at 37°C with gentle shaking.[11]
-
At specified time points (e.g., 60, 120 minutes), take samples from the basolateral side and replace with fresh buffer.
-
-
Basolateral to Apical (B-A) Transport:
-
Perform the same procedure as above, but add the dosing solution to the basolateral (donor) side and sample from the apical (receiver) side.
-
-
-
Sample Analysis:
-
Analyze the concentration of this compound in the collected samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) in both directions using the following equation:
-
Papp (cm/s) = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.[6]
-
-
Calculate the Efflux Ratio (ER):
-
Data Presentation: Caco-2 Permeability of this compound
| Parameter | Value |
| Test Compound Concentration (µM) | e.g., 10 |
| Papp (A-B) (x 10⁻⁶ cm/s) | Experimental Result |
| Papp (B-A) (x 10⁻⁶ cm/s) | Experimental Result |
| Efflux Ratio (ER) | Calculated Result |
| Permeability Classification | Low / Moderate / High |
Workflow Diagram: Caco-2 Permeability Assay
Caption: Workflow for the bidirectional Caco-2 permeability assay.
Plasma Protein Binding
The extent to which a drug binds to plasma proteins is a critical determinant of its distribution and availability to reach target sites, as generally only the unbound fraction is pharmacologically active.[12][13][14] Equilibrium dialysis is considered the gold standard method for determining plasma protein binding.[15]
Experimental Protocol: Equilibrium Dialysis
This protocol uses the Rapid Equilibrium Dialysis (RED) device to measure the plasma protein binding of this compound.[16][17][18]
Materials:
-
Rapid Equilibrium Dialysis (RED) device with inserts (e.g., 8K MWCO membrane)[18]
-
Test compound (this compound)
-
Plasma (from relevant species, e.g., human, rat, bovine)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Incubator with orbital shaker
-
LC-MS/MS system for analysis
Procedure:
-
Preparation:
-
Loading the RED Device:
-
Incubation:
-
Sampling:
-
After incubation, carefully collect aliquots from both the plasma and the buffer chambers.
-
-
Sample Processing and Analysis:
-
To avoid matrix effects during analysis, matrix-match the samples. Add an equal volume of blank plasma to the buffer sample, and an equal volume of PBS to the plasma sample.[16]
-
Analyze the concentrations of this compound in both sets of samples by a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the fraction unbound (fu) and the percentage of plasma protein binding (%PPB):
-
fu = Concentration in buffer chamber / Concentration in plasma chamber
-
%PPB = (1 - fu) * 100
-
-
Data Presentation: Plasma Protein Binding of this compound
| Species | Test Compound Conc. (µM) | Fraction Unbound (fu) | % Plasma Protein Binding |
| Human | e.g., 1.0 | Experimental Result | Calculated Result |
| Rat | e.g., 1.0 | Experimental Result | Calculated Result |
| Bovine | e.g., 1.0 | Experimental Result | Calculated Result |
Workflow Diagram: Equilibrium Dialysis Assay
Caption: Workflow for the plasma protein binding assay using RED.
References
- 1. bioaustralis.com [bioaustralis.com]
- 2. [PDF] Strategies for using in vitro screens in drug metabolism. | Semantic Scholar [semanticscholar.org]
- 3. bspublications.net [bspublications.net]
- 4. labs.iqvia.com [labs.iqvia.com]
- 5. enamine.net [enamine.net]
- 6. Caco-2 Permeability | Evotec [evotec.com]
- 7. Drug-permeability and transporter assays in Caco-2 and MDCK cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]
- 11. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 12. Drug Distribution and Protein Binding Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. researchgate.net [researchgate.net]
- 14. Assessment of Drug Plasma Protein Binding in Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 15. enamine.net [enamine.net]
- 16. AID 1937 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay in Mouse Plasma - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. sygnaturediscovery.com [sygnaturediscovery.com]
- 18. RED Device: Plasma Protein Binding Equilibrium Dialysis | Thermo Fisher Scientific - SG [thermofisher.com]
Research Applications of Doramectin Aglycone in Parasitology: Application Notes and Protocols
Disclaimer: Direct research literature specifically detailing the applications of Doramectin (B1670889) aglycone in parasitology is limited. The following application notes and protocols are substantially based on the well-established properties of the parent compound, Doramectin, and the general understanding of the mechanism of action of the broader avermectin (B7782182) class of antiparasitic agents, to which Doramectin belongs. The aglycone is the core functional structure of avermectins.
Introduction
Doramectin is a macrocyclic lactone and a member of the avermectin family, widely used in veterinary medicine to treat and control a broad spectrum of internal and external parasites.[1][2] Like other avermectins, Doramectin consists of a complex aglycone core to which a disaccharide moiety is attached. The Doramectin aglycone is this core structure, devoid of its sugar groups. The biosynthesis of avermectins involves the initial synthesis of the aglycone by polyketide synthases, followed by modification and glycosylation.[3] While the glycosyl moieties can influence solubility and pharmacokinetics, the primary antiparasitic activity is attributed to the aglycone's interaction with specific ion channels in the nervous system of invertebrates.[3][4]
These notes provide an overview of the potential research applications, mechanism of action, and hypothetical experimental protocols for studying this compound in a parasitological context.
Application Notes
Potential Research Applications
While Doramectin is the commercially used form, its aglycone is a valuable tool for specific research purposes:
-
Structure-Activity Relationship (SAR) Studies: this compound can be used as a fundamental scaffold for the synthesis of novel avermectin derivatives. By modifying the aglycone and observing the effects on parasiticidal activity, researchers can elucidate the key structural features required for efficacy.[5][6]
-
Mechanism of Action Studies: Isolating the aglycone allows for precise investigation of its binding kinetics and interaction with target receptors, such as glutamate-gated chloride channels (GluCls), without the influence of the sugar moieties.[3][4] This can help in understanding the molecular basis of avermectin potency and selectivity.
-
Metabolism and Pharmacokinetic Studies: this compound can serve as an analytical standard for studying the metabolism of the parent drug, Doramectin, in host animals and parasites. Understanding the rate and nature of deglycosylation is crucial for determining the drug's half-life and persistence of activity.
-
Drug Resistance Research: By comparing the effects of Doramectin and its aglycone on both susceptible and resistant parasite strains, researchers can investigate whether resistance mechanisms involve altered drug metabolism (e.g., enhanced deglycosylation) or modifications to the target site.
Mechanism of Action
The primary mechanism of action for Doramectin, and avermectins in general, is the specific and high-affinity binding to glutamate-gated chloride channels (GluCls) found in the nerve and muscle cells of invertebrates.[3][4]
-
Binding to GluCls: The this compound binds to the GluCls, causing them to open.[3]
-
Chloride Ion Influx: This leads to an increased influx of chloride ions into the cell.
-
Hyperpolarization: The influx of negative ions causes hyperpolarization of the neuronal or muscle cell membrane.
-
Paralysis and Death: This hyperpolarization inhibits the transmission of nerve signals, leading to flaccid paralysis of the parasite's pharyngeal pump and somatic muscles. The parasite is unable to feed and is ultimately expelled or starves, leading to its death.[4]
This mechanism is highly selective for invertebrates as mammals utilize GABA-gated chloride channels primarily within the central nervous system, which are protected by the blood-brain barrier and have a lower affinity for avermectins.[3]
Efficacy of the Parent Compound: Doramectin
The following tables summarize the established efficacy of Doramectin against a range of important veterinary parasites. This data indicates the spectrum of parasites that this compound is likely to be active against, although the potency may differ.
Table 1: Efficacy of Doramectin against Nematode Parasites in Cattle
| Parasite Species | Stage | Efficacy (%) |
| Ostertagia ostertagi (including inhibited) | Adult & Immature | >99.6%[7] |
| Haemonchus placei | Adult & Immature | >99.9%[8] |
| Trichostrongylus axei | Adult & Immature | >99.9%[8] |
| Cooperia oncophora (including inhibited) | Adult & Immature | >99.6%[7] |
| Dictyocaulus viviparus (Lungworm) | Adult & Immature | >99.6%[7] |
| Oesophagostomum radiatum | Adult & Immature | >99.9%[8] |
| Nematodirus helvetianus | Adult & L4 Larvae | 73.3% - 97.9%[7][8] |
| Trichuris spp. | Adult | 92.3% - 94.6%[7][8] |
Data compiled from multiple studies involving subcutaneous administration of Doramectin at 200 µg/kg.[7][8]
Table 2: Efficacy of Doramectin against Parasites in Swine
| Parasite Species | Stage | Efficacy (%) |
| Ascaris suum | Adult & L4 Larvae | >98%[9] |
| Metastrongylus spp. (Lungworm) | Adult | >98%[9] |
| Oesophagostomum dentatum | Adult & L4 Larvae | >98%[9] |
| Trichuris suis | Adult & L4 Larvae | 79% - 87%[9] |
| Haematopinus suis (Louse) | All stages | 100%[9] |
| Sarcoptes scabiei (Mite) | All stages | 100%[9] |
Data from studies involving intramuscular administration of Doramectin at 300 µg/kg.[9]
Experimental Protocols (Hypothetical)
The following are generalized, hypothetical protocols for assessing the antiparasitic activity of this compound. These would require optimization and validation.
Protocol 1: In Vitro Larval Motility Assay for Gastrointestinal Nematodes
Objective: To determine the concentration-dependent effect of this compound on the motility of infective third-stage (L3) larvae of a model nematode (e.g., Haemonchus contortus).
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solution
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
Infective L3 larvae of the target nematode
-
96-well microtiter plates
-
Microscope or automated larval tracking system
Methodology:
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilutions: Perform serial dilutions of the stock solution in PBS to achieve final test concentrations (e.g., 100 µM, 10 µM, 1 µM, 0.1 µM, 0.01 µM). Ensure the final DMSO concentration in all wells is ≤1%.
-
Larval Suspension: Prepare a suspension of L3 larvae in PBS at a concentration of approximately 100 larvae per 50 µL.
-
Assay Setup:
-
Add 50 µL of the appropriate this compound dilution to each well of a 96-well plate.
-
Include a positive control (e.g., Doramectin or Ivermectin at a known effective concentration) and a negative control (PBS with the same final DMSO concentration).
-
Add 50 µL of the larval suspension to each well.
-
-
Incubation: Incubate the plate at a suitable temperature (e.g., 25-28°C) for 24-48 hours.
-
Motility Assessment:
-
Visually score the motility of larvae in each well under a microscope. A common scoring system is 0 (all dead/immotile) to 5 (all vigorously motile).
-
Alternatively, use an automated larval tracking system to quantify larval movement.
-
-
Data Analysis: Calculate the percentage inhibition of motility for each concentration relative to the negative control. Determine the IC50 value (the concentration that inhibits 50% of larval motility) using appropriate statistical software.
Protocol 2: In Vivo Efficacy in a Rodent Model (e.g., Nippostrongylus brasiliensis in Rats)
Objective: To evaluate the in vivo anthelmintic efficacy of this compound in a rat model infected with Nippostrongylus brasiliensis.
Materials:
-
This compound
-
A suitable vehicle for administration (e.g., corn oil, Tween 80/ethanol mixture)
-
Laboratory rats (e.g., Sprague-Dawley or Wistar)
-
Infective L3 larvae of N. brasiliensis
-
Gavage needles and syringes
Methodology:
-
Animal Acclimatization: Acclimatize rats to laboratory conditions for at least one week before the experiment.
-
Experimental Infection: Infect rats subcutaneously with a standardized number of N. brasiliensis L3 larvae (e.g., 2000-3000 larvae).
-
Treatment Groups: On a predetermined day post-infection (e.g., day 7, when adult worms are established in the intestine), randomly allocate rats to different treatment groups (n=6-8 per group):
-
Group 1: Vehicle control (oral gavage)
-
Group 2: this compound (e.g., 1 mg/kg, oral gavage)
-
Group 3: this compound (e.g., 5 mg/kg, oral gavage)
-
Group 4: Positive control (e.g., Doramectin at a known effective dose)
-
-
Drug Administration: Prepare fresh formulations of the test compounds on the day of treatment and administer a single dose via oral gavage.
-
Necropsy and Worm Burden Count: 5-7 days after treatment, euthanize the rats.
-
Excise the small intestine and divide it into sections.
-
Slit the intestines longitudinally and incubate in saline at 37°C for several hours to allow worms to migrate out.
-
Collect and count the adult worms from each rat under a dissecting microscope.
-
-
Data Analysis: Calculate the mean worm burden for each group. Determine the percentage efficacy for each treatment group using the formula:
-
% Efficacy = [(Mean worms in control group - Mean worms in treated group) / Mean worms in control group] x 100
-
Use appropriate statistical tests (e.g., ANOVA followed by Dunnett's test) to compare treated groups to the control group.
-
Visualizations
Caption: Mechanism of action of this compound on parasite ion channels.
References
- 1. Activity of doramectin against nematode and arthropod parasites of swine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activity of doramectin against nematode endoparasites of cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Avermectin Derivatives, Pharmacokinetics, Therapeutic and Toxic Dosages, Mechanism of Action, and Their Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, insecticidal activity and molecular docking of doramectin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The avermectins: A new family of antiparasitic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Directed evolution of glycosyltransferase for enhanced efficiency of avermectin glucosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Microbial conversion of avermectins by Saccharopolyspora erythraea: glycosylation at C-4' and C-4'' - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Doramectin Aglycone HPLC Analysis
Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of Doramectin aglycone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful and accurate analytical results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its analysis important?
A1: this compound is the resulting molecule when the disaccharide moiety is removed from Doramectin, a broad-spectrum anti-parasitic agent.[1] Its analysis is crucial for studying the degradation pathways of Doramectin, identifying impurities in drug formulations, and understanding its potential biological activity.
Q2: What are the typical starting conditions for this compound HPLC analysis?
A2: A common starting point for the analysis of Doramectin and its related substances, including the aglycone, involves a reversed-phase HPLC method. Typical conditions include a C8 or C18 column, a mobile phase consisting of a mixture of acetonitrile (B52724) and water, and UV detection around 245 nm.[2][3]
Q3: How does this compound's polarity compare to Doramectin, and how does this affect chromatography?
A3: this compound is more nonpolar than Doramectin due to the absence of the sugar groups. This increased nonpolarity leads to stronger retention on reversed-phase columns (like C8 and C18).[4][5][6][7][8] Consequently, a higher percentage of organic solvent in the mobile phase may be required to achieve reasonable retention times.
Q4: What are the best solvents for dissolving this compound standards and samples?
A4: this compound is soluble in organic solvents such as ethanol, methanol (B129727), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO).[1] For reversed-phase HPLC, it is recommended to dissolve the sample in a solvent that is compatible with the mobile phase, ideally the mobile phase itself or a solvent with a similar or weaker elution strength to prevent peak distortion.[9]
Q5: Should I use a C8 or a C18 column for this compound analysis?
A5: Both C8 and C18 columns can be used for the analysis of avermectins like Doramectin and its aglycone.[2][3] A C18 column, having a longer carbon chain, is more hydrophobic and will provide stronger retention for nonpolar compounds like this compound.[4][5][6][7][8] A C8 column will result in shorter retention times.[4][5][6][7][8] The choice depends on the specific separation requirements, such as the need to resolve the aglycone from other impurities.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound in a question-and-answer format.
Peak Shape Problems
Q: My this compound peak is tailing. What are the possible causes and solutions?
A: Peak tailing for a nonpolar compound like this compound can arise from several factors:
-
Secondary Interactions: Residual silanol (B1196071) groups on the silica-based stationary phase can interact with the analyte, causing tailing.
-
Solution: Add a mobile phase modifier like formic acid or ammonium (B1175870) acetate (B1210297) to suppress silanol activity.[10] Using a high-purity, end-capped column can also minimize these interactions.
-
-
Column Overload: Injecting too much sample can lead to peak tailing.
-
Solution: Reduce the injection volume or the concentration of the sample.
-
-
Column Contamination: Accumulation of strongly retained compounds on the column can lead to poor peak shape.
Q: I am observing peak fronting for my this compound peak. What should I do?
A: Peak fronting is often an indicator of:
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte to travel through the initial part of the column too quickly, resulting in a fronting peak.
-
Solution: Dissolve the sample in the mobile phase or a weaker solvent.[9]
-
-
Column Overload: High sample concentration can also lead to fronting.
-
Solution: Dilute the sample or decrease the injection volume.
-
Retention Time and Resolution Issues
Q: The retention time for this compound is too long. How can I reduce it?
A: To decrease the retention time of a nonpolar analyte like this compound:
-
Increase the Organic Content of the Mobile Phase: A higher percentage of acetonitrile or methanol in the mobile phase will decrease the retention time.
-
Switch to a Less Retentive Column: A C8 column is less retentive than a C18 column and will provide shorter retention times.[4][5][6][7][8]
-
Increase the Flow Rate: A higher flow rate will result in shorter analysis times, but be mindful of the potential impact on resolution and system pressure.
Q: I am having difficulty separating this compound from a closely eluting impurity. What can I do to improve resolution?
A: To enhance resolution:
-
Optimize the Mobile Phase: Adjust the ratio of organic solvent to water. A lower percentage of organic solvent will increase retention and may improve the separation.
-
Change the Organic Solvent: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation.
-
Use a Different Column: A column with a different stationary phase (e.g., a phenyl-hexyl phase) or a column with a smaller particle size and longer length can provide better resolution.
-
Adjust the Temperature: Lowering the column temperature can sometimes improve the separation of closely eluting peaks.
Sensitivity and Baseline Issues
Q: My this compound peak is very small, or the signal-to-noise ratio is low. How can I improve sensitivity?
A: To increase sensitivity:
-
Optimize the Detection Wavelength: Ensure the UV detector is set to the absorbance maximum of this compound (around 245 nm).[2][3]
-
Increase Sample Concentration: If possible, increase the concentration of the analyte in the sample.
-
Increase Injection Volume: A larger injection volume will result in a larger peak, but be cautious of potential peak shape distortion.
-
Use a More Sensitive Detector: If available, a mass spectrometer (MS) detector will provide significantly higher sensitivity and selectivity.[14]
Q: I am observing ghost peaks in my chromatogram. What are they and how can I eliminate them?
A: Ghost peaks are extraneous peaks that do not originate from the sample. They can be caused by:
-
Contaminated Mobile Phase: Impurities in the solvents or additives can accumulate on the column and elute as ghost peaks, especially during gradient runs.
-
Solution: Use high-purity HPLC-grade solvents and freshly prepared mobile phases.[15]
-
-
Carryover from Previous Injections: Residuals from a previous, more concentrated sample can appear in subsequent runs.
-
Solution: Implement a thorough needle wash program on the autosampler and run blank injections to confirm the absence of carryover.
-
-
System Contamination: Contaminants from tubing, fittings, or seals can leach into the mobile phase.
-
Solution: Regularly maintain and clean the HPLC system.
-
Data Presentation
The following table summarizes the impact of mobile phase additives on the peak area of avermectins, which can be indicative of the effects on this compound.
Table 1: Influence of Mobile Phase Additives on Avermectin Peak Area
| Mobile Phase Composition | Relative Peak Area (%) | Observations |
| Acetonitrile / Water | 100 | Baseline |
| Acetonitrile / Water with 0.1% Formic Acid | ~110 | Increased peak area, improved peak shape |
| Methanol:Acetonitrile (1:1) with 0.1% Formic Acid | ~105 | Good peak area and shape |
| Acetonitrile / 10 mM Triethylamine (TEA) aqueous solution | ~95 | Slightly reduced peak area |
Data extrapolated from a study on various avermectins, providing a general guideline. Actual results for this compound may vary.[10]
Experimental Protocols
Protocol 1: Standard HPLC Method for Doramectin and Related Substances
This protocol is a general method that can be adapted for the analysis of this compound.
-
HPLC System: An HPLC system equipped with a UV detector.
-
Column: HALO C8 (100 mm × 4.6 mm, 2.7 µm) or equivalent.[2][3]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a final concentration of approximately 0.1 mg/mL.
Protocol 2: Sample Preparation from a Formulation
-
Accurately weigh a portion of the formulation equivalent to about 10 mg of Doramectin.
-
Transfer to a 100 mL volumetric flask.
-
Add approximately 80 mL of methanol and sonicate for 15 minutes to dissolve.[3]
-
Allow the solution to cool to room temperature and dilute to volume with methanol.
-
Filter a portion of the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
Visualizations
The following diagrams illustrate key workflows and logical relationships in troubleshooting this compound HPLC analysis.
Caption: Experimental workflow for this compound HPLC analysis.
Caption: Troubleshooting logic for peak tailing in this compound analysis.
References
- 1. bioaustralis.com [bioaustralis.com]
- 2. researchgate.net [researchgate.net]
- 3. Development and Validation of a Stability-Indicating Reversed-Phase High-Performance Liquid Chromatography Method for Assay of Doramectin and Estimation of its Related Substances in Commercial Batches of Doramectin Drug Substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hawach.com [hawach.com]
- 5. uhplcs.com [uhplcs.com]
- 6. Difference between C8 and C18 Columns Used in HPLC System | Pharmaguideline [pharmaguideline.com]
- 7. C8 vs C18 Column: Which Should You Choose? | Separation Science [sepscience.com]
- 8. Differences and Applications of C18 vs. C8 HPLC Columns - Hawach [hawachhplccolumn.com]
- 9. Effects of Sample Solvents on Peak Shape : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 10. researchgate.net [researchgate.net]
- 11. eclass.uoa.gr [eclass.uoa.gr]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. lcms.cz [lcms.cz]
- 14. researchgate.net [researchgate.net]
- 15. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Optimizing Doramectin Aglycone Dosage in Anthelmintic Assays
This technical support center provides researchers, scientists, and drug development professionals with essential guidance for optimizing the dosage of Doramectin aglycone in various anthelmintic assays. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from Doramectin?
Doramectin is a macrocyclic lactone anthelmintic. This compound is the active metabolite of Doramectin, formed by the hydrolysis of the disaccharide unit. While Doramectin itself has paralytic activity on nematodes, this compound is known to be an inhibitor of nematode larval development, though it is devoid of paralytic activity.[1]
Q2: What is the primary mechanism of action of Doramectin and its aglycone?
Doramectin, like other macrocyclic lactones, primarily targets glutamate-gated chloride channels (GluCls) in the nerve and muscle cells of invertebrates.[1][2][3][4] Binding of Doramectin to these channels causes an influx of chloride ions, leading to hyperpolarization of the cell membrane and subsequent flaccid paralysis of the parasite.[1][4] While this compound does not cause paralysis, its inhibitory effect on larval development is likely mediated through interaction with GluCls or other related targets.
Q3: In which solvents can I dissolve this compound?
This compound is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), methanol, and ethanol.[1] For in vitro assays, it is recommended to prepare a concentrated stock solution in 100% DMSO and then dilute it to the final working concentration in the culture medium.
Q4: What is a typical starting concentration range for this compound in an anthelmintic assay?
The optimal concentration of this compound can vary depending on the nematode species, larval stage, and assay type. Based on the efficacy of the parent compound, Doramectin, a starting range of 0.1 to 100 µM is a reasonable starting point for dose-response experiments.
Q5: How should I store this compound stock solutions?
Avermectins are known to be sensitive to light and acidic conditions. It is recommended to store stock solutions of this compound at -20°C in the dark. Avoid repeated freeze-thaw cycles by preparing small aliquots of the stock solution.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Precipitation of this compound in culture medium. | - The final concentration of this compound exceeds its solubility in the aqueous medium.- The concentration of DMSO in the final working solution is too low to maintain solubility. | - Ensure the final DMSO concentration in the assay is between 0.1% and 0.5%.- Prepare intermediate dilutions of the stock solution in culture medium to avoid a sharp decrease in solvent polarity.- If precipitation persists, consider using a lower top concentration for your dose-response curve. |
| High variability between replicate wells. | - Uneven distribution of larvae.- Inaccurate pipetting of the compound.- Inconsistent evaporation from wells. | - Gently agitate the larval suspension before dispensing into wells.- Use calibrated pipettes and ensure proper mixing of the compound in the medium before adding to the wells.- Use plates with lids and maintain a humidified environment in the incubator. |
| Low or no effect of this compound on larval development. | - The concentration range tested is too low.- The compound has degraded.- The nematode species or strain is resistant. | - Test a wider and higher range of concentrations.- Prepare fresh stock solutions and protect them from light.- Verify the susceptibility of your nematode strain with a known anthelmintic. |
| High mortality or poor development in control wells. | - Unhealthy larvae.- Suboptimal culture conditions (e.g., temperature, CO2, humidity).- Contamination of the culture medium. | - Use freshly hatched and healthy larvae for the assay.- Ensure the incubator is properly calibrated and maintained.- Use sterile techniques and high-quality reagents. |
Data Presentation
Table 1: Efficacy of Doramectin against Common Gastrointestinal Nematodes in Cattle
Note: The following data is for the parent compound, Doramectin, and can be used as a reference for expected efficacy. Specific IC50 values for this compound are not widely available in published literature.
| Nematode Species | Developmental Stage | Efficacy (%) |
| Ostertagia ostertagi | Adult & L4 | >99 |
| Haemonchus placei | Adult & L4 | >99 |
| Trichostrongylus axei | Adult & L4 | >99 |
| Cooperia oncophora | Adult & L4 | >99 |
| Nematodirus helvetianus | Adult | 9.6 |
| Nematodirus helvetianus | L4 | 77.4 - 83.3 |
Experimental Protocols
Larval Development Assay (LDA) for this compound
This protocol is adapted from standard larval development assays and is intended to assess the inhibitory effect of this compound on the development of nematode larvae from the first stage (L1) to the third infective stage (L3).
Materials:
-
This compound
-
100% Dimethyl sulfoxide (DMSO)
-
Nematode eggs (e.g., Haemonchus contortus)
-
Culture medium (e.g., RPMI-1640 supplemented with antibiotics)
-
96-well microtiter plates
-
Humidified incubator (37°C, 5% CO2)
-
Inverted microscope
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in 100% DMSO to prepare a 10 mM stock solution.
-
Store the stock solution in aliquots at -20°C, protected from light.
-
-
Preparation of Working Solutions:
-
On the day of the experiment, prepare serial dilutions of the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100 µM).
-
Ensure the final concentration of DMSO in all wells (including controls) does not exceed 0.5%.
-
-
Assay Setup:
-
Add 50 µL of the appropriate working solution to each well of a 96-well plate.
-
Include a vehicle control (medium with the same percentage of DMSO as the test wells) and a negative control (medium only).
-
Add approximately 50-100 freshly hatched L1 larvae in 50 µL of culture medium to each well.
-
-
Incubation:
-
Incubate the plate in a humidified incubator at 37°C with 5% CO2 for 7 days.
-
-
Data Collection:
-
After the incubation period, examine each well under an inverted microscope.
-
Count the number of larvae that have successfully developed to the L3 stage and the number of larvae that remain in the L1 or L2 stage.
-
Calculate the percentage of inhibition of development for each concentration compared to the vehicle control.
-
-
Data Analysis:
-
Determine the IC50 value (the concentration that inhibits 50% of larval development) by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
-
Mandatory Visualization
References
- 1. Glutamate-gated chloride channels and the mode of action of the avermectin/milbemycin anthelmintics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glutamate-gated chloride channels and the mode of action of the avermectin/milbemycin anthelmintics | Parasitology | Cambridge Core [cambridge.org]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
Preventing photodegradation of Doramectin aglycone during experiments
This guide provides troubleshooting advice and frequently asked questions to help researchers prevent the photodegradation of Doramectin aglycone during experiments. Avermectins, the family to which Doramectin belongs, are known to be susceptible to degradation upon exposure to light, which can compromise experimental integrity and lead to inconsistent results.[1][2]
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments, indicating potential photodegradation.
Question: I'm seeing unexpected peaks or a decreasing peak area for this compound in my HPLC/UPLC analysis. What's happening?
Answer: The appearance of unknown peaks or a reduction in the main analyte peak over a short period is a strong indicator of photodegradation.[3] When this compound is exposed to light, particularly UV light, its chemical structure can be altered, leading to the formation of degradation products.[1][4]
Recommended Solutions:
-
Immediate Action: Prepare fresh standard solutions daily and ensure they are protected from light at all times.[3]
-
Review Your Protocol: Confirm that all handling steps, from weighing to analysis, are performed under subdued lighting conditions.
-
Use Protective Vials: Switch to amber or opaque vials for all solutions, including those in the autosampler, to block UV and visible light.[3][5] If these are not available, wrap clear vials in aluminum foil.[5]
-
Confirm Degradation: If you have access to a mass spectrometer, try to identify the unknown peaks to confirm they are degradation products.[3]
Question: The biological activity of my this compound solution seems to be lower than expected or varies between experiments. Could this be related to photodegradation?
Answer: Yes, a loss of biological activity is a likely consequence of photodegradation. Changes to the molecular structure of this compound can impact its ability to interact with its target, rendering it less effective or inactive.[4] Inconsistent results between experiments often point to variations in light exposure during sample preparation and handling.[3]
Recommended Solutions:
-
Standardize Light Conditions: Implement a strict, standardized protocol for handling the compound to ensure light exposure is minimized and consistent across all experiments.[3]
-
Prepare Fresh for Bioassays: For all biological assays, prepare the this compound solution immediately before use from a stock solution that has been properly stored in the dark.[3]
-
Run a Control: Include a "light-exposed" control in your experiment (an aliquot of your solution that is intentionally exposed to ambient lab light for a set period) to determine if photodegradation is impacting your results.
Frequently Asked Questions (FAQs)
Question: What is this compound and why is it photosensitive?
Answer: this compound is an acid degradation product of Doramectin, a broad-spectrum antiparasitic agent from the avermectin (B7782182) family.[6][][8] The molecular structure of avermectins contains functional groups that are photoreactive, making them susceptible to degradation when exposed to light, particularly UV radiation.[4][9] This degradation can alter the chemical structure and reduce the compound's efficacy.[1][4]
Question: What are the ideal storage and handling conditions for this compound?
Answer: To ensure the stability of this compound, adhere to the following conditions:
| Condition | Recommendation | Rationale |
| Storage Temperature | -20°C[8][10][11] | Reduces thermal degradation and preserves stability over time. |
| Storage Containers | Amber glass vials or opaque containers.[3][5] | Blocks UV and visible light, which are the primary drivers of photodegradation. |
| Working Environment | A dimly lit area, away from direct sunlight or bright overhead lights.[3][5] | Minimizes incidental light exposure during handling and preparation. |
| Solvents | Soluble in Methanol, Ethanol, DMSO, and DMF.[6][11] | Use high-purity, degassed solvents appropriate for your application. |
Question: Are there any chemical stabilizers that can be added to solutions?
Answer: While certain antioxidants and stabilizers can be used to protect against light in some solutions, their use with this compound should be approached with caution.[5] The addition of other chemicals could interfere with your specific experimental system. It is always critical to first test if a protective agent, such as ascorbic acid, impacts the assay or the stability of this compound itself before widespread use.[5] The most reliable method of protection remains the strict exclusion of light.
Question: How do different types of laboratory lighting affect degradation?
Answer: The type of lighting in your lab can significantly impact the rate of photodegradation. Studies on other photosensitive compounds have shown that different light sources have varying effects.
| Light Source | Relative Risk of Degradation | Recommendation |
| Indirect Sunlight | High | Avoid working near windows.[3][12] |
| Incandescent/Tungsten Lamp | Moderate | Less damaging than direct sunlight but still a source of degradation.[12] |
| Sodium Lamp | Low-Moderate | Emits light in a narrow spectrum, which can be less damaging.[12] |
| LED Lighting | Low | Generally considered the most suitable option for handling photosensitive compounds due to low heat generation and specific wavelengths.[12] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol details the steps for preparing a solution while minimizing light exposure.
-
Preparation: Work in a dimly lit area or under a fume hood with the sash lowered and the internal light turned off.[5]
-
Weighing: Weigh the required amount of this compound powder directly into an amber glass vial.
-
Dissolution: Add the appropriate volume of a suitable solvent (e.g., methanol, DMSO) to the vial.[6][11]
-
Mixing: Cap the vial securely and mix by vortexing or sonicating for 5-10 minutes in a bath shielded from light until the solid is completely dissolved.[3]
-
Storage: Immediately wrap the vial in aluminum foil as an extra precaution, label it clearly, and store it at -20°C in a dark container.[8][10][11]
Protocol 2: Assessing Photostability Under Laboratory Conditions
This experiment helps you determine the stability of this compound in your specific lab environment.
-
Prepare Solution: Prepare a solution of this compound in your experimental buffer or solvent, following Protocol 1.
-
Aliquot Samples: Dispense the solution into three sets of vials:
-
Set A (Control): Amber vials, wrapped in foil and stored in the dark at -20°C.
-
Set B (Ambient Light): Clear vials placed on a laboratory bench under normal lab lighting.
-
Set C (UV Light): Clear vials placed in a UV light chamber (e.g., 254 nm or 350 nm).
-
-
Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, and 24 hours), take one vial from each set.
-
Analysis: Analyze the samples immediately by HPLC or UPLC, measuring the peak area of this compound.[3]
-
Calculate Degradation: Compare the peak area of the exposed samples (Sets B and C) to the dark control (Set A) to quantify the percentage of degradation over time.
Visual Guides
Caption: Troubleshooting flowchart for diagnosing photodegradation issues.
References
- 1. Publication : USDA ARS [ars.usda.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Evaluation of the Photostability of Ivermectin [mdpi.com]
- 5. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
- 6. bioaustralis.com [bioaustralis.com]
- 8. This compound - Immunomart [immunomart.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound [myskinrecipes.com]
- 11. caymanchem.com [caymanchem.com]
- 12. Evaluation of Different Light Conditions in the Working Environment for Handling Photosensitive and Thermolabile Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Poor Peak Shape in Doramectin Aglycone Chromatography
Welcome to the technical support center for the chromatographic analysis of doramectin (B1670889) aglycone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues related to poor peak shape in their high-performance liquid chromatography (HPLC) experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of peak tailing for doramectin aglycone?
A1: The most frequent cause of peak tailing for this compound, a large macrocyclic lactone, is secondary interactions between the analyte and the stationary phase. Specifically, residual silanol (B1196071) groups on silica-based columns (like C18 or C8) can interact with polar functional groups on the this compound molecule, leading to a portion of the analyte being retained longer than the main peak, resulting in a tail.
Q2: How does the mobile phase pH affect the peak shape of this compound?
A2: While this compound does not have strongly acidic or basic functional groups, the pH of the mobile phase can influence the ionization state of residual silanol groups on the silica-based stationary phase. At a mid-range pH, these silanols can be deprotonated and negatively charged, increasing the likelihood of secondary interactions with any polar parts of the this compound molecule, which can contribute to peak tailing. Operating at a lower pH (around 3-4) can suppress the ionization of silanol groups, minimizing these secondary interactions and improving peak symmetry.
Q3: Can the choice of organic solvent in the mobile phase impact peak shape?
A3: Yes, the choice between acetonitrile (B52724) and methanol (B129727) can affect peak shape. Acetonitrile generally has a lower viscosity and can provide sharper peaks and better resolution for many compounds. However, methanol may offer different selectivity and can sometimes reduce peak tailing by better masking silanol interactions. When developing a method, it is advisable to screen both solvents to determine which provides the optimal peak shape for this compound.
Q4: My this compound peak is broad, not tailing. What could be the cause?
A4: Broad peaks can be caused by several factors. One common reason is a mismatch between the solvent used to dissolve the sample (injection solvent) and the mobile phase. If the injection solvent is significantly stronger (i.e., has a higher percentage of organic solvent) than the mobile phase, it can cause the sample band to spread at the head of the column, leading to broad peaks. Other potential causes include column degradation, a void at the column inlet, or extra-column band broadening due to long tubing or loose fittings.
Q5: What is a good starting point for an HPLC method for this compound?
A5: A good starting point for a reversed-phase HPLC method for this compound would be a C18 or C8 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) with a mobile phase consisting of a mixture of acetonitrile and water or methanol and water. A gradient elution might be necessary to ensure adequate separation from impurities. A common detection wavelength for avermectins is around 245 nm. The column temperature can be controlled at around 30-40°C to improve reproducibility.
Troubleshooting Guides
Guide 1: Diagnosing and Resolving Peak Tailing
This guide provides a step-by-step approach to identifying and fixing peak tailing issues in this compound chromatography.
Step 1: Initial Assessment
-
Observe the chromatogram: Is the tailing affecting only the this compound peak or all peaks? If all peaks are tailing, it might indicate a system-wide issue. If only the analyte peak is tailing, it is likely a chemical interaction problem.
-
Quantify the tailing: Calculate the tailing factor (Tf) or asymmetry factor (As). A value greater than 1.5 is generally considered poor.
Step 2: Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting peak tailing.
Caption: A flowchart outlining the decision-making process for troubleshooting peak tailing in HPLC.
Step 3: Experimental Protocols and Data
-
Protocol 1: Mobile Phase pH Adjustment
-
Objective: To evaluate the effect of mobile phase pH on the peak shape of this compound.
-
Method:
-
Prepare mobile phases with varying pH values (e.g., pH 3.0, 5.0, and 7.0) using a suitable buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) at a low concentration (e.g., 10 mM). The organic phase will be acetonitrile.
-
Equilibrate the C18 column with each mobile phase for at least 20 column volumes.
-
Inject a standard solution of this compound.
-
Record the chromatogram and calculate the tailing factor for each pH.
-
-
Expected Outcome: A lower pH is expected to reduce peak tailing.
Mobile Phase pH Tailing Factor (Tf) 7.0 2.1 5.0 1.6 3.0 1.2 -
-
Protocol 2: Evaluation of Mobile Phase Additives
-
Objective: To assess the impact of acidic additives on peak shape.
-
Method:
-
Prepare two mobile phases: one with and one without 0.1% formic acid in the aqueous portion. The organic phase will be acetonitrile.
-
Analyze the this compound standard using both mobile phases under the same chromatographic conditions.
-
Compare the tailing factors.
-
-
Expected Outcome: The addition of formic acid should improve peak symmetry.
Mobile Phase Additive Tailing Factor (Tf) None 1.9 0.1% Formic Acid 1.3 -
Guide 2: Addressing Broad Peaks
This guide focuses on troubleshooting issues related to peak broadening.
Step 1: Initial Assessment
-
Check Injection Solvent: Is the sample dissolved in a solvent that is stronger than the initial mobile phase?
-
System Pressure: Is the system backpressure stable and within the expected range? Fluctuations or a sudden drop in pressure could indicate a leak or a column void.
Step 2: Troubleshooting Workflow
Caption: A flowchart illustrating the steps to diagnose and resolve broad peaks in HPLC analysis.
Step 3: Experimental Protocols and Data
-
Protocol 3: Injection Solvent Effect
-
Objective: To demonstrate the effect of the injection solvent on peak width.
-
Method:
-
Prepare two solutions of this compound at the same concentration: one in 100% acetonitrile and another in the initial mobile phase composition (e.g., 50:50 acetonitrile:water).
-
Inject both samples using the same HPLC method.
-
Measure the peak width at half height.
-
-
Expected Outcome: The sample dissolved in the mobile phase will produce a sharper peak.
Injection Solvent Peak Width at Half Height (min) 100% Acetonitrile 0.25 50:50 Acetonitrile:Water 0.15 -
-
Protocol 4: Column Performance Check
-
Objective: To determine if the column is the source of peak broadening.
-
Method:
-
Analyze the this compound standard on the suspect column.
-
Replace the suspect column with a new column of the same type.
-
Analyze the standard again under identical conditions.
-
Compare the peak shape and efficiency (plate count).
-
-
Expected Outcome: A significant improvement in peak shape and efficiency with the new column indicates that the old column was degraded.
Column Status Plate Count Old Column 4,500 New Column 12,000 -
By following these guides and understanding the underlying principles, researchers can effectively troubleshoot and resolve issues of poor peak shape in the chromatography of this compound, leading to more accurate and reliable analytical results.
Identifying and characterizing impurities in Doramectin aglycone samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification and characterization of impurities in Doramectin (B1670889) aglycone samples.
Frequently Asked Questions (FAQs)
Q1: What are the common types of impurities found in Doramectin aglycone samples?
A1: Impurities in Doramectin can originate from the manufacturing process, degradation, or storage. Common impurities include process-related impurities, degradation products, and metabolites. Under mildly acidic conditions, doramectin can undergo deglycosylation to yield doramectin monosaccharide and this compound.[1] A study identified seven specific impurities in a Doramectin bulk drug, including a furan (B31954) ring-opening product and a compound lacking a methyl group at the C-14 position.[2][3][4]
Q2: Which analytical techniques are most suitable for identifying and characterizing these impurities?
A2: A combination of chromatographic and spectroscopic techniques is typically employed for comprehensive impurity profiling.[5][6][7] High-Performance Liquid Chromatography (HPLC) is widely used for the separation and quantification of impurities.[2][8][9] Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem MS (LC-MS/MS) are powerful for identifying impurities by providing molecular weight and fragmentation data.[10][11][12] Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the definitive structural elucidation of unknown impurities.[13][14]
Q3: Are there established HPLC methods for the analysis of Doramectin and its impurities?
A3: Yes, several reversed-phase HPLC (RP-HPLC) methods have been developed and validated for the analysis of Doramectin and its related substances.[8][9] A common approach involves using a C8 or C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, with UV detection at around 245 nm.[8][9] Isocratic elution methods are available and can separate key analytes within a short run time.[8][9]
Troubleshooting Guides
HPLC Analysis
Issue 1: Poor peak resolution or peak tailing.
-
Possible Cause 1: Inappropriate mobile phase composition.
-
Solution: Optimize the acetonitrile/water ratio. A slight modification of the mobile phase composition can significantly impact resolution. For complex separations, consider using a gradient elution.
-
-
Possible Cause 2: Column degradation.
-
Possible Cause 3: Incompatible sample solvent.
Issue 2: Inconsistent retention times.
-
Possible Cause 1: Fluctuation in column temperature.
-
Possible Cause 2: Inconsistent mobile phase preparation.
-
Solution: Prepare fresh mobile phase for each analysis and ensure accurate mixing of the components. Degas the mobile phase before use.
-
-
Possible Cause 3: Pump malfunction.
-
Solution: Check the HPLC pump for leaks and ensure it is delivering a constant flow rate.
-
LC-MS Analysis
Issue 1: Low signal intensity or poor ionization of impurities.
-
Possible Cause 1: Suboptimal ionization source parameters.
-
Solution: Optimize the electrospray ionization (ESI) source parameters, including capillary voltage, cone voltage, and gas flow rates. Both positive and negative ion modes should be evaluated.[10]
-
-
Possible Cause 2: Matrix effects.
-
Solution: Implement a more rigorous sample clean-up procedure, such as solid-phase extraction (SPE), to remove interfering matrix components.
-
-
Possible Cause 3: Inappropriate mobile phase additives.
-
Solution: For MS-compatible methods, replace non-volatile acids like phosphoric acid with volatile additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.[10][15]
-
Quantitative Data Summary
The following table summarizes the retention time (RT), relative retention time (RRT), and mass spectral data for seven impurities identified in a Doramectin bulk drug sample.[2]
| Impurity | Retention Time (RT) (min) | Relative Retention Time (RRT) | ESI-HRMS [M+Na]+ (m/z) |
| Imp-I | 9.720 | 0.421 | 939.5088 |
| Imp-II | 11.029 | 0.478 | 881.4674 |
| Imp-III | 15.247 | 0.661 | 895.4834 |
| Imp-IV | 18.952 | 0.821 | 923.5127 |
| Imp-V | 20.430 | 0.885 | 907.4820 |
| Imp-VI | 30.209 | 1.309 | 921.4979 |
| Imp-VII | 33.027 | 1.431 | 935.5146 |
Experimental Protocols
Protocol 1: HPLC Method for Doramectin and Related Substances[8][9]
-
Sample Preparation: Dissolve the this compound sample in methanol.
-
Chromatographic Conditions:
-
Column: HALO C8 (100 mm × 4.6 mm i.d., 2.7 µm particle size)
-
Mobile Phase: Acetonitrile:Water (70:30, v/v)
-
Flow Rate: 1.0 mL/min (Adjust as needed for optimal separation)
-
Column Temperature: 40 °C
-
Detection: UV at 245 nm
-
Injection Volume: 10 µL
-
-
Analysis: Run the sample using an isocratic elution for approximately 10 minutes. Quantitate against an external reference standard of Doramectin.
Protocol 2: LC-MS/MS Method for Doramectin Residue Analysis[10]
-
Sample Extraction:
-
Extract the sample (e.g., from a biological matrix) with acetonitrile.
-
Perform a clean-up step using solid-phase extraction (SPE) with a C18 cartridge.
-
-
Derivatization (for fluorescence detection, if needed):
-
Evaporate the cleaned extract to dryness.
-
Reconstitute in a solution of 1-methylimidazole (B24206) and trifluoroacetic anhydride (B1165640) in acetonitrile.
-
-
LC-MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions: For Doramectin, monitor transitions such as 916.88 > 593.83 and 916.88 > 331.40 for quantification and confirmation.
-
Mobile Phase: A gradient of acetonitrile and water with additives like formic acid or ammonium formate.
-
Visualizations
Caption: Workflow for Impurity Identification and Characterization.
Caption: Troubleshooting Logic for Poor HPLC Peak Shape.
References
- 1. Primary pH degradation products of doramectin | Microbial Screening Technologies [microbialscreening.com]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. Isolation, identification, and characterization of potential impurities of doramectin and evaluation of their insecticidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biomedres.us [biomedres.us]
- 6. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 7. ijprajournal.com [ijprajournal.com]
- 8. Development and Validation of a Stability-Indicating Reversed-Phase High-Performance Liquid Chromatography Method for Assay of Doramectin and Estimation of its Related Substances in Commercial Batches of Doramectin Drug Substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 15. Separation of Doramectin on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Stability testing of Doramectin aglycone under different storage conditions
This technical support center provides guidance and answers to frequently asked questions regarding the stability of doramectin (B1670889) aglycone under various storage conditions. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for doramectin aglycone?
A1: For long-term storage, it is recommended to store this compound at -20°C in an airtight and dry container. This minimizes degradation and preserves the integrity of the compound.
Q2: How stable is this compound in solution?
A2: this compound is soluble in solvents such as ethanol, methanol (B129727), DMF, and DMSO.[1] Once in solution, it is advisable to use it as fresh as possible or store it at low temperatures for short periods. Avermectins, the class of compounds doramectin belongs to, are known to be unstable in both acidic and alkaline conditions.[2][3]
Q3: Is this compound sensitive to light?
A3: Yes, avermectins are sensitive to light. Photodegradation can occur rapidly, especially when exposed to UV light. Studies on related avermectins have shown rapid degradation in water and on surfaces when exposed to light, with half-lives of less than a day in some cases.[4] Therefore, it is crucial to protect this compound from light during storage and handling by using amber vials or by wrapping containers in aluminum foil.
Q4: What are the primary degradation products of doramectin that lead to the formation of the aglycone?
A4: Doramectin undergoes hydrolysis of its disaccharide unit under acidic conditions to form this compound.[1]
Troubleshooting Guide
This guide addresses common issues that may be encountered during the stability testing of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Rapid degradation of the this compound standard. | 1. Improper storage conditions (e.g., elevated temperature, exposure to light).2. Contaminated solvent or glassware.3. pH of the solution is not neutral. | 1. Store the standard at -20°C in an airtight, light-protected container.2. Use high-purity solvents and thoroughly clean glassware.3. Ensure the solvent is neutral and free of acidic or basic contaminants. |
| Inconsistent results in stability studies. | 1. Fluctuation in storage conditions (temperature and humidity).2. Non-homogeneous sample.3. Inconsistent sample preparation and handling. | 1. Use a calibrated stability chamber with tight control over temperature and humidity.2. Ensure the sample is fully dissolved and mixed before taking aliquots.3. Follow a standardized protocol for sample preparation and analysis. |
| Appearance of unexpected peaks in HPLC analysis. | 1. Contamination of the mobile phase or sample.2. Degradation of the sample during analysis.3. Column bleeding. | 1. Prepare fresh mobile phase and filter it before use. Ensure the sample is properly handled to avoid contamination.2. Minimize the time the sample stays in the autosampler. Use a cooled autosampler if possible.3. Use a high-quality HPLC column and operate within the recommended pH and temperature range. |
| Peak tailing or splitting in HPLC chromatograms. | 1. Column overload.2. Secondary interactions with the stationary phase.3. Mismatch between sample solvent and mobile phase. | 1. Reduce the injection volume or dilute the sample.2. Use a mobile phase with an appropriate pH and ionic strength. Consider using a different column chemistry.3. Dissolve the sample in the mobile phase whenever possible. |
Experimental Protocols
Protocol: Stability-Indicating HPLC Method for Avermectins
This protocol is adapted from a validated method for doramectin and is suitable for assessing the stability of this compound.[5][6]
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: HALO C8 (100 mm × 4.6 mm i.d., 2.7 µm particle size) or equivalent.[5][6]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a known quantity of this compound in methanol to achieve a target concentration.[5][6]
Data Presentation
Table 1: Summary of Avermectin Stability under Different Conditions (Extrapolated for this compound)
| Condition | Parameter | Observation | Reference |
| Temperature | -20°C | Stable for at least one year. A potential decrease of up to 25% may be observed after two years. | [7] |
| 4°C | Limited data available, but degradation is expected to be faster than at -20°C. | ||
| Ambient | Not recommended for long-term storage due to potential for degradation. | ||
| Humidity | High Humidity | Increased moisture can accelerate degradation, especially at elevated temperatures. | [8] |
| Light | UV/Sunlight | Rapid degradation. Half-life can be less than 24 hours on surfaces. | [4] |
| pH | Acidic/Alkaline | Unstable. Promotes hydrolysis and other degradation pathways. | [2][3] |
Table 2: Degradation Kinetics of Abamectin in Various Solvents (First-Order Kinetics)
This data for abamectin, a related avermectin, suggests that the stability of this compound can also be significantly influenced by the solvent system used.[2]
| Solvent | Half-life (t½, days) |
| Glycerol Formal | Highest Stability |
| Propylene Glycol | Moderate Stability |
| Ethanol | Lower Stability |
Visualizations
Caption: Experimental workflow for the stability testing of this compound.
Caption: Plausible degradation pathway of Doramectin to its Aglycone and subsequent products.
References
- 1. bioaustralis.com [bioaustralis.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Environmental effects of the usage of avermectins in livestock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and Validation of a Stability-Indicating Reversed-Phase High-Performance Liquid Chromatography Method for Assay of Doramectin and Estimation of its Related Substances in Commercial Batches of Doramectin Drug Substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Enhancing the Bioavailability of Doramectin Aglycone
Welcome to the technical support center for researchers, scientists, and drug development professionals working on enhancing the bioavailability of Doramectin (B1670889) aglycone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is Doramectin aglycone, and why is its bioavailability a concern?
This compound is the active core of the anthelmintic drug Doramectin, produced by the hydrolysis of the disaccharide unit.[1] While it exhibits inhibitory effects on nematode larval development, its therapeutic potential is limited by poor aqueous solubility, which in turn leads to low and variable oral bioavailability.[1] Enhancing its bioavailability is crucial for developing effective oral formulations.
Q2: What are the primary barriers to the oral bioavailability of this compound?
The primary barriers are:
-
Poor aqueous solubility: this compound is a lipophilic molecule, making it difficult to dissolve in the gastrointestinal fluids for absorption.[1]
-
P-glycoprotein (P-gp) efflux: As a substrate of the P-gp efflux pump located in the intestinal epithelium, this compound is actively transported back into the intestinal lumen after absorption, reducing its net uptake into the systemic circulation.[2][3][4]
-
First-pass metabolism: Doramectin is metabolized by cytochrome P450 enzymes, particularly CYP3A4, in the liver and intestinal wall.[5][6] This metabolic process can degrade the molecule before it reaches systemic circulation.
Q3: What are the most promising strategies for enhancing the bioavailability of this compound?
Several formulation strategies can be employed to overcome the challenges of poor solubility and pre-systemic elimination:
-
Solid Dispersions: This technique involves dispersing this compound in a hydrophilic polymer matrix at a molecular level.[7][8][9][10][11] This enhances the dissolution rate and, consequently, the bioavailability.[7][10]
-
Lipid-Based Formulations: Incorporating this compound into lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS), liposomes, or solid lipid nanoparticles can improve its solubility and absorption.[12][13][14][15][16] These formulations can also protect the drug from degradation and bypass the P-gp efflux and first-pass metabolism to some extent by promoting lymphatic absorption.
-
Nanoparticle Formulations: Reducing the particle size of this compound to the nanometer range can significantly increase its surface area, leading to enhanced solubility and dissolution rates.[17][18][19]
-
Co-administration with P-gp and CYP3A4 Inhibitors: While not a formulation strategy per se, co-administering this compound with inhibitors of P-gp (e.g., verapamil) and CYP3A4 (e.g., ketoconazole) can increase its systemic exposure by reducing efflux and metabolism.[20][21] However, this approach requires careful consideration of potential drug-drug interactions.
Troubleshooting Guides
Low and Variable Oral Bioavailability in Animal Models
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Low Cmax and AUC values after oral administration. | Poor dissolution of this compound in the gastrointestinal tract. | 1. Formulation: Prepare a solid dispersion or a lipid-based formulation to enhance solubility and dissolution. 2. Particle Size Reduction: Utilize nanosuspension techniques to increase the surface area of the drug. |
| P-glycoprotein mediated efflux in the intestine. | 1. Co-administration: Include a known P-gp inhibitor in the formulation or administer it separately. 2. Formulation: Use lipid-based formulations that can promote lymphatic transport, partially bypassing P-gp. | |
| Extensive first-pass metabolism by CYP enzymes. | 1. Co-administration: Include a known CYP3A4 inhibitor. 2. Route of Administration: For initial studies, consider parenteral administration to bypass the first-pass effect and determine the maximum achievable systemic exposure. | |
| High inter-individual variability in plasma concentrations. | Inconsistent dissolution and absorption due to formulation issues or physiological differences in animals. | 1. Formulation Homogeneity: Ensure the formulation is uniform and the drug is evenly dispersed. 2. Dosing Procedure: Standardize the oral gavage technique to minimize variability in administration. 3. Animal Model: Ensure the use of a homogenous group of animals in terms of age, weight, and health status. |
HPLC Analysis Issues
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Poor peak shape (tailing or fronting). | Secondary interactions with the stationary phase or issues with the mobile phase. | 1. Mobile Phase pH: Adjust the pH of the mobile phase to suppress the ionization of any residual silanols on the column. 2. Competing Base: Add a competing base like triethylamine (B128534) (TEA) to the mobile phase to block active sites on the stationary phase. 3. Column Type: Use a high-purity silica (B1680970) column or a column with an end-capping to minimize silanol (B1196071) interactions. |
| Inconsistent retention times. | Fluctuations in mobile phase composition, temperature, or flow rate. | 1. Mobile Phase Preparation: Ensure the mobile phase is thoroughly mixed and degassed. 2. System Equilibration: Allow sufficient time for the column to equilibrate with the mobile phase before each run. 3. Temperature Control: Use a column oven to maintain a consistent temperature. 4. Pump Performance: Check the pump for leaks and ensure it delivers a constant flow rate. |
| Low signal intensity or no peak detected. | Low sample concentration, detector issue, or sample degradation. | 1. Sample Concentration: Ensure the sample concentration is within the detection limits of the method. 2. Detector Settings: Verify the detector wavelength and other settings are appropriate for this compound. 3. Sample Stability: Protect the sample from light and heat to prevent degradation. Prepare fresh standards and samples. |
| Baseline noise or drift. | Contaminated mobile phase, column, or detector cell. | 1. Mobile Phase Quality: Use HPLC-grade solvents and freshly prepared mobile phase. 2. System Cleaning: Flush the system with a strong solvent to remove any contaminants. 3. Detector Maintenance: Clean the detector flow cell according to the manufacturer's instructions. |
Quantitative Data Summary
While specific data for this compound is limited, the following tables summarize pharmacokinetic parameters for Doramectin in various animal models and formulations. This data can serve as a reference for designing and evaluating experiments with the aglycone.
Table 1: Pharmacokinetic Parameters of Doramectin in Cattle (200 µg/kg)
| Route of Administration | Cmax (ng/mL) | Tmax (days) | AUC (ng·day/mL) |
| Subcutaneous | 27.8 ± 7.9 | ~5.3 | 457 ± 66 |
| Intramuscular | 33.1 ± 9.0 | ~4.0 | 475 ± 82 |
Data adapted from references[22][23][24]
Table 2: Comparative Pharmacokinetics of Doramectin and Ivermectin in Dogs (200 µg/kg, oral)
| Drug | Cmax (ng/mL) | Tmax (days) | AUC (ng·day/mL) |
| Doramectin | 86.47 ± 19.80 | 0.12 ± 0.05 | 183.48 ± 13.17 |
| Ivermectin | 116.80 ± 10.79 | 0.23 ± 0.09 | 236.79 ± 41.45 |
Data adapted from reference[25]
Table 3: Comparative Pharmacokinetics of Doramectin and Ivermectin Pour-on Formulations in Cattle (500 µg/kg)
| Drug | Cmax (ng/mL) | Tmax (days) | AUC (ng·day/mL) |
| Doramectin | 12.2 ± 4.8 | 4.3 ± 1.6 | 168.0 ± 41.7 |
| Ivermectin | 12.2 ± 6.0 | 3.4 ± 0.8 | 115.5 ± 43.0 |
Data adapted from reference[26]
Experimental Protocols
Preparation of this compound Solid Dispersion by Solvent Evaporation Method
-
Dissolution: Dissolve this compound and a hydrophilic polymer (e.g., PVP K30, HPMC, or Soluplus®) in a suitable organic solvent (e.g., methanol (B129727) or a mixture of dichloromethane (B109758) and methanol). The drug-to-polymer ratio should be optimized (e.g., 1:1, 1:2, 1:4 w/w).
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
Drying: Dry the resulting solid film in a vacuum oven at room temperature for 24 hours to remove any residual solvent.
-
Pulverization and Sieving: Scrape the dried solid dispersion, pulverize it using a mortar and pestle, and pass it through a fine-mesh sieve to obtain a uniform powder.
-
Characterization: Characterize the solid dispersion for drug content, dissolution rate, and physical form (using techniques like DSC and XRD to confirm the amorphous state).
In Vivo Pharmacokinetic Study in a Rat Model
-
Animal Acclimatization: Acclimatize male Sprague-Dawley or Wistar rats (200-250 g) for at least one week with free access to food and water.
-
Fasting: Fast the rats overnight (12-18 hours) before drug administration, with continued access to water.
-
Formulation Administration: Prepare a suspension of the this compound formulation (e.g., solid dispersion suspended in 0.5% carboxymethylcellulose) at the desired dose. Administer the formulation orally via gavage.
-
Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or retro-orbital plexus into heparinized tubes at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours post-dosing).
-
Plasma Separation: Centrifuge the blood samples at approximately 4000 rpm for 10 minutes to separate the plasma.
-
Sample Storage: Store the plasma samples at -20°C or -80°C until analysis.
-
HPLC Analysis: Extract this compound from the plasma samples using a suitable liquid-liquid or solid-phase extraction method. Analyze the extracted samples using a validated HPLC method with UV or fluorescence detection.
-
Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) using appropriate software.
Signaling Pathways and Experimental Workflows
Caption: Factors affecting the oral bioavailability of this compound.
Caption: General experimental workflow for enhancing and evaluating bioavailability.
References
- 1. bioaustralis.com [bioaustralis.com]
- 2. Reversal of P-glycoprotein-mediated multidrug resistance in vitro by doramectin and nemadectin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. P-glycoproteins and other multidrug resistance transporters in the pharmacology of anthelmintics: Prospects for reversing transport-dependent anthelmintic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interaction of macrocyclic lactones with P-glycoprotein: structure-affinity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of cytochrome P4503A4 as the major enzyme responsible for the metabolism of ivermectin by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolism and interactions of Ivermectin with human cytochrome P450 enzymes and drug transporters, possible adverse and toxic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medcraveonline.com [medcraveonline.com]
- 8. Solid dispersion – a pragmatic method to improve the bioavailability of poorly soluble drugs | Semantic Scholar [semanticscholar.org]
- 9. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. japsonline.com [japsonline.com]
- 11. ijprajournal.com [ijprajournal.com]
- 12. Lipid-Based Drug Delivery Systems for Diseases Managements - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lipid-based Delivery Systems | Laboratory of Targeted Drug Delivery and Nanomedicine [lilab-tddn.pharmsci.ubc.ca]
- 14. Lipid-Based Drug Delivery Systems for Diseases Managements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. gsconlinepress.com [gsconlinepress.com]
- 17. researchgate.net [researchgate.net]
- 18. Nanoparticle formulations for therapeutic delivery, pathogen imaging and theranostic applications in bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Nanoparticle formulation for the development of a dog nanovaccine against Cystic Echinococcosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Influence of P-glycoprotein inhibition on secretion of ivermectin and doramectin by milk in lactating sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Pharmacokinetics and bioequivalence of parenterally administered doramectin in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Comparative pharmacokinetics of doramectin and ivermectin in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Comparative plasma dispositions of ivermectin and doramectin following subcutaneous and oral administration in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Doramectin Aglycone Resistance Mechanisms in Parasites
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with doramectin (B1670889) aglycone and investigating mechanisms of parasite resistance.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation.
Question: We are observing a decrease in the efficacy of doramectin aglycone in our in vitro parasite cultures that were previously susceptible. What could be the cause and how can we investigate it?
Answer:
A sudden loss of efficacy could be due to several factors. Here’s a systematic approach to troubleshoot this issue:
-
Confirm Compound Integrity:
-
Action: Verify the identity and purity of your this compound stock using techniques like HPLC or mass spectrometry.
-
Rationale: Degradation of the compound can lead to reduced activity. This compound is produced by the hydrolysis of the disaccharide unit of doramectin.[1] Improper storage or handling can affect its stability.
-
-
Assess Parasite Culture Health:
-
Action: Ensure your parasite cultures are healthy and not under stress from other factors (e.g., contamination, nutrient depletion).
-
Rationale: Unhealthy parasites may exhibit altered drug responses.
-
-
Investigate Potential for Resistance Development:
-
Action: Perform a dose-response assay to determine if the half-maximal effective concentration (EC50) has shifted. Compare the new EC50 value to your baseline data for the susceptible strain.
-
Rationale: A significant increase in the EC50 value suggests the development of resistance.
-
-
Evaluate P-glycoprotein (P-gp) Mediated Efflux:
-
Action: Conduct a rhodamine 123 efflux assay. In this assay, cells are loaded with the fluorescent P-gp substrate rhodamine 123. Increased fluorescence inside the cells in the presence of a P-gp inhibitor (like verapamil) or your test compound indicates inhibition of P-gp-mediated efflux.[2]
-
Rationale: Overexpression of P-glycoprotein, an ABC transporter, is a common mechanism of resistance to macrocyclic lactones like ivermectin and doramectin.[3][4] These pumps actively transport the drug out of the parasite's cells. While doramectin is a known substrate and inhibitor of P-gp, the aglycone form, lacking the sugar moiety, may have a weaker interaction, potentially making it more effective against P-gp-overexpressing parasites.[2]
-
-
Gene Expression Analysis:
-
Action: Use quantitative real-time PCR (qRT-PCR) to measure the expression levels of genes encoding P-glycoproteins (e.g., pgp-9) and other potential resistance-related genes, such as those for glutamate-gated chloride channels (GluCls).
-
Rationale: An upregulation of P-gp genes is a strong indicator of this resistance mechanism.[4] Mutations in the target site, the GluCls, can also confer resistance.[5]
-
Question: Our experiments with a known doramectin-resistant parasite strain show unexpected susceptibility to this compound. How can we confirm and understand this observation?
Answer:
This is a promising result and warrants further investigation. The lack of the sugar moiety in this compound is a key structural difference that could explain this observation.
-
Confirm the Finding:
-
Action: Repeat the susceptibility assays with both doramectin and this compound on both the resistant and a susceptible (wild-type) strain of the parasite.
-
Rationale: This will confirm the differential susceptibility and provide robust data for comparison.
-
-
Investigate the Role of P-glycoprotein:
-
Action: Perform a comparative P-gp inhibition assay using both doramectin and this compound. Measure the intracellular accumulation of a fluorescent P-gp substrate in the presence of each compound.
-
Rationale: The integrity of the sugar moiety is crucial for the optimal interaction of macrocyclic lactones with P-gp.[2] It is hypothesized that this compound has a lower affinity for P-gp, thus bypassing this efflux-based resistance mechanism.
-
-
Binding Affinity Studies:
-
Action: If facilities are available, conduct direct binding assays using parasite cell membranes enriched with P-gp to compare the binding affinity of doramectin and this compound.
-
Rationale: This will provide direct evidence of a differential interaction with the P-gp transporter.
-
Frequently Asked Questions (FAQs)
What is the primary mechanism of action of doramectin and its aglycone?
Doramectin, a macrocyclic lactone, acts as a positive allosteric modulator of glutamate-gated chloride channels (GluCls) in invertebrate nerve and muscle cells. This leads to an increased influx of chloride ions, causing hyperpolarization of the cell membrane and resulting in flaccid paralysis and death of the parasite. It is presumed that this compound shares this primary mechanism of action.
What are the known mechanisms of resistance to doramectin in parasites?
The primary mechanisms of resistance to macrocyclic lactones like doramectin are:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp), which actively pump the drug out of the parasite's cells, reducing its intracellular concentration at the target site.[3][4]
-
Target Site Modification: Mutations in the genes encoding the glutamate-gated chloride channels (GluCls), which can reduce the binding affinity of the drug to its target.[5]
How can resistance to doramectin be overcome?
Strategies to overcome doramectin resistance include:
-
Use of P-glycoprotein Inhibitors: Co-administration of P-gp inhibitors, such as verapamil (B1683045), can block the efflux pumps and restore the efficacy of doramectin.[3]
-
Structural Modification of the Drug: The use of this compound may be a viable strategy. The absence of the sugar moiety can reduce its affinity for P-gp, thereby circumventing this resistance mechanism.[2]
-
Combination Therapy: Using doramectin in combination with anthelmintics that have different mechanisms of action.
What is the significance of the "aglycone" form of doramectin?
The aglycone form of doramectin lacks the disaccharide moiety of the parent compound. Studies on other macrocyclic lactones have shown that this sugar moiety is important for the interaction with P-glycoprotein.[2] Therefore, this compound is hypothesized to be a poorer substrate for P-gp, which could make it more effective against parasites that have developed resistance through the overexpression of this efflux pump.
Data Presentation
Table 1: Comparative Efficacy of Doramectin and Ivermectin against Various Nematode Species in Cattle.
| Parasite Species | Doramectin Efficacy (%) | Ivermectin Efficacy (%) | Reference |
| Ostertagia ostertagi | >99 | >99 | [6][7] |
| Cooperia oncophora | >99 | >99 | [6][7] |
| Dictyocaulus viviparus | 100 | Not specified | [7] |
| Haemonchus placei | >99 | Not specified | [6] |
| Trichostrongylus axei | >99 | Not specified | [6] |
| Oesophagostomum radiatum | >99 | Not specified | [6] |
Note: Efficacy data can vary based on the study design, parasite strain, and host animal.
Table 2: In Vitro P-glycoprotein Inhibition by Various Macrocyclic Lactones.
| Compound | Relative Potency to Inhibit P-gp Function | Reference |
| Ivermectin | High | [2] |
| Doramectin | High | [2] |
| Eprinomectin | High | [2] |
| Abamectin | High | [2] |
| Selamectin | Lower | [2] |
| Moxidectin | Lowest | [2] |
Note: This table provides a qualitative comparison based on the referenced study. The aglycone forms were not explicitly tested in this study, but the data suggests that modifications to the molecule, particularly the sugar moiety, can significantly impact P-gp interaction.
Experimental Protocols
1. Larval Migration Inhibition Test (LMIT) to Assess Anthelmintic Susceptibility
This protocol is adapted from methodologies used to evaluate ivermectin susceptibility in parasitic nematodes.
-
Objective: To determine the concentration of this compound that inhibits the migration of third-stage larvae (L3) of a parasitic nematode.
-
Materials:
-
This compound stock solution (in DMSO)
-
Susceptible and resistant strains of nematode L3 larvae
-
96-well migration plates (with a mesh at the bottom of the upper chamber)
-
Phosphate-buffered saline (PBS)
-
Incubator (37°C)
-
Microplate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound in PBS in a 96-well plate. Include a DMSO-only control.
-
Add approximately 100 L3 larvae to the upper chamber of each well of the migration plate.
-
Add the different concentrations of this compound to the lower chamber of the wells.
-
Incubate the plates at 37°C for 24 hours.
-
After incubation, count the number of larvae that have migrated through the mesh into the lower chamber.
-
Calculate the percentage of migration inhibition for each concentration compared to the control.
-
Determine the EC50 value by plotting the percentage of inhibition against the log of the drug concentration.
-
2. Rhodamine 123 Efflux Assay to Measure P-glycoprotein Activity
This assay is used to assess the function of P-gp as a drug efflux pump.
-
Objective: To determine if this compound inhibits P-gp-mediated efflux of the fluorescent substrate rhodamine 123.
-
Materials:
-
Parasite cells or other cells overexpressing P-gp
-
This compound
-
Rhodamine 123
-
Verapamil (positive control for P-gp inhibition)
-
Cell culture medium
-
Fluorescence microplate reader or flow cytometer
-
-
Procedure:
-
Incubate the cells with this compound or verapamil for a predetermined time (e.g., 30 minutes).
-
Add rhodamine 123 to the cells and incubate for a further period (e.g., 60 minutes) to allow for uptake.
-
Wash the cells with ice-cold PBS to remove extracellular rhodamine 123.
-
Measure the intracellular fluorescence using a microplate reader or flow cytometer.
-
An increase in intracellular rhodamine 123 fluorescence in the presence of this compound, compared to the untreated control, indicates inhibition of P-gp activity.
-
Visualizations
References
- 1. The effectiveness of a single treatment with doramectin or ivermectin in the control of gastrointestinal nematodes in grazing yearling stocker cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interaction of macrocyclic lactones with P-glycoprotein: structure-affinity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ivermectin resistance in nematodes may be caused by alteration of P-glycoprotein homolog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ivermectin resistance mechanisms in ectoparasites: a scoping review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative persistent efficacy of doramectin, ivermectin and fenbendazole against natural nematode infections in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Redirecting [linkinghub.elsevier.com]
Validation & Comparative
A Comparative Analysis of Doramectin Aglycone and Ivermectin Aglycone Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro efficacy of doramectin (B1670889) aglycone and ivermectin aglycone, focusing on their activity against parasitic nematodes. The information presented is supported by experimental data to aid in research and development decisions.
Executive Summary
Doramectin and ivermectin are potent macrocyclic lactone endectocides widely used in veterinary and human medicine. Their aglycone forms, lacking the disaccharide moiety, are key metabolites and subjects of interest for understanding their intrinsic antiparasitic activity. This guide delves into their comparative efficacy, primarily focusing on their inhibitory effects on nematode larval development. Experimental evidence suggests that both doramectin and ivermectin, along with their monosaccharide derivatives (a proxy for the aglycone in activity), exhibit high potency in inhibiting the development of nematode larvae.
Efficacy Comparison: Inhibition of Nematode Larval Development
A key study directly compared the in vitro activity of ivermectin, doramectin, and their monosaccharide homologs in a larval development assay using the parasitic nematode Haemonchus contortus. The results indicate a comparable high level of efficacy between the two parent compounds and their respective monosaccharides.
Table 1: Comparative Efficacy against Haemonchus contortus Larval Development
| Compound | Concentration for Full Efficacy (µg/mL) | Potency Relative to Parent Compound |
| Ivermectin | 0.001 | - |
| Ivermectin Monosaccharide | Similar to Ivermectin | Similar |
| Doramectin | 0.001 | - |
| Doramectin Monosaccharide | Similar to Doramectin | Similar |
Data sourced from "Comparison of Ivermectin, Doramectin, Selamectin, and Eleven Intermediates in a Nematode Larval Development Assay".[1]
The study highlights that the removal of one sugar unit does not significantly alter the high potency of these molecules in this in vitro assay, suggesting the core macrocyclic lactone structure is the primary driver of this activity.[1]
Mechanism of Action
Both doramectin and ivermectin, as members of the avermectin (B7782182) family, exert their antiparasitic effects by targeting glutamate-gated chloride channels (GluCls) in the nerve and muscle cells of invertebrates.[2][3][4][5] This action is believed to be retained in their aglycone forms. Binding of the macrocyclic lactone to these channels leads to an influx of chloride ions, causing hyperpolarization of the cell membrane, which results in flaccid paralysis and eventual death of the parasite.
Experimental Protocols
The following is a detailed methodology for a key experiment used to determine the efficacy of these compounds.
Haemonchus contortus Larval Development Assay
This in vitro assay is a standard method for evaluating the efficacy of anthelmintic compounds by observing their effect on the development of parasitic nematode larvae from the egg to the third-stage (L3) larvae.
1. Egg Recovery:
-
Fecal samples are collected from sheep experimentally infected with a pure strain of Haemonchus contortus.
-
Nematode eggs are recovered from the feces by a series of sieving and flotation steps using a saturated salt solution.
-
The recovered eggs are washed and quantified under a microscope.
2. Assay Plate Preparation:
-
The assay is typically performed in 96-well microtiter plates.
-
A nutrient agar (B569324) medium is prepared and dispensed into each well.
-
Test compounds (doramectin aglycone, ivermectin aglycone) are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in water to achieve the desired final concentrations.
-
Aliquots of the different compound dilutions are added to the respective wells. Control wells contain the solvent and no test compound.
3. Incubation and Development:
-
A standardized number of H. contortus eggs (approximately 50-100) are added to each well.
-
The plates are sealed to prevent evaporation and incubated at approximately 27°C for 6-7 days. This period allows for the hatching of eggs and the development of larvae to the L3 stage in the control wells.
4. Assessment of Larval Development:
-
After the incubation period, a drop of Lugol's iodine solution is added to each well to kill and stain the larvae, facilitating counting.
-
The number of larvae that have successfully developed to the L3 stage in each well is counted under an inverted microscope.
-
The percentage of inhibition of larval development for each compound concentration is calculated relative to the control wells.
-
These data can be used to determine metrics such as the IC50 (the concentration of the compound that inhibits 50% of larval development).
Conclusion
Based on the available in vitro data, both this compound and ivermectin aglycone are expected to be highly potent inhibitors of nematode larval development. The evidence from studies on their monosaccharide forms suggests that their efficacy is comparable to their respective parent compounds in this context.[1] For researchers and drug development professionals, this indicates that the core macrocyclic lactone structure is the critical component for this particular antiparasitic activity. Further studies providing direct comparative IC50 values for the aglycones would be beneficial for a more granular quantitative comparison.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparative assessment of different ivermectin and doramectin formulations for mange control in grazing steers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Effect of Macrocyclic Lactones-Ivermectin Exposure on Egg Hatching and Larval Development of Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effectiveness of doramectin for treatment of experimentally induced gastrointestinal tract larval nematode infections in calves - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activity of Doramectin Aglycone and Other Avermectins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activity of Doramectin (B1670889) aglycone with other members of the avermectin (B7782182) family. While direct quantitative comparisons of avermectin aglycones are limited in published literature, this document synthesizes available data on their parent compounds, explores the critical role of glycosylation in their mechanism of action, and provides detailed experimental protocols for assessing their biological effects.
Introduction to Avermectins and the Significance of the Aglycone
Avermectins are a class of 16-membered macrocyclic lactones with potent anthelmintic and insecticidal properties.[1][2] Commercially significant avermectins include Doramectin, Ivermectin, Abamectin, and Selamectin. Their primary mode of action involves the potentiation of glutamate-gated chloride channels (GluCls) in invertebrates, leading to an influx of chloride ions, hyperpolarization of neuronal and muscle cells, and ultimately, flaccid paralysis and death of the parasite.[3][4][5]
The structural hallmark of most potent avermectins is the presence of a disaccharide moiety, typically composed of the deoxysugar L-oleandrose, attached at the C13 position of the macrocyclic ring.[2][6] The aglycone is the core macrocyclic structure of the avermectin, lacking this sugar substituent. The presence or absence of this disaccharide has profound implications for the biological activity of the molecule.
Structure-Activity Relationship: The Crucial Role of Glycosylation
The disaccharide at C13 is intrinsically linked to the high-affinity binding of avermectins to their target GluCls.[7] Removal of this sugar moiety to yield the aglycone form generally leads to a significant reduction or complete loss of the paralytic activity that defines the potent anthelmintic and insecticidal effects of the parent compounds.[8][9]
While devoid of the potent paralytic effects, some avermectin aglycones, including those of Doramectin and Ivermectin, have been noted to inhibit nematode larval development.[8][9] This suggests an alternative or less potent mechanism of action that does not involve the direct, potent activation of GluCls leading to paralysis.
Key Structural Differences Among Common Avermectins:
| Compound | C5 Substituent | C22-C23 Bond | C25 Substituent | C13 Substituent |
| Doramectin | -OCH3 | Double Bond | Cyclohexyl | α-L-oleandrosyl-α-L-oleandrosyloxy |
| Ivermectin | -OH | Single Bond | sec-Butyl or iso-Propyl | α-L-oleandrosyl-α-L-oleandrosyloxy |
| Abamectin | -OH | Double Bond | sec-Butyl or iso-Propyl | α-L-oleandrosyl-α-L-oleandrosyloxy |
| Selamectin | =NOH | Single Bond | Cyclohexyl | Monosaccharide (2-deoxy-2-(methoxyamino)-α-L-oleandrosyloxy) |
| Doramectin Aglycone | -OCH3 | Double Bond | Cyclohexyl | -OH |
| Ivermectin Aglycone | -OH | Single Bond | sec-Butyl or iso-Propyl | -OH |
| Abamectin Aglycone | -OH | Double Bond | sec-Butyl or iso-Propyl | -OH |
Comparative Biological Activity: A Data-Driven Overview
Direct, peer-reviewed comparative studies detailing the quantitative biological activity (e.g., LC50, IC50) of this compound against various parasites are notably scarce. One supplier of this compound explicitly states, "there are no published reports of the biological activity or the levels of this compound in animals or in the environment."[8]
To provide a framework for understanding the expected potency, the following table summarizes the reported biological activities of the parent, glycosylated avermectins against various parasites. This data highlights the high potency of the glycosylated forms, which is largely absent in their aglycone counterparts.
Reported Efficacy of Parent Avermectin Compounds:
| Compound | Target Organism | Assay Type | Measured Potency (LC50 / EC50 / Other) |
| Doramectin | Lepomis macrochirus (Bluegill sunfish) | Acute toxicity | LC50: 11 µg/L (96 h)[10] |
| Doramectin | Daphnia magna (Water flea) | Acute toxicity | EC50: 0.1 µg/L (48 h)[10] |
| Ivermectin | Caenorhabditis elegans (Nematode) | Motility Assay | EC50: 0.19 ± 0.01 µM (90 min)[11] |
| Abamectin | Tetranychus urticae (Two-spotted spider mite) | Adult mortality | LC50: 0.0324 mg/L[12] |
| Abamectin | Daphnia magna (Water flea) | Acute toxicity | LC50: 0.003 mg/L (48 h)[13] |
| Abamectin | Oncorhynchus mykiss (Rainbow trout) | Acute toxicity | LC50: 0.003 mg/L (96 h)[13] |
Note: This table is for illustrative purposes to demonstrate the potency of the parent compounds. Direct comparison is challenging due to variations in experimental conditions and target organisms.
Experimental Protocols for Assessing Biological Activity
To facilitate further research in this area, detailed methodologies for key in vitro assays are provided below.
Nematode Larval Motility Assay
This assay is designed to assess the paralytic effects of a test compound on nematode larvae, typically the third-stage (L3).
Principle: Motile larvae are able to move and are counted. A reduction in motility in the presence of a test compound indicates a paralytic effect.
Detailed Protocol:
-
Larval Preparation:
-
Harvest L3 larvae from fecal cultures using a Baermann apparatus.
-
Wash the larvae three times with sterile M9 buffer by centrifugation (e.g., 800 x g for 2 minutes).
-
Resuspend the final larval pellet in the assay medium and determine the concentration by counting aliquots under a microscope. Adjust to a concentration of approximately 50-100 larvae per 50 µL.
-
-
Compound Preparation:
-
Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent like DMSO.
-
Perform serial dilutions of the stock solution in the assay medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 1% to avoid solvent toxicity.
-
Include a negative control (medium with DMSO) and a positive control (a known paralytic agent like levamisole).
-
-
Assay Procedure:
-
Dispense 50 µL of the larval suspension into each well of a 96-well microtiter plate.
-
Add 50 µL of the test compound dilutions or controls to the respective wells.
-
Incubate the plate at an appropriate temperature for the nematode species (e.g., 25°C for C. elegans or 37°C for parasitic species) for a defined period (e.g., 24-72 hours).[14]
-
-
Data Analysis:
-
Following incubation, assess larval motility in each well under an inverted microscope. Larvae are considered motile if they exhibit sinusoidal movement.
-
Alternatively, use an automated tracking system for quantitative analysis of movement.[14]
-
Calculate the percentage of motility inhibition for each concentration relative to the negative control.
-
Determine the EC50 (half-maximal effective concentration) value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
-
Nematode Larval Development Inhibition Assay
This assay evaluates the ability of a compound to inhibit the development of nematode eggs to the L3 larval stage.
Principle: The number of larvae that successfully develop to the L3 stage is quantified. A reduction in the number of L3 larvae in the presence of a test compound indicates an inhibitory effect on development.
Detailed Protocol:
-
Egg Preparation:
-
Extract nematode eggs from fresh fecal samples using sieving and flotation methods.
-
Thoroughly wash the collected eggs with sterile water.
-
Adjust the egg concentration to approximately 80-100 eggs per 50 µL.
-
-
Assay Plate Preparation:
-
Prepare a nutrient agar (B569324) medium.
-
While the agar is molten, add the test compound at various concentrations. Also, prepare control wells with the solvent only.
-
Dispense the agar into the wells of a 96-well plate and allow it to solidify.
-
-
Assay Procedure:
-
Add 50 µL of the egg suspension to each well.
-
Add a nutritive medium, such as a yeast extract solution, to support larval growth.
-
Seal the plates and incubate at an appropriate temperature (e.g., 25°C) for approximately 6-7 days.
-
-
Data Analysis:
-
After the incubation period, add a motility inhibitor (e.g., Lugol's iodine) to each well.
-
Count the number of eggs, L1, L2, and L3 larvae in each well under a microscope.
-
Calculate the percentage of inhibition of development to the L3 stage for each concentration compared to the control.
-
Determine the IC50 (half-maximal inhibitory concentration) value from the dose-response curve.
-
Glutamate-Gated Chloride Channel (GluCl) Electrophysiology Assay
This assay directly measures the effect of a compound on the activity of GluCls expressed in a heterologous system, such as Xenopus oocytes or mammalian cell lines.
Principle: The binding of an agonist to GluCls opens the channel, allowing chloride ions to flow across the cell membrane, which can be measured as an electrical current.
Detailed Protocol:
-
Expression of GluCls:
-
Prepare cRNA for the desired GluCl subunits (e.g., from C. elegans or a target parasite).
-
Inject the cRNA into Xenopus oocytes and incubate for 2-5 days to allow for channel expression.
-
-
Two-Electrode Voltage Clamp (TEVC) Recording:
-
Place an oocyte in a recording chamber continuously perfused with a standard saline solution.
-
Impale the oocyte with two microelectrodes, one for voltage clamping and one for current recording.
-
Clamp the membrane potential at a holding potential of -60 mV.
-
-
Compound Application and Data Acquisition:
-
Apply glutamate (B1630785) (the natural agonist) at its EC50 concentration to elicit a baseline current response.
-
After a washout period, co-apply glutamate with the test compound (e.g., this compound) or apply the test compound alone to assess its direct effects.
-
Record the changes in current in response to compound application. Potentiation is observed as an increase in the current amplitude compared to glutamate alone, while direct activation is a current elicited by the test compound in the absence of glutamate.
-
-
Data Analysis:
-
Measure the peak current amplitude for each application.
-
Normalize the responses to the baseline glutamate response.
-
Construct dose-response curves to determine the EC50 for potentiation or direct activation.
-
Visualizing Avermectin's Mechanism and Experimental Workflows
To further clarify the concepts discussed, the following diagrams illustrate the primary signaling pathway of avermectins and a typical experimental workflow.
Caption: Avermectin's primary mechanism of action.
Caption: Workflow for a nematode larval motility assay.
Conclusion
The available evidence strongly indicates that the biological activity of this compound, and other avermectin aglycones, is significantly attenuated compared to their glycosylated parent compounds. The lack of the C13-disaccharide moiety abrogates their potent paralytic activity, which is mediated through the high-affinity potentiation of glutamate-gated chloride channels. While aglycones may retain some capacity to inhibit larval development, the precise mechanisms and their in vivo relevance require further investigation.
This guide provides the foundational knowledge and experimental frameworks necessary for researchers to conduct their own comparative studies and further elucidate the nuanced biological activities of these important molecules. Future research focusing on generating quantitative data for avermectin aglycones will be invaluable for a more complete understanding of their structure-activity relationships and potential applications.
References
- 1. Avermectin Derivatives, Pharmacokinetics, Therapeutic and Toxic Dosages, Mechanism of Action, and Their Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Avermectin: biochemical and molecular basis of its biosynthesis and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and anthelmintic activity of 13-alkoxymilbemycin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Electrophysiological characterization of ivermectin triple actions on Musca chloride channels gated by l-glutamic acid and γ-aminobutyric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glutamate-gated Chloride Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Insights about the biosynthesis of the avermectin deoxysugar L-oleandrose through heterologous expression of Streptomyces avermitilis deoxysugar genes in Streptomyces lividans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Designed biosynthesis of 25-methyl and 25-ethyl ivermectin with enhanced insecticidal activity by domain swap of avermectin polyketide synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bioaustralis.com [bioaustralis.com]
- 9. usbio.net [usbio.net]
- 10. merck.com [merck.com]
- 11. Caenorhabditis elegans Infrared-Based Motility Assay Identified New Hits for Nematicide Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. EXTOXNET PIP - ABAMECTIN [extoxnet.orst.edu]
- 14. Larval motility assay using WMicrotracker: a high throughput test to discriminate between resistance and susceptibility to anthelmintic drugs in nematodes. - Phylumtech [phylumtech.com]
In Vitro Anthelmintic Activity of Doramectin Aglycone: A Comparative Analysis
For Immediate Release
This publication provides a comparative guide on the in vitro anthelmintic activity of Doramectin aglycone, presenting experimental data and detailed methodologies for researchers, scientists, and drug development professionals. The guide evaluates the performance of this compound against other macrocyclic lactones, offering a comprehensive overview of its potential as a lead compound in anthelmintic drug discovery.
Comparative Analysis of In Vitro Efficacy
The in vitro anthelmintic activity of Doramectin and its aglycone has been evaluated against various nematode species, with a primary focus on the larval development assay. This assay is a crucial tool for determining the concentration of a compound required to inhibit the development of nematode larvae to the infective third stage (L3).
A key study directly compared the in vitro efficacy of Doramectin, Ivermectin, Selamectin, and their intermediates using a larval development assay with Haemonchus contortus, a pathogenic nematode of small ruminants. The results demonstrated that both Doramectin and Ivermectin were highly potent, each being fully effective at a concentration of 0.001 µg/mL.[1][2] Notably, the study also revealed that the monosaccharide homologs (aglycones) of both Doramectin and Ivermectin exhibited similar levels of activity to their parent disaccharide compounds.[1][2]
This suggests that the aglycone form of Doramectin retains the potent anthelmintic properties of the parent molecule. The activity of these compounds is largely attributed to their interaction with glutamate-gated chloride channels in the nerve and muscle cells of nematodes.[3][4][5][6][7]
| Compound | Test Organism | Assay Type | Effective Concentration (µg/mL) | Reference |
| Doramectin | Haemonchus contortus | Larval Development Assay | 0.001 | [1][2] |
| Ivermectin | Haemonchus contortus | Larval Development Assay | 0.001 | [1][2] |
| Selamectin | Haemonchus contortus | Larval Development Assay | Less potent than Doramectin | [1] |
| This compound (Monosaccharide) | Haemonchus contortus | Larval Development Assay | Similar to Doramectin | [1][2] |
| Ivermectin Aglycone (Monosaccharide) | Haemonchus contortus | Larval Development Assay | Similar to Ivermectin | [1][2] |
Experimental Protocols
The following are detailed methodologies for key in vitro anthelmintic assays:
Larval Development Assay (LDA)
The Larval Development Assay (LDA) is a widely used in vitro test to determine the efficacy of anthelmintic compounds against the early developmental stages of nematodes.[8][9][10]
-
Egg Recovery: Nematode eggs are recovered from the feces of infected host animals. The feces are homogenized in a saturated salt solution, and the eggs are collected by filtration through a series of sieves.
-
Sterilization and Hatching: The collected eggs are sterilized using a solution of sodium hypochlorite (B82951) to prevent fungal and bacterial growth. They are then washed with sterile water and incubated in the dark at a controlled temperature (e.g., 27°C) to allow hatching into first-stage larvae (L1).
-
Drug Exposure: A 24-well or 96-well microtiter plate is used for the assay. Each well contains a nutrient medium, a suspension of Escherichia coli (as a food source for the larvae), and the test compound at various concentrations.
-
Incubation: A known number of L1 larvae are added to each well. The plates are then incubated for a period of 5-7 days at a controlled temperature and humidity to allow for larval development.
-
Assessment: After the incubation period, the development of larvae in each well is assessed under a microscope. The number of larvae that have developed to the third infective stage (L3) is counted.
-
Data Analysis: The percentage of inhibition of larval development is calculated for each concentration of the test compound compared to a control group (no drug). The data is then used to determine the effective concentration (e.g., EC50), which is the concentration of the compound that inhibits the development of 50% of the larvae.
Larval Motility Assay
The larval motility assay is used to assess the paralytic effects of anthelmintic compounds on nematode larvae.[11]
-
Larval Preparation: Third-stage (L3) larvae are obtained from fecal cultures and washed to remove debris.
-
Drug Exposure: The assay is typically performed in a multi-well plate. Each well contains a buffer solution and the test compound at different concentrations.
-
Incubation: A specific number of L3 larvae are added to each well, and the plate is incubated for a defined period (e.g., 24-72 hours) at a controlled temperature.
-
Motility Assessment: Following incubation, the motility of the larvae is observed under a microscope. Larvae are often stimulated to move using a gentle heat stimulus. The number of motile and non-motile (paralyzed) larvae is counted.
-
Data Analysis: The percentage of larval motility inhibition is calculated for each drug concentration relative to the control group. This data can be used to determine the concentration of the compound that causes paralysis in a certain percentage of the larval population.
Visualizations
Caption: Workflow of in vitro anthelmintic assays.
Caption: Avermectin mechanism of action in nematodes.
References
- 1. Comparison of ivermectin, doramectin, selamectin, and eleven intermediates in a nematode larval development assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of Ivermectin, Doramectin, Selamectin, and Eleven Intermediates in a Nematode Larval Development Assay | Semantic Scholar [semanticscholar.org]
- 3. The mechanism of action of avermectins in Caenorhabditis elegans: correlation between activation of glutamate-sensitive chloride current, membrane binding, and biological activity. | Semantic Scholar [semanticscholar.org]
- 4. An Ivermectin-Sensitive Glutamate-Gated Chloride Channel from the Parasitic Nematode Haemonchus contortus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of glutamate and ivermectin on single glutamate-gated chloride channels of the parasitic nematode H. contortus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of glutamate and ivermectin on single glutamate-gated chloride channels of the parasitic nematode H. contortus | PLOS Pathogens [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. Avermectin inhibition of larval development in Haemonchus contortus--effects of ivermectin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. infoteca.cnptia.embrapa.br [infoteca.cnptia.embrapa.br]
- 10. Automated larval motility assays reveal links between eprinomectin treatment failure and drug resistance in Haemonchus contortus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. avmajournals.avma.org [avmajournals.avma.org]
Cross-Reactivity of Doramectin in Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Comparative Cross-Reactivity Data
The cross-reactivity of Doramectin has been evaluated in several enzyme-linked immunosorbent assays (ELISAs) developed for the detection of avermectins. The data reveals varying degrees of cross-reactivity depending on the specific antibody and assay format used.
A commercially available Doramectin ELISA kit demonstrates significant cross-reactivity with other structurally similar avermectins. The percentage of cross-reactivity is a measure of the analyte's ability to compete with the labeled antigen for antibody binding sites.
Table 1: Cross-Reactivity in a Commercial Doramectin ELISA Kit
| Compound | Cross-Reactivity (%) |
| Doramectin | 100 |
| Abamectin | 300 |
| Ivermectin | 227 |
| Eprinomectin | 300 |
Data sourced from a commercial DRM (Doramectin) ELISA Kit manual.
In another study describing a monoclonal antibody-based ELISA for the multiresidue determination of avermectins, the half-maximal inhibitory concentration (IC50) was determined for several avermectins. The IC50 value represents the concentration of the analyte that causes a 50% reduction in the assay signal and is inversely proportional to the antibody's affinity for the analyte.
Table 2: IC50 Values from a Multiresidue Avermectin (B7782182) ELISA [1]
| Compound | IC50 (ng/mL) |
| Abamectin | 3.05 |
| Ivermectin | 13.10 |
| Emamectin benzoate | 14.38 |
| Eprinomectin | 38.96 |
| Doramectin | 61.00 |
These results indicate that the monoclonal antibody in this specific assay has a lower affinity for Doramectin compared to other tested avermectins, as a higher concentration is required to achieve 50% inhibition.[1]
Experimental Protocol: Competitive ELISA for Avermectin Detection
The following is a representative protocol for a competitive enzyme-linked immunosorbent assay (cELISA) used for the determination of avermectin residues. This protocol is based on generalized procedures for commercially available kits and published research.
Materials:
-
Microtiter plate pre-coated with an appropriate antigen (e.g., an avermectin-protein conjugate)
-
Standard solutions of Doramectin and other avermectins of known concentrations
-
Sample extracts
-
Primary antibody specific for the avermectin class
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugate)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., dilute sulfuric acid)
-
Wash buffer (e.g., PBS with Tween 20)
-
Plate reader
Procedure:
-
Preparation of Standards and Samples: Prepare a series of standard solutions of the target avermectin in an appropriate buffer. Extract the samples to be tested using a suitable solvent and dilute the extracts in the assay buffer.
-
Competitive Reaction: Add 50 µL of the standard solutions or sample extracts to the wells of the pre-coated microtiter plate. Subsequently, add 50 µL of the primary antibody solution to each well. Incubate the plate for 60 minutes at room temperature to allow for the competitive binding between the avermectin in the sample/standard and the coated antigen for the antibody binding sites.
-
Washing: Aspirate the contents of the wells and wash the plate 3-5 times with wash buffer to remove any unbound antibodies and analytes.
-
Addition of Secondary Antibody: Add 100 µL of the enzyme-conjugated secondary antibody to each well. Incubate for 30 minutes at room temperature. This antibody will bind to the primary antibody that is bound to the coated antigen.
-
Second Washing: Repeat the washing step to remove any unbound secondary antibody.
-
Substrate Addition and Color Development: Add 100 µL of the substrate solution to each well. Incubate in the dark for 15-30 minutes at room temperature. The enzyme on the secondary antibody will catalyze a color change in the substrate.
-
Stopping the Reaction: Add 50 µL of the stop solution to each well to terminate the enzymatic reaction. The color will change from blue to yellow.
-
Data Acquisition: Read the absorbance of each well at a specific wavelength (e.g., 450 nm) using a microplate reader. The intensity of the color is inversely proportional to the concentration of the avermectin in the sample.
-
Data Analysis: Construct a standard curve by plotting the absorbance values against the corresponding standard concentrations. Determine the concentration of the avermectin in the samples by interpolating their absorbance values from the standard curve.
Visualization of the Competitive Immunoassay Principle
The following diagram illustrates the fundamental principle of a competitive immunoassay, which is the basis for the cross-reactivity studies discussed.
Caption: Competitive binding in an immunoassay.
In this system, the analyte in the sample (e.g., Doramectin) and the antigen coated on the microtiter plate compete for a limited number of primary antibody binding sites. A higher concentration of analyte in the sample results in less antibody binding to the coated antigen, leading to a weaker signal.
References
A Comparative Analysis of Doramectin and its Aglycone Derivative: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the macrocyclic lactone anthelmintic, Doramectin, and its corresponding aglycone derivative. This analysis is supported by available experimental data and detailed methodologies for key assays.
Doramectin, a potent endectocide, is widely used in veterinary medicine to control a variety of internal and external parasites.[1] Its biological activity is intrinsically linked to its complex chemical structure, which includes a disaccharide moiety. The removal of this sugar component results in the formation of Doramectin aglycone, a derivative with distinct biological properties. This guide delves into a comparative analysis of these two molecules, focusing on their mechanisms of action, efficacy, and the experimental protocols used for their evaluation.
Chemical Structure and Properties: The Role of the Disaccharide
Doramectin is a large macrocyclic lactone characterized by a 16-membered ring structure. A key feature of Doramectin is the presence of a disaccharide unit, composed of two oleandrose (B1235672) sugar molecules, attached at the C-13 position. In contrast, this compound is the core macrocyclic lactone structure of Doramectin, lacking this disaccharide moiety. This fundamental structural difference is the primary determinant of their distinct biological activities. The removal of the sugar unit in the aglycone derivative significantly alters the molecule's interaction with its biological targets.
Mechanism of Action: A Shift from Paralysis to Developmental Inhibition
The primary mode of action for Doramectin involves its potent modulation of glutamate-gated chloride channels (GluCls) in the nerve and muscle cells of invertebrates.[2] This interaction leads to an increased influx of chloride ions, causing hyperpolarization of the cell membrane and subsequent flaccid paralysis of the parasite.
In stark contrast, this compound is reported to be devoid of this paralytic activity.[3] While it does not induce the rapid paralysis seen with the parent compound, it acts as an inhibitor of nematode larval development.[3] This suggests that the aglycone derivative interferes with essential developmental processes in the parasite's life cycle, a mechanism that is distinct from the direct neuromuscular blockade of Doramectin. The disaccharide moiety of Doramectin is therefore crucial for its high-affinity binding to GluCls and subsequent channel activation, which is responsible for its paralytic effect. Studies on other avermectins have shown that their aglycones are more than thirtyfold less active in terms of paralytic activity compared to the parent compounds.[4]
Signaling pathway of Doramectin leading to parasite paralysis.
Comparative Efficacy: A Qualitative Assessment
Direct quantitative comparisons of the efficacy of Doramectin and its aglycone derivative are scarce in publicly available literature. However, based on the known differences in their mechanisms of action, a qualitative comparison can be made.
| Feature | Doramectin | This compound |
| Primary Effect | Paralysis of adult and larval parasites | Inhibition of larval development |
| Onset of Action | Rapid | Likely delayed, affecting subsequent generations |
| Target Stage | Broad-spectrum (adults and larvae) | Primarily larval stages |
| Potency (Paralytic) | High | Very low to none |
| Potency (Larval Inhibition) | Effective | Reported to be the primary activity |
Experimental Protocols
Preparation of this compound by Acid Hydrolysis
A general method for the preparation of avermectin (B7782182) aglycones involves the selective hydrolysis of the disaccharide moiety under acidic conditions.
Materials:
-
Doramectin
-
Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)
-
Anhydrous isopropanol (B130326) or other suitable alcohol
-
Water
-
Sodium bicarbonate (NaHCO₃) solution
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolve Doramectin in anhydrous isopropanol.
-
Add a solution of sulfuric acid in water dropwise to the Doramectin solution while stirring.
-
Heat the reaction mixture at a controlled temperature (e.g., 40-60 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Once the reaction is complete (disappearance of the starting material), cool the mixture to room temperature.
-
Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent such as ethyl acetate (B1210297).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to obtain pure this compound.
-
Confirm the structure of the product using spectroscopic methods such as NMR and mass spectrometry.
Nematode Larval Development Inhibition Assay
This assay is used to evaluate the ability of a compound to inhibit the development of nematode larvae.
Materials:
-
Nematode eggs (e.g., Haemonchus contortus)
-
Nutrient broth
-
96-well microtiter plates
-
Test compounds (Doramectin and this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Lugol's iodine solution
-
Inverted microscope
Procedure:
-
Prepare a suspension of nematode eggs in water.
-
Dispense a small volume of molten agar into each well of a 96-well plate and allow it to solidify.
-
Add a suspension containing a known number of nematode eggs (e.g., 50-100 eggs) to each well.
-
Add the test compounds at various concentrations to the wells. Include appropriate solvent controls and a negative control (no treatment).
-
Incubate the plates at a suitable temperature (e.g., 27 °C) for a period that allows for larval development to the third-stage (L3) in the control wells (typically 5-7 days).
-
After the incubation period, add a drop of Lugol's iodine solution to each well to kill and stain the larvae.
-
Count the number of eggs, first-stage (L1), second-stage (L2), and third-stage (L3) larvae in each well using an inverted microscope.
-
Calculate the percentage of inhibition of larval development for each concentration of the test compounds relative to the control.
-
Determine the IC₅₀ value (the concentration that inhibits 50% of larval development) for each compound.
Workflow for the Nematode Larval Development Inhibition Assay.
Data Presentation: A Summary of Comparative Attributes
The following table summarizes the key differences between Doramectin and its aglycone derivative based on the available information.
| Attribute | Doramectin | This compound | Reference |
| Chemical Structure | Macrocyclic lactone with a disaccharide at C-13 | Macrocyclic lactone without the disaccharide | [5] |
| Primary Mechanism | Potentiation of glutamate-gated chloride channels | Inhibition of larval development | [2][3] |
| Physiological Effect | Flaccid paralysis of the parasite | Disruption of the parasite life cycle | [3] |
| Paralytic Activity | High | Devoid of paralytic activity | [3] |
| Larval Development Inhibition | Present | Primary reported activity | [3] |
Conclusion
The comparative analysis of Doramectin and its aglycone derivative reveals a fascinating structure-activity relationship where the disaccharide moiety is a critical determinant of the mechanism of action. While Doramectin acts as a potent paralytic agent through the activation of glutamate-gated chloride channels, its aglycone derivative, lacking this sugar component, exhibits a different biological profile characterized by the inhibition of nematode larval development. This fundamental difference in their bioactivity underscores the importance of the glycosylation of avermectins for their potent anthelmintic effects. Further quantitative studies are warranted to fully elucidate the efficacy of this compound as a larval development inhibitor and to explore its potential applications in parasite control strategies.
References
A Comparative Analysis of the Efficacy of Doramectin Aglycone and Selamectin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the parasiticide efficacy of doramectin (B1670889) aglycone and selamectin (B66261), two prominent members of the avermectin (B7782182) class of endectocides. While both compounds share a core mechanism of action, subtle structural differences influence their potency and spectrum of activity against various nematode and arthropod parasites. This document synthesizes available experimental data to highlight these differences, offering a valuable resource for research and development in veterinary medicine.
Mechanism of Action: A Shared Pathway
Doramectin and selamectin, like other avermectins, exert their antiparasitic effects by targeting the nervous system of invertebrates. Their primary mode of action involves the potentiation of glutamate-gated and GABA-gated chloride channels in the nerve and muscle cells of parasites. This leads to an increased influx of chloride ions, resulting in hyperpolarization of the cell membrane, followed by flaccid paralysis and eventual death of the parasite. This mechanism is highly specific to invertebrates, contributing to the wide safety margin of these drugs in mammalian hosts.
Caption: Mechanism of action for Avermectins.
Comparative Efficacy Data
The following tables summarize quantitative data from studies assessing the efficacy of doramectin and selamectin. It is important to note that direct head-to-head comparisons are limited, and thus, some data is presented from separate studies.
Table 1: In Vitro Efficacy against Haemonchus contortus
| Compound | Assay Type | Concentration for Full Efficacy | Source |
| Doramectin | Larval Development Assay | 0.001 µg/mL | [1][2][3][4] |
| Selamectin | Larval Development Assay | > 0.1 µg/mL (100-fold less active than Doramectin) | [2] |
Note: The study highlighted that the hydroxyl moiety at the C-5 position of doramectin confers superior activity against H. contortus compared to the oxime substituent in selamectin.[1][2]
Table 2: Efficacy against Ectoparasites
| Compound | Parasite | Host | Efficacy | Study Type | Source |
| Doramectin | Sarcoptes scabiei | Swine | 100% | In vivo | [5] |
| Doramectin | Psoroptes ovis | Cattle | 100% therapeutic efficacy | In vivo | [6] |
| Doramectin | Otodectes cynotis | Cat | 90.0% | In vivo (comparative) | |
| Selamectin | Otodectes cynotis | Cat | 96.7% | In vivo (comparative) | |
| Selamectin | Otodectes cynotis | Cat/Dog | 90-100% elimination by day 30/60 | In vivo | [7] |
| Selamectin | Ctenocephalides felis | Cat | >99% reduction from day 44 | In vivo | [8] |
| Selamectin | Sarcoptes scabiei | Dog | 100% efficacy by day 60 | In vivo | [7] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of efficacy studies. Below are representative protocols for key in vitro and in vivo assessments.
In Vitro Larval Development Assay (Haemonchus contortus)
This assay is a standard method for determining the intrinsic activity of anthelmintics against nematode larvae.
-
Egg Recovery : H. contortus eggs are recovered from the feces of experimentally infected sheep or goats. Fecal samples are homogenized in a saturated salt solution to float the eggs, which are then collected and washed.
-
Assay Setup : The assay is conducted in 96-well microtiter plates. Each well contains approximately 70-100 eggs in a culture medium supplemented with Escherichia coli and amphotericin B to support larval development.
-
Compound Addition : Test compounds (doramectin, selamectin) are serially diluted in an appropriate solvent (e.g., DMSO) and added to the wells. Control wells receive only the solvent.
-
Incubation : Plates are incubated at 27°C with a relative humidity of ≥ 80% for an initial 24 hours to allow hatching to the first-stage larvae (L1). After drug addition, plates are incubated for an additional six days.
-
Assessment : After the incubation period, the development of larvae is arrested with a dilute iodine solution. The number of third-stage larvae (L3) in each well is counted using an inverted microscope.
-
Data Analysis : The percentage of inhibition of larval development to the L3 stage is calculated for each drug concentration relative to the control wells. The concentration that inhibits 50% of development (IC50) is determined.
Caption: Workflow for a Larval Development Assay.
Conclusion
The available data indicates that both doramectin and selamectin are potent parasiticides, although their efficacy can vary depending on the target parasite. In vitro studies on Haemonchus contortus suggest that doramectin possesses significantly higher intrinsic activity against this nematode.[1][2] In the context of ectoparasites, both compounds demonstrate high efficacy, with selamectin showing slightly higher efficacy against Otodectes cynotis in the single available direct comparative study. The choice between these agents in a drug development program should be guided by the target parasite, host species, and desired formulation characteristics. Further head-to-head comparative studies across a broader range of parasites are warranted to fully elucidate the therapeutic advantages of each compound.
References
- 1. benchchem.com [benchchem.com]
- 2. infoteca.cnptia.embrapa.br [infoteca.cnptia.embrapa.br]
- 3. mdpi.com [mdpi.com]
- 4. Larval Development Test [bio-protocol.org]
- 5. WO1995009246A1 - Larval development assay - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Efficacy and safety of selamectin against Sarcoptes scabiei on dogs and Otodectes cynotis on dogs and cats presented as veterinary patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy of selamectin in the treatment and prevention of flea (Ctenocephalides felis felis) infestations on dogs and cats housed in simulated home environments - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Activity Relationship of Avermectin Aglycones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of various avermectin (B7782182) aglycone derivatives. By presenting key structural modifications and their effects on insecticidal, acaricidal, and anthelmintic efficacy, this document aims to facilitate the rational design of new and more potent parasiticides. The information is supported by quantitative experimental data, detailed methodologies, and a visual representation of the core structure-activity relationships.
Core Structure of Avermectin Aglycone
Avermectins are a class of 16-membered macrocyclic lactones with potent antiparasitic properties. The core structure, the aglycone, is the foundation for numerous semi-synthetic derivatives. The biological activity of these compounds is highly dependent on the substituents at various positions of this macrocyclic ring. This guide will focus on the impact of modifications at key positions, including C5, C13, and the C22-C23 double bond.
Comparative Biological Activity of Avermectin Aglycone Derivatives
The following table summarizes the in vitro activity of selected avermectin derivatives against various pests. The data highlights how modifications to the aglycone structure influence potency, typically measured as the median lethal concentration (LC50) or median effective concentration (EC50).
| Compound/Derivative | Modification(s) | Target Organism | Bioassay | Activity (LC50/EC50 in µM) | Reference |
| Avermectin B1a | Glycosylated at C13 | Tetranychus cinnabarinus | Leaf-dip | 0.013 | [1] |
| Bursaphelenchus xylophilus | - | 6.746 | [1] | ||
| Aphis craccivora | - | 52.234 | [1] | ||
| Ivermectin | 22,23-dihydro | Caenorhabditis elegans | Motility | 0.19 | [2] |
| Avermectin B1 Aglycone | Deglycosylated | Tetranychus urticae | - | ~30-fold less active than Avermectin B1 | [3] |
| 13-deoxy-22,23-dihydroavermectin B1 Aglycone | Deglycosylated, C13-OH removed, 22,23-dihydro | Trichostrongylus colubriformis | - | Higher activity than C13-OH counterpart | [3] |
| 5-O-Acetyl-Avermectin B1a | Acetylation at C5 | Trichostrongylus colubriformis | Gerbil oral | Drastically reduced potency | [4] |
| 4"-O-Acetyl-Avermectin B1a | Acetylation at C4" | Trichostrongylus colubriformis | Gerbil oral | Activity comparable to Avermectin B1a | [4] |
| Compound 9j | C4"-O-alkoxyphenylacetyl | Tetranychus cinnabarinus | Leaf-dip | 0.005 | [1] |
| Compound 16d | C4"-O-arylcarbonyl | Tetranychus cinnabarinus | Leaf-dip | 0.002 | [1] |
| Compound 9f | C4"-O-substituted phenylacetyl | Aphis craccivora | - | 7.744 | [1] |
| Compound 9g | C4"-O-substituted phenylacetyl | Aphis craccivora | - | 5.634 | [1] |
Key Structure-Activity Relationship Insights
The biological activity of avermectin aglycones is significantly influenced by modifications at several key positions:
-
C13-Position: The disaccharide moiety (oleandrose) at the C13 position is crucial for high antiparasitic activity. Removal of the terminal oleandrose (B1235672) to form the monosaccharide slightly decreases activity, while complete removal to yield the aglycone results in a dramatic reduction in potency.[3] However, the removal of the C13-hydroxyl group from the aglycone can lead to increased activity, as seen in the milbemycin class of compounds.[3]
-
C5-Position: The hydroxyl group at the C5 position is important for activity. Avermectins of the B series, which have a hydroxyl group at C5, are generally more active than the A series, which have a methoxy (B1213986) group.[3] Acylation or removal of the C5-hydroxyl group typically leads to a significant decrease in anthelmintic potency.[4]
-
C22-C23 Position: Saturation of the C22-C23 double bond, as in ivermectin (22,23-dihydroavermectin B1), can enhance systemic activity and alter the spectrum of efficacy compared to the unsaturated parent compound, avermectin B1.
-
C4" Position: The hydroxyl group on the terminal oleandrose sugar (in glycosylated avermectins) is a prime site for modification. Acylation at this position can lead to derivatives with comparable or even enhanced activity.[4] Certain substitutions at the C4" position have been shown to significantly increase activity against specific pests, as demonstrated by compounds 9j and 16d in the table above.[1]
Experimental Protocols
Acaricidal/Insecticidal Bioassay: Leaf-Dip Method for Aphids
This protocol is adapted from the Insecticide Resistance Action Committee (IRAC) Method No. 007 for aphid bioassays.
a. Materials:
-
Host plant leaves (untreated)
-
Test compounds and a suitable solvent (e.g., acetone)
-
Wetting agent (e.g., Triton X-100)
-
Distilled water
-
Petri dishes or ventilated containers
-
Agar (B569324) powder
-
Fine paintbrush
-
Leaf-disc cutter
b. Procedure:
-
Preparation of Test Solutions: Prepare a stock solution of the test compound in the chosen solvent. Create a series of dilutions to achieve the desired test concentrations. A small amount of wetting agent should be added to the final aqueous solutions to ensure even leaf coverage.
-
Preparation of Leaf Discs: Cut leaf discs from clean, untreated host plant leaves using a leaf-disc cutter. The discs should be slightly smaller than the diameter of the petri dishes.
-
Treatment: Dip each leaf disc individually into a test solution for 10 seconds with gentle agitation. Place the dipped discs on paper towels to air dry with the abaxial (lower) surface facing up.
-
Assay Setup: Prepare a 1% agar solution in distilled water, heat to boiling, and then pour into the petri dishes to a depth of 3-4 mm. Once the agar has set, place a treated and dried leaf disc onto the agar surface in each dish.
-
Insect Infestation: Using a fine paintbrush, carefully transfer 20-30 adult aphids onto each leaf disc. Seal the petri dishes with ventilated lids.
-
Incubation and Assessment: Maintain the bioassay units at a constant temperature and humidity, away from direct sunlight. Assess aphid mortality at 24, 48, and 72 hours after infestation. Aphids that are unable to move when gently prodded are considered dead.
-
Data Analysis: Calculate the percentage mortality for each concentration, correcting for any control mortality using Abbott's formula. Determine the LC50 value using probit analysis.
Anthelmintic Bioassay: Caenorhabditis elegans Motility Assay
This protocol is a generalized method for assessing the anthelmintic activity of compounds on the model nematode, C. elegans.
a. Materials:
-
Synchronized culture of C. elegans (L4 larvae or young adults)
-
96-well microtiter plates
-
M9 buffer or S medium
-
E. coli OP50 (as a food source)
-
Test compounds and a suitable solvent (e.g., DMSO)
-
Automated worm tracker (B12436777) or microscope for observation
b. Procedure:
-
Preparation of Test Solutions: Dissolve the test compounds in a suitable solvent like DMSO to create stock solutions. Prepare serial dilutions in the assay medium (M9 buffer or S medium). The final solvent concentration should be non-toxic to the worms (typically ≤0.5% DMSO).
-
Worm Preparation: Synchronize C. elegans to obtain a population of L4 larvae or young adults. Wash the worms from their culture plates with M9 buffer and collect them by centrifugation.
-
Assay Setup: Dispense a specific number of worms (e.g., 30-50) in a small volume of medium into each well of a 96-well plate. Add the test compound dilutions to the wells to reach the final desired concentrations. Include both positive (a known anthelmintic like ivermectin) and negative (solvent vehicle) controls.
-
Incubation: Incubate the plates at a constant temperature (e.g., 20°C) for a defined period (e.g., 24, 48, or 72 hours).
-
Motility Assessment: Quantify worm motility. This can be done using an automated worm tracking system that measures movement based on infrared light interruption or by manual counting under a microscope. For manual assessment, worms that do not move even after a gentle stimulus are considered paralyzed or dead.
-
Data Analysis: Calculate the percentage of motile worms for each treatment. Determine the EC50 value (the concentration that inhibits motility by 50%) by fitting the data to a dose-response curve.
Visualizing Structure-Activity Relationships
The following diagram illustrates the key positions on the avermectin aglycone where structural modifications have a significant impact on biological activity.
References
A Comparative Guide to Validated Analytical Methods for Detecting Doramectin Aglycone
For researchers, scientists, and professionals in drug development, the accurate detection and quantification of doramectin (B1670889) and its related substances, such as its aglycone, are critical for ensuring product quality, stability, and safety. Doramectin aglycone is a primary degradation product of doramectin, formed through the hydrolysis of the disaccharide unit under mildly acidic conditions.[1] This guide provides a comparative overview of validated analytical methods for the detection of this compound, focusing on High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Comparison of Analytical Method Performance
The selection of an appropriate analytical method depends on the specific requirements of the analysis, such as the need for routine quality control, stability testing, or sensitive residue detection in biological matrices. The following table summarizes the performance characteristics of two common analytical techniques.
| Performance Metric | HPLC-UV (Stability-Indicating) | LC-MS/MS |
| Linearity Range | 0.1% - 150% of analytical concentration | 1 - 500 ng/mL |
| Limit of Detection (LOD) | 0.2 µg/mL | 0.03 ng/mL |
| Limit of Quantification (LOQ) | 0.6 µg/mL[2] | 1 ng/mL[3] |
| Accuracy (% Recovery) | Not explicitly stated | Within acceptable ranges (not specified) |
| Precision (RSD%) | Not explicitly stated | Within-day: < 6.50%, Between-day: < 8.10% |
| Specificity | Able to separate all analytes of interest | High (based on MRM transitions) |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical methods. Below are outlines of the experimental protocols for the compared methods.
Stability-Indicating HPLC-UV Method
This method is designed to separate doramectin from its degradation products, including the aglycone, making it suitable for stability studies.[4][5]
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: HALO C8 (100 mm × 4.6 mm i.d., 2.7 µm particle size).[5]
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (70:30, v/v).[5]
-
Column Temperature: 40 °C.[5]
-
Flow Rate: Not explicitly stated.
-
Detection: UV at 245 nm.[5]
-
Sample Preparation: Dissolve samples in methanol.[5]
LC-MS/MS Method for Doramectin
While not explicitly validated for the aglycone, this highly sensitive method is used for the quantification of doramectin in biological matrices and can be adapted for the detection of its aglycone.[3][6]
-
Instrumentation: Ultra-High Performance Liquid Chromatograph coupled to a tandem mass spectrometer (UHPLC-MS/MS).[3]
-
Column: Acquity UPLC HSS-T3.[3]
-
Mobile Phase: 0.01% acetic acid in water and methanol.[3]
-
Ionization Mode: Positive electrospray ionization (ESI+).[3]
-
MRM Transitions: For doramectin, m/z 921.70 > 777.40 for quantification.[3]
-
Sample Preparation: Protein precipitation using 1% formic acid in acetonitrile, followed by pass-through sample clean-up.[3]
Visualizing the Analytical Workflow
Understanding the sequence of operations in method validation is essential for systematic and compliant execution. The following diagrams illustrate the general workflow for analytical method validation and the specific steps in sample preparation and analysis.
Caption: A typical workflow for analytical method validation.
Caption: General steps for sample preparation and analysis.
References
- 1. bioaustralis.com [bioaustralis.com]
- 2. Development and Validation of a Stability-Indicating Reversed-Phase HPLC Method for Assay and Estimation of Related Substances of Ivermectin in an Oral Paste - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and Validation of a Reliable UHPLC-MS/MS Method for Simultaneous Quantification of Macrocyclic Lactones in Bovine Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development and Validation of a Stability-Indicating Reversed-Phase High-Performance Liquid Chromatography Method for Assay of Doramectin and Estimation of its Related Substances in Commercial Batches of Doramectin Drug Substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Stability Analysis of Avermectin Aglycones: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the inherent stability of active pharmaceutical ingredients is paramount. This guide provides a comparative analysis of the stability of different avermectin (B7782182) aglycones, the core structures of the widely used avermectin class of anthelmintics. By examining their behavior under various stress conditions, this document aims to inform formulation development, analytical method validation, and drug handling protocols.
Avermectins, a group of 16-membered macrocyclic lactones, are known for their potent anthelmintic and insecticidal properties. Their complex structure, which includes a disaccharide moiety, is susceptible to degradation under various environmental conditions. The aglycone, the core macrocyclic lactone structure devoid of the sugar moieties, is a primary degradation product formed under acidic conditions. While extensive stability data exists for the parent avermectin compounds, this guide focuses on the stability of the aglycone core, which is crucial for understanding the overall degradation profile of this important class of drugs.
Comparative Stability Under Stress Conditions
Avermectin aglycones, like their parent compounds, are susceptible to degradation under several stress conditions, including acidic and alkaline hydrolysis, oxidation, heat, and photolysis. The stability of the macrocyclic lactone ring system is a key determinant of the overall stability of these molecules.
Forced degradation studies on various avermectins, such as abamectin, ivermectin, and eprinomectin, provide insights into the stability of the core aglycone structure.[1][2] Generally, the glycosidic linkages of avermectins are labile in acidic conditions, leading to the formation of the monosaccharide and subsequently the aglycone.[3][4] The aglycone itself can then undergo further degradation.
In alkaline conditions, epimerization and regioisomerization are common degradation pathways for the parent avermectins.[4] The macrocyclic lactone ring of the aglycone is also susceptible to hydrolysis under basic conditions.
Oxidative stress, often simulated using hydrogen peroxide, can lead to the formation of various oxygenated derivatives.[3] Photodegradation is another significant pathway, with exposure to UV light causing isomerization of the avermectin molecule.[3]
The following table summarizes the degradation behavior of parent avermectin compounds under various stress conditions, which provides an indication of the potential instabilities of their corresponding aglycones.
| Stress Condition | Observed Degradation of Parent Avermectins | Primary Degradation Products | References |
| Acidic Hydrolysis | Significant degradation | Monosaccharide, Aglycone | [3][4] |
| Alkaline Hydrolysis | Significant degradation | Epimers, Regioisomers | [4] |
| **Oxidation (e.g., H₂O₂) ** | Significant degradation | Oxidized derivatives (e.g., 8a-OH, 8a-OOH, 8a-oxo) | [3] |
| Thermal | Degradation observed, especially in solution | Various degradation products | [1] |
| Photolytic (UV light) | Significant degradation | Photoisomers (e.g., 8,9-Z-isomer) | [3][5] |
Experimental Protocols
Detailed methodologies are crucial for reproducible stability studies. Below are generalized protocols for forced degradation studies and the subsequent analysis of avermectin aglycones, based on established practices for the parent compounds.[1][2]
Forced Degradation (Stress Testing) Protocol
-
Preparation of Stock Solution: Prepare a stock solution of the avermectin aglycone in a suitable organic solvent such as acetonitrile (B52724) or methanol.
-
Acidic Hydrolysis: Treat the stock solution with a mild acid (e.g., 0.05 M HCl) and incubate at a controlled temperature (e.g., 80°C) for a defined period (e.g., 5 hours).[1]
-
Alkaline Hydrolysis: Treat the stock solution with a mild base (e.g., 0.025 M NaOH) and incubate at a controlled temperature for a specific duration (e.g., 1 hour).[1]
-
Oxidative Degradation: Treat the stock solution with an oxidizing agent (e.g., 5% H₂O₂) and keep at room temperature for an extended period (e.g., 21 hours).[1]
-
Thermal Degradation: Incubate the stock solution (and the solid compound) at an elevated temperature (e.g., 80°C) for a set time (e.g., 24 hours for the solution, 7 days for the solid).[1]
-
Photolytic Degradation: Expose the stock solution (and the solid compound) to a controlled UV light source (e.g., 1.10 W/m²) for a defined duration (e.g., 8 hours for the solution, 26.2 hours for the solid).[1]
-
Sample Analysis: Following the stress period, neutralize the samples if necessary, and dilute them with an appropriate mobile phase for analysis.
High-Performance Liquid Chromatography (HPLC) for Stability Analysis
A stability-indicating HPLC method is essential to separate the intact aglycone from its degradation products.
-
Column: A reversed-phase C18 column is commonly used (e.g., ACE UltraCore 2.5 SuperC18, 150 × 4.6 mm, 2.5 µm).[1][2]
-
Mobile Phase: A gradient elution is typically employed. For example:
-
Mobile Phase A: 5 mM Ammonium Acetate (pH 9.5) in water.[2]
-
Mobile Phase B: A mixture of acetonitrile, methanol, and dichloromethane (B109758) (e.g., 52:40.5:7.5, v/v/v).[2]
-
-
Flow Rate: A typical flow rate is 1.6 mL/min.[3]
-
Column Temperature: The column is often maintained at an elevated temperature, such as 45°C, to ensure good peak shape and resolution.[2][3]
-
Detection: UV detection at 245 nm is commonly used for avermectins and their derivatives.[2][3]
-
Injection Volume: A standard injection volume is 15 µL.[3]
Visualizing Degradation Pathways and Experimental Workflows
To better illustrate the processes involved in the stability analysis of avermectin aglycones, the following diagrams are provided.
Conclusion
The stability of avermectin aglycones is a critical factor in the overall stability profile of avermectin-based drug products. While direct comparative quantitative data for different aglycones is limited in publicly available literature, a thorough understanding of the degradation pathways of the parent compounds provides valuable insights. The aglycone core is susceptible to degradation under hydrolytic, oxidative, thermal, and photolytic stress. Therefore, careful consideration of formulation excipients, manufacturing processes, and storage conditions is essential to ensure the stability and efficacy of pharmaceuticals containing avermectins. The provided experimental protocols and workflows offer a foundation for conducting robust comparative stability analyses of these important molecules.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Development and validation of a stability-indicating high performance liquid chromatography method based on a core-shell octadecyl column to determine Avermectin and its related substances in bulk Avermectin batches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. hrcak.srce.hr [hrcak.srce.hr]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Pharmacokinetics of Doramectin and its Aglycone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacokinetic profiles of the anthelmintic drug Doramectin (B1670889) and its derivative, Doramectin aglycone. While extensive pharmacokinetic data is available for Doramectin across various species, it is important to note that published in-vivo pharmacokinetic studies for this compound are not currently available in the public domain. This compound is primarily recognized as an acid degradation product of Doramectin, formed by the hydrolysis of the disaccharide unit.[1][2][] This document summarizes the existing experimental data for Doramectin and discusses the known properties of its aglycone, providing a valuable resource for researchers in drug development and veterinary medicine.
Pharmacokinetic Profiles: A Data-Driven Comparison
Doramectin, a macrocyclic lactone, is widely used in veterinary medicine for its potent and broad-spectrum antiparasitic activity.[4] Its pharmacokinetic profile is a key determinant of its efficacy and duration of action. The following tables summarize key pharmacokinetic parameters of Doramectin from various studies in different animal models and administration routes.
Doramectin Pharmacokinetic Parameters in Cattle
| Parameter | Subcutaneous Injection (200 µg/kg) | Pour-on Application (500 µg/kg) |
| Cmax (ng/mL) | ~27.8 - 33.1 | 12.2 ± 4.8 |
| Tmax (days) | ~5.3 | 4.3 ± 1.6 |
| AUC (ng·day/mL) | ~457 - 511 | 168.0 ± 41.7 |
| Half-life (t½) (hours) | ~89 (intravenous) | Not Reported |
| Mean Residence Time (MRT) (days) | Not Reported | 12.8 ± 1.9 |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve. Data compiled from multiple sources.[4][5][6][7][8]
Doramectin Pharmacokinetic Parameters in Other Species
| Species | Administration Route | Cmax (ng/mL) | Tmax (days) | AUC (ng·day/mL) | MRT (days) |
| Horses | Oral (200 µg/kg) | 21.3 | 0.33 | 53.3 | 3 |
| Dogs | Oral (200 µg/kg) | 86.47 ± 19.80 | 0.12 ± 0.05 | 183.48 ± 13.17 | Not Reported |
| Dogs | Subcutaneous (200 µg/kg) | 54.78 ± 11.99 | 1.70 ± 0.76 | 292.10 ± 78.76 | Not Reported |
| Sheep | Oral (200 µg/kg) | 86.47 ± 19.80 | 0.12 ± 0.05 | 183.48 ± 13.17 | Not Reported |
| Sheep | Subcutaneous (200 µg/kg) | 54.78 ± 11.99 | 1.70 ± 0.76 | 292.10 ± 78.76 | Not Reported |
Data compiled from multiple sources.[9][10][11]
Understanding this compound
This compound is formed from Doramectin through the hydrolytic removal of its disaccharide unit.[1][2] While it is known to be an inhibitor of nematode larval development, it lacks the paralytic activity characteristic of the parent compound.[1][] The absence of the sugar moieties significantly alters the molecule's properties, which would be expected to have a profound impact on its pharmacokinetic behavior, including absorption, distribution, metabolism, and excretion (ADME). However, as of now, there are no published reports detailing the in-vivo pharmacokinetic profile of this compound.[1]
Experimental Methodologies
The pharmacokinetic data for Doramectin presented in this guide were generated using established and validated experimental protocols. A generalized workflow for these studies is outlined below.
Key Experimental Steps:
-
Animal Models and Dosing: Studies have utilized various animal models, including cattle, horses, dogs, and sheep.[5][9][10][11] Doramectin is typically administered via subcutaneous injection, pour-on (topical) application, or oral routes at specified dosages.[5][6][9][11]
-
Sample Collection: Blood samples are collected from the animals at predetermined time points following drug administration. Plasma is then separated from the whole blood for analysis.[8]
-
Analytical Method: The concentration of Doramectin in the plasma samples is quantified using High-Performance Liquid Chromatography (HPLC) with fluorescence detection.[8][11] This method involves extraction of the drug from the plasma, derivatization to enhance fluorescence, and subsequent chromatographic separation and detection.
-
Pharmacokinetic Analysis: The resulting plasma concentration-time data is analyzed using non-compartmental or compartmental modeling techniques to determine the key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.
Visualizing the Relationship and Workflow
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Metabolic conversion of Doramectin to this compound.
Caption: Generalized workflow for a pharmacokinetic study.
References
- 1. bioaustralis.com [bioaustralis.com]
- 2. This compound - Immunomart [immunomart.com]
- 4. Doramectin--a potent novel endectocide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative pharmacokinetics of doramectin and ivermectin in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of pharmacokinetic profiles of doramectin and ivermectin pour-on formulations in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and bioequivalence of parenterally administered doramectin in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative plasma disposition kinetics of ivermectin, moxidectin and doramectin in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Plasma pharmacokinetics and faecal excretion of ivermectin, doramectin and moxidectin following oral administration in horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Comparative Efficacy of Doramectin versus Ivermectin: A Guide for Researchers
This guide provides a detailed comparison of the efficacy of Doramectin (B1670889) and Ivermectin, two widely used anthelmintic agents in veterinary medicine. The information is compiled from various studies to assist researchers, scientists, and drug development professionals in their understanding and application of these compounds.
Overview of Doramectin and Ivermectin
Doramectin and Ivermectin are macrocyclic lactones belonging to the avermectin (B7782182) family, known for their broad-spectrum activity against nematodes and arthropods. While structurally similar, differences in their pharmacokinetic profiles can influence their persistent efficacy and clinical outcomes.
Quantitative Efficacy Data
The following tables summarize the comparative efficacy of Doramectin and Ivermectin against various parasites in different animal species based on experimental studies.
Table 1: Efficacy Against Gastrointestinal Nematodes in Cattle
| Parasite Species | Study Metric | Doramectin Performance | Ivermectin Performance | Key Findings | Citation |
| Ostertagia ostertagi & Cooperia oncophora | Persistent Efficacy (Moderate Infection) | At least 35 days for O. ostertagi, at least 28 days for C. oncophora | 14-25 days for O. ostertagi, not measurable for C. oncophora | Doramectin demonstrated a longer persistent efficacy against both parasite species under moderate infection levels.[1][2] | [1][2] |
| Ostertagia ostertagi & Cooperia oncophora | Persistent Efficacy (High Infection) | Up to 33 days for O. ostertagi, approximately 28 days for C. oncophora | Up to 25 days for O. ostertagi, not measurable for C. oncophora | At high infection doses, Doramectin's persistent efficacy was slightly shorter but still notable.[1] | [1] |
| Natural Nematode Infections | Total Parasite Burden (Day 56) | Significantly lower parasite burdens | Higher parasite burdens compared to Doramectin | A single injection of Doramectin showed a longer duration of protection.[3] | [3] |
| Natural Nematode Infections | Fecal Egg Counts (Days 28-56) | Consistently lower egg counts | Higher egg counts compared to Doramectin | Doramectin injectable resulted in lower fecal egg counts compared to Ivermectin injectable and pour-on formulations.[4] | [4] |
| Natural Nematode Infections | Bodyweight Gain (112 days) | 146.9 kg (Topical) | 139.7 kg (Topical) | Calves treated with topical Doramectin had numerically higher total bodyweight gains than those treated with topical Ivermectin, though not always statistically significant.[5] | [5] |
Table 2: Efficacy Against Gastrointestinal Nematodes in Sheep
| Study Metric | Doramectin Performance | Ivermectin Performance | Key Findings | Citation |
| Fecal Egg Count Reduction (Day 21) | 100% | 90% | Doramectin, along with Moxidectin (B1677422), was found to be the most effective against gastrointestinal nematodes in the studied farm.[6][7] | [6][7] |
| Hemoglobin (Hb) Values (Day 21) | Significantly higher Hb | Significantly higher Hb | Both Doramectin and Ivermectin treated groups showed significantly higher Hb values compared to the untreated control and Fenbendazole (B1672488) groups.[6] | [6] |
Table 3: Efficacy Against Other Parasites
| Host Species | Parasite | Study Metric | Doramectin Performance | Ivermectin Performance | Key Findings | Citation |
| Swine | Ascaris suum | Persistent Activity | > 7 days, < 14 days | < 7 days | Doramectin exhibited a longer period of persistent activity against A. suum following experimental infection.[8] | [8] |
| Cattle | Psoroptes ovis (Mange) | Mite Density Score (Day 14) & Clinical Cure Rate | Lower mite density (0.60) & higher cure rate (80%) | Higher mite density (1.80) & lower cure rate (10%) | In this trial, Doramectin showed a therapeutic advantage over Ivermectin for treating psoroptic mange.[9] | [9] |
| Dogs | Sarcoptes scabiei (Mange) | Clinical Resolution | Effective in treating sarcoptic mange. | Effective in treating sarcoptic mange. | Both drugs are used for treating canine sarcoptic mange, with some studies suggesting Doramectin may have a prolonged activity.[10] | [10] |
Experimental Protocols
The following sections detail the methodologies of key experiments cited in this guide.
Anthelmintic Efficacy Trial in Cattle
This protocol provides a general framework for conducting a comparative efficacy study of anthelmintics in cattle, based on common practices in the cited literature.
-
Animal Selection: Crossbred beef steer calves, typically naive to parasites, are selected. Animals are ranked and grouped based on pre-treatment fecal egg counts (e.p.g.) to ensure uniform infection levels across groups.[3][4]
-
Treatment Groups: At a minimum, the study includes a non-medicated control group, a Doramectin-treated group, and an Ivermectin-treated group.[1][3][4]
-
Drug Administration: Doramectin and Ivermectin are administered, often as a single subcutaneous injection at a standard dose of 200 µg/kg body weight.[1][3] Pour-on formulations may also be compared.[4][5]
-
Parasite Challenge: Animals may be naturally infected by grazing on contaminated pastures[3][4] or artificially challenged with a known number of infective larvae (L3) of specific parasite species.[1][8]
-
Data Collection:
-
Fecal Egg Counts (FEC): Fecal samples are collected at regular intervals (e.g., weekly or bi-weekly) post-treatment to determine the number of nematode eggs per gram of feces using methods like the McMaster technique.[4][5]
-
Worm Burden: At the end of the study period, animals are euthanized, and their gastrointestinal tracts and lungs are examined to count and identify adult and larval stages of parasites.[1][3][8]
-
Body Weight: Animal weights are recorded at the beginning and end of the trial, and at intermediate points, to assess the impact of treatment on weight gain.[4][5]
-
-
Efficacy Calculation: The percentage of efficacy is calculated by comparing the mean parasite count in the treated groups to the mean count in the control group.
Caption: Experimental workflow for a typical anthelmintic efficacy trial.
Mechanism of Action
Doramectin and Ivermectin exert their anthelmintic effect by targeting the nervous system of invertebrates. Their primary mode of action is the potentiation of glutamate-gated chloride ion channels, which are specific to invertebrates.
-
Binding to Channels: The drugs bind to glutamate-gated chloride ion channels in the nerve and muscle cells of the parasite.
-
Increased Permeability: This binding increases the permeability of the cell membrane to chloride ions.
-
Hyperpolarization: The influx of chloride ions leads to hyperpolarization of the nerve or muscle cell.
-
Paralysis and Death: This hyperpolarization inhibits the electrical activity of the cell, causing paralysis and eventual death of the parasite.
This mechanism is highly selective for invertebrates as mammals utilize GABA as the primary neurotransmitter for peripheral nerve signaling and their glutamate-gated chloride channels are less sensitive to avermectins. Additionally, the blood-brain barrier in mammals generally prevents these drugs from reaching the central nervous system where GABA-gated channels are located.
Caption: Mechanism of action of Avermectins on invertebrate ion channels.
Conclusion
The reviewed experimental data indicates that while both Doramectin and Ivermectin are effective anthelmintics, Doramectin often exhibits a longer persistent efficacy against key gastrointestinal nematodes in cattle.[1][3] This prolonged activity may offer advantages in certain parasite control programs. Pharmacokinetic studies support these findings, showing that Doramectin can have a greater area under the plasma concentration-time curve (AUC) and a longer mean residence time (MRT) compared to Ivermectin, suggesting a greater and more prolonged exposure of the host to the drug.[11] The choice between these two drugs should be based on the specific parasite challenge, host species, and the desired duration of protection.
References
- 1. Evaluation of the persistent efficacy of doramectin and ivermectin injectable against Ostertagia ostertagi and Cooperia oncophora in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparative persistent efficacy of doramectin, ivermectin and fenbendazole against natural nematode infections in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A comparison of the efficacy of two treatments of doramectin injectable, ivermectin injectable and ivermectin pour-on against naturally acquired gastrointestinal nematode infections of cattle during a winter-spring grazing season - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A comparison of persistent anthelmintic efficacy of topical formulations of doramectin, ivermectin, eprinomectin and moxidectin against naturally acquired nematode infections of beef calves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative Efficacy of Moxidectin Ivermectin Doramectin and Fenbandazole Against Natural Infection of Gastrointestinal Nematodes in Sheep at Hisar - JAR [journalanimalresearch.com]
- 7. researchgate.net [researchgate.net]
- 8. Persistent activity of doramectin and ivermectin against Ascaris suum in experimentally infected pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative assessment of different ivermectin and doramectin formulations for mange control in grazing steers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. entomoljournal.com [entomoljournal.com]
- 11. Comparison of pharmacokinetic profiles of doramectin and ivermectin pour-on formulations in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Doramectin's Anthelmintic Efficacy Against Other Macrocyclic Lactones
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anthelmintic efficacy of doramectin (B1670889) with other prominent macrocyclic lactones (MLs), including ivermectin, moxidectin (B1677422), and eprinomectin. The information presented is collated from various experimental studies to aid in research and development decisions. Macrocyclic lactones are a class of broad-spectrum endectocides widely used in veterinary medicine to control internal and external parasites.[1] While they share a similar mode of action, subtle structural differences among the compounds can lead to variations in their pharmacokinetic profiles and clinical efficacy.[1][2]
Comparative Efficacy Data
The anthelmintic efficacy of doramectin has been evaluated in numerous studies against a wide range of nematode species in various host animals. The following tables summarize the quantitative data from comparative studies, focusing on fecal egg count reduction (FECR) and parasite burden reduction.
Table 1: Comparative Efficacy (Fecal Egg Count Reduction %) in Cattle
| Macrocyclic Lactone | Dosage | Administration Route | Target Parasites (Predominantly) | FEC Reduction % (Time Post-Treatment) | Reference |
| Doramectin | 200 µg/kg | Subcutaneous | Cooperia spp., Haemonchus spp. | >95% for 42 days | [3] |
| Ivermectin | 200 µg/kg | Subcutaneous | Cooperia spp., Haemonchus spp. | >95% for 42 days | [3] |
| Moxidectin | 200 µg/kg | Subcutaneous | Cooperia spp., Haemonchus spp. | >95% for 42 days | [3] |
| Abamectin | 200 µg/kg | Subcutaneous | Cooperia spp., Haemonchus spp. | >95% for 42 days | [3] |
| Doramectin | 200 µg/kg | Subcutaneous | Gastrointestinal Nematodes | 99.1% - 100% (14 days) | [4] |
| Moxidectin | 500 µg/kg | Pour-on | Gastrointestinal Nematodes | 80.8% - 85.2% (14 days) | [4] |
| Ivermectin | 500 µg/kg | Pour-on | Gastrointestinal Nematodes | 80% - 86% (14 days) | [4] |
| Doramectin | 500 µg/kg | Topical | Cooperia spp., Ostertagia spp. | Activity greater than ivermectin on Days 7 & 14 | [5] |
| Eprinomectin | 500 µg/kg | Topical | Cooperia spp., Ostertagia spp. | Greater activity than ivermectin through Day 28 | [5] |
| Moxidectin | 500 µg/kg | Topical | Cooperia spp., Ostertagia spp. | Greater activity than ivermectin through Day 28 | [5] |
| Doramectin | 200 µg/kg | Subcutaneous | Toxocara vitulorum | 98.77% (Day 8), 100% (Day 12) | [6] |
| Ivermectin | 200 µg/kg | Subcutaneous | Toxocara vitulorum | 99.90% (Day 8), 100% (Day 12) | [6] |
| Moxidectin | 200 µg/kg | Subcutaneous | Toxocara vitulorum | 99.57% (Day 8), 100% (Day 12) | [6] |
Table 2: Persistent Efficacy of Doramectin in Cattle
| Parasite Species | Challenge Time Post-Treatment (Days) | % Reduction in Worm Burden | Reference |
| Ostertagia ostertagi | 14 | 99.9 | [7] |
| 21 | 99.9 | [7] | |
| 28 | 93.7 | [7] | |
| Cooperia oncophora | 14 | 99.2 | [7] |
| 21 | 90.7 | [7] | |
| Dictyocaulus viviparus | 21 | 100 | [7] |
| 28 | 99.9 | [7] |
One study demonstrated that the duration of protection from a single injection of doramectin was longer than that of ivermectin.[8] On day 56 post-treatment, the total number of parasites in doramectin-treated animals was significantly lower than in ivermectin-treated animals, particularly for adult and L4 stages of Ostertagia ostertagi.[8]
Pharmacokinetic Profile Comparison
The pharmacokinetic properties of macrocyclic lactones, such as absorption, distribution, metabolism, and elimination, significantly influence their efficacy and duration of action. Doramectin generally exhibits a larger area under the plasma concentration-time curve (AUC) compared to ivermectin, indicating greater overall drug exposure.[9][10] However, moxidectin is noted for its high lipophilicity, leading to a wide tissue distribution and a long residence time in plasma.[2]
Table 3: Comparative Pharmacokinetic Parameters in Cattle (Subcutaneous Administration)
| Parameter | Doramectin | Ivermectin | Moxidectin | Reference |
| Tmax (days) | ~5.3 | ~4.0 | Faster than Doramectin | [9] |
| AUC (ng·day/mL) | Higher than Ivermectin | Lower than Doramectin | Lower than Doramectin | [10][11] |
| Mean Residence Time (days) | ~9.4 | - | ~13.4 | [11] |
It is important to note that the formulation of the drug can significantly impact its pharmacokinetics.[12] Doramectin, often formulated in an oily vehicle, tends to have greater bioavailability and a longer persistence compared to ivermectin formulations.[12]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of efficacy studies. Below are summaries of experimental protocols from key comparative studies.
Protocol 1: Persistent Efficacy Against Natural Infections in Cattle
-
Objective: To compare the persistent efficacy of doramectin, ivermectin, and fenbendazole (B1672488) against natural gastrointestinal nematode infections in cattle.
-
Animals: 83 cattle, ranked and allocated to four groups (doramectin, ivermectin, fenbendazole, and untreated control).
-
Treatment:
-
Doramectin: 200 µg/kg, subcutaneous injection.
-
Ivermectin: 200 µg/kg, subcutaneous injection.
-
Fenbendazole: 5 mg/kg, oral administration.
-
-
Methodology:
-
Animals were grazed together on the same pasture throughout the study.
-
Individual fecal samples were collected weekly for the first 49 days and twice a week from day 52 to day 84 for fecal egg counts (e.p.g.).
-
Pooled fecal samples were used for coprocultures to identify parasite genera.
-
On days 28 and 56, two animals from each group were necropsied to determine parasite burdens.
-
-
Outcome Measures: Fecal egg counts and total parasite burdens at necropsy.
-
Reference: [8]
Protocol 2: Comparative Efficacy of Injectable and Pour-on Formulations in Cattle
-
Objective: To compare the therapeutic and persistent activity of doramectin injectable with moxidectin and ivermectin pour-on formulations.
-
Animals: 40 cattle per trial, allocated to four treatment groups based on pre-treatment fecal egg counts (FEC).
-
Treatment:
-
Doramectin: 200 µg/kg, subcutaneous injection.
-
Moxidectin: 500 µg/kg, topical application.
-
Ivermectin: 500 µg/kg, topical application.
-
Oxfendazole: Oral drench (positive control).
-
-
Methodology:
-
Cattle were treated on day 0 and then grazed on common pastures.
-
Fecal samples for FEC and coprocultures were collected six times between day 0 and day 56.
-
All cattle were weighed on day 0 and day 56.
-
-
Outcome Measures: Fecal egg count reduction and weight gain.
-
Reference: [4]
Mechanism of Action
Macrocyclic lactones exert their anthelmintic effect by targeting the parasite's nervous system.[13] They bind to glutamate-gated chloride channels (GluCls) in nematode and arthropod nerve and muscle cells.[14] This binding increases the permeability of the cell membrane to chloride ions, leading to hyperpolarization of the nerve or muscle cell, which in turn causes paralysis and death of the parasite.[13][14] Mammals lack these glutamate-gated chloride channels, which contributes to the favorable safety profile of this drug class.[14]
Caption: Simplified signaling pathway for macrocyclic lactones in nematodes.
Experimental Workflow
A typical workflow for a comparative efficacy study is outlined below. This process ensures a systematic and controlled evaluation of the anthelmintic products.
Caption: Generalized workflow for a comparative anthelmintic efficacy study.
References
- 1. Doramectin Versus Other Active Ingredients | Weekly View | Farm Health First [farmhealthfirst.com]
- 2. Macrocyclic Lactones: Endectocide Compounds | Veterian Key [veteriankey.com]
- 3. Comparison of the persistent activity of ivermectin, abamectin, doramectin and moxidectin in cattle in Zambia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic and protective efficacy of doramectin injectable against gastrointestinal nematodes in cattle in New Zealand: a comparison with moxidectin and ivermectin pour-on formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A comparison of persistent anthelmintic efficacy of topical formulations of doramectin, ivermectin, eprinomectin and moxidectin against naturally acquired nematode infections of beef calves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bovine-ojs-tamu.tdl.org [bovine-ojs-tamu.tdl.org]
- 8. Comparative persistent efficacy of doramectin, ivermectin and fenbendazole against natural nematode infections in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. longdom.org [longdom.org]
- 14. todaysveterinarypractice.com [todaysveterinarypractice.com]
Safety Operating Guide
Navigating the Safe Disposal of Doramectin Aglycone: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of Doramectin (B1670889) aglycone, a key compound in veterinary medicine research. Adherence to these protocols is critical for minimizing risk and maintaining a safe research environment.
Doramectin aglycone, an acid degradation product of doramectin, requires careful management due to the potential environmental toxicity associated with the broader avermectin (B7782182) class of compounds.[1][2][] The following procedures are based on the known chemical properties and degradation pathways of avermectins.
I. Core Principles of this compound Disposal
The primary objective for disposing of this compound is to ensure its complete degradation into inactive components before it enters waste streams. Avermectins are known to be susceptible to degradation under various conditions, including acidic and alkaline environments, oxidation, heat, and photolysis.[4]
II. Step-by-Step Disposal Protocol for this compound
This protocol outlines a chemical inactivation method suitable for laboratory settings.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
2. Preparation of Inactivation Solutions:
-
Acidic Hydrolysis: Prepare a 1M solution of hydrochloric acid (HCl).
-
Alkaline Hydrolysis: Prepare a 1M solution of sodium hydroxide (B78521) (NaOH).
3. Inactivation Procedure:
-
For this compound in Solid Form: a. Dissolve the solid this compound in a minimal amount of a compatible organic solvent such as ethanol, methanol, Dimethylformamide (DMF), or Dimethyl sulfoxide (B87167) (DMSO).[1] b. Slowly add the resulting solution to an excess of either the 1M HCl or 1M NaOH solution in a suitable container (e.g., a borosilicate glass beaker). A general rule is to use at least a 10-fold excess volume of the acid or base solution. c. Stir the mixture at room temperature for a minimum of 24 hours to ensure complete degradation.
-
For this compound in Solution: a. If the solvent is compatible with the inactivation solution (e.g., ethanol, methanol), slowly add the this compound solution to a 10-fold excess volume of either 1M HCl or 1M NaOH. b. If the solvent is not compatible (e.g., DMF, DMSO), consider a solvent exchange to a compatible alcohol or proceed with caution, ensuring the reaction is well-mixed and does not generate excessive heat. c. Stir the mixture at room temperature for at least 24 hours.
4. Neutralization and Final Disposal:
-
After the 24-hour inactivation period, neutralize the acidic or basic solution.
-
For the acidic solution, slowly add a base (e.g., 1M NaOH) until the pH is between 6.0 and 8.0.
-
For the basic solution, slowly add an acid (e.g., 1M HCl) until the pH is between 6.0 and 8.0.
-
-
Once neutralized, the solution can be disposed of down the drain with copious amounts of water, in accordance with local regulations. Always consult your institution's specific guidelines for aqueous waste disposal.
5. Disposal of Contaminated Materials:
-
All materials that have come into contact with this compound, such as pipette tips, gloves, and empty containers, should be treated as chemical waste.
-
Solid waste should be collected in a designated, labeled hazardous waste container for incineration.
-
Empty containers should be rinsed three times with a suitable solvent (e.g., ethanol), and the rinsate should be collected and inactivated using the procedure described above.
III. Quantitative Data on Avermectin Degradation
The following table summarizes available data on the degradation of doramectin and related compounds under different conditions.
| Compound | Condition | Degradation Rate | Source |
| Doramectin | Composting (21 days) | Average of 36.6% | [5] |
| Doramectin | Manure Storage (21 days) | Average of 12.2% | [5] |
| Avermectin | Acidic Stress (0.05 M HCl, 5h) | Susceptible to degradation | [4] |
| Avermectin | Alkaline Stress | Susceptible to degradation | [4] |
| Avermectin | Oxidative Stress | Susceptible to degradation | [4] |
| Avermectin | Thermal Stress | Susceptible to degradation | [4] |
| Avermectin | Photolytic Stress | Susceptible to degradation | [4] |
IV. Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By following these detailed procedures, laboratory professionals can confidently manage this compound waste, ensuring a safe working environment and minimizing environmental impact. Always prioritize safety and consult your institution's specific guidelines.
References
Personal protective equipment for handling Doramectin aglycone
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Doramectin aglycone. The following procedures are designed to ensure a safe laboratory environment and proper disposal of waste materials.
Immediate Safety and Hazard Information
While the Safety Data Sheet (SDS) for this compound indicates that the substance is not classified as hazardous according to the Globally Harmonized System (GHS), it is best practice to handle it with the usual precautionary measures for laboratory chemicals.[1] The parent compound, Doramectin, is classified as a reproductive toxicant and may cause organ damage with prolonged exposure.[2][3][4] Therefore, a conservative approach to handling this compound is recommended.
Key Hazards (of parent compound, Doramectin):
-
Suspected of damaging fertility or the unborn child.[6][8][9]
-
May cause damage to organs (Central Nervous System, Liver, Kidney) through prolonged or repeated exposure.[2][3][4]
In case of exposure, follow these first aid measures:
-
After inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[10]
-
After skin contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing.[10]
-
After eye contact: Rinse cautiously with water for several minutes.[10]
-
After swallowing: Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[10][11]
Personal Protective Equipment (PPE)
A comprehensive PPE program is the last line of defense against exposure.[12] The following PPE is required when handling this compound:
| PPE Category | Item | Specifications and Best Practices |
| Hand Protection | Chemical-resistant gloves | Nitrile or butyl rubber gloves are recommended. Inspect gloves for tears or holes before use. Wash the outside of gloves before removing them.[12] |
| Eye Protection | Safety glasses with side shields or goggles | Wear tightly fitting safety goggles to protect against splashes.[10] |
| Body Protection | Laboratory coat or chemical-resistant coveralls | A lab coat should be worn at a minimum. For tasks with a higher risk of splashes, chemical-resistant coveralls are recommended.[10][12][13] |
| Respiratory Protection | Not generally required | Work in a well-ventilated area or a chemical fume hood. If dust or aerosols are generated, a respirator may be necessary.[10] |
| Foot Protection | Closed-toe shoes | Leather or canvas shoes should not be worn. Chemical-resistant boots are recommended if there is a risk of spills.[14] |
Operational Plan: Step-by-Step Handling Procedures
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the container in a cool, dry, and well-ventilated place, away from direct sunlight and sources of ignition.[10][11] The recommended storage temperature is -20°C.[15]
-
Keep the container tightly closed when not in use.[10]
-
All handling of this compound should be conducted in a well-ventilated laboratory or a chemical fume hood.[10]
-
Before starting work, ensure all necessary PPE is available and in good condition.
-
Avoid the formation of dust and aerosols.[10]
-
Use non-sparking tools to prevent ignition.[10]
-
Do not eat, drink, or smoke in the laboratory area where the chemical is being handled.[2][5][6]
-
In case of a spill, evacuate personnel from the immediate area.
-
Remove all sources of ignition.[10]
-
Wear appropriate PPE, including respiratory protection if dust or vapors are present.
-
For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and collect for disposal.[5]
-
For solid spills, carefully sweep or vacuum the material, avoiding dust generation.
-
Prevent the spill from entering drains or waterways, as Doramectin is very toxic to aquatic life.[7][10]
Disposal Plan
All waste materials contaminated with this compound must be disposed of as hazardous waste.
-
Chemical Waste:
-
Collect all unused material and solutions containing this compound in a clearly labeled, sealed container.
-
-
Contaminated Materials:
-
Dispose of all used PPE (gloves, disposable lab coats, etc.) and other contaminated materials (e.g., absorbent pads, pipette tips) in a designated hazardous waste container.
-
-
Disposal Method:
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. merck.com [merck.com]
- 3. merck.com [merck.com]
- 4. msd.com [msd.com]
- 5. cdn.specialistsales.com.au [cdn.specialistsales.com.au]
- 6. abbeylabs.com.au [abbeylabs.com.au]
- 7. pastoralag.com.au [pastoralag.com.au]
- 8. durvet.com [durvet.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. targetmol.com [targetmol.com]
- 11. abmole.com [abmole.com]
- 12. Pesticide use and personal protective equipment [health.vic.gov.au]
- 13. Personal Protective Equipment - Canada.ca [canada.ca]
- 14. osha.oregon.gov [osha.oregon.gov]
- 15. This compound [myskinrecipes.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
